Fosmidomycin

Catalog No.
S600730
CAS No.
66508-53-0
M.F
C4H10NO5P
M. Wt
183.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosmidomycin

CAS Number

66508-53-0

Product Name

Fosmidomycin

IUPAC Name

3-[formyl(hydroxy)amino]propylphosphonic acid

Molecular Formula

C4H10NO5P

Molecular Weight

183.10 g/mol

InChI

InChI=1S/C4H10NO5P/c6-4-5(7)2-1-3-11(8,9)10/h4,7H,1-3H2,(H2,8,9,10)

InChI Key

GJXWDTUCERCKIX-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(N-formyl-N-hydroxy)aminopropylphosphonic acid, fosfidomycin, fosmidomycin, fosmidomycin monoammonium salt, fosmidomycin monopotassium salt, fosmidomycin monosodium salt, fosmidomycin sodium, fosmidomycin sodium salt, FR-31564, phosphonic acid, (3-(formylhydroxyamino)propyl)-, monosodium salt

Canonical SMILES

C(CN(C=O)O)CP(=O)(O)O

Fosmidomycin is propylphosphonic acid in which one of the hydrogens at position 3 is substituted by a formyl(hydroxy)amino group. An antibiotic obtained from Streptomyces lavendulae, it specifically inhibits DXP reductoisomerase (EC 1.1.1.267), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. It has a role as an antimicrobial agent, an EC 1.1.1.267 (1-deoxy-D-xylulose-5-phosphate reductoisomerase) inhibitor and a bacterial metabolite. It is a member of phosphonic acids and a hydroxamic acid.
Fosmidomycin has been reported in Arabidopsis thaliana and Streptomyces lavendulae with data available.
FOSMIDOMYCIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
from Streptomyces lavendulae; RN given refers to parent cpd; structure in second source

fosmidomycin discovery and isolation from Streptomyces lavendulae

Author: Smolecule Technical Support Team. Date: February 2026

Historical Discovery and Initial Characterization

Fosmidomycin was first reported in 1980 as a natural antibiotic isolated from the fermentation broths of Streptomyces lavendulae [1] [2] [3]. Early studies classified it among the phosphonic acid antibiotics, characterized by a direct carbon-phosphorus (C-P) bond [4].

Initial work identified several related compounds from Streptomyces strains, including this compound (FR-31564) and its unsaturated derivative, dehydrothis compound (FR-32863) [5]. The table below summarizes the core properties of this compound.

Property Description
IUPAC Name 3-[Formyl(hydroxy)amino]propylphosphonic acid [1]
Chemical Formula C₄H₁₀NO₅P [1]
Molar Mass 183.100 g·mol⁻¹ [1]
Producing Organism Streptomyces lavendulae [1] [3]
Primary Molecular Target 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) [1] [6]
Primary Activity Inhibition of the non-mevalonate (MEP) pathway of isoprenoid biosynthesis [6] [7]

Revised Biosynthesis: Dehydrothis compound and a Novel Pathway

Recent genomic and biochemical studies have clarified the authentic product of S. lavendulae and its biosynthesis.

  • The Actual Metabolite: When researchers revisited S. lavendulae, they were unable to detect this compound under various culture conditions. Instead, the major bioactive compound produced was identified as dehydrothis compound, an unsaturated derivative that also potently inhibits DXR [4] [5]. The reason for this discrepancy with earlier reports is unclear.

  • A Distinct Gene Cluster: Heterologous expression experiments confirmed that the genes required for dehydrothis compound biosynthesis are found in a specific cluster in S. lavendulae [5]. This cluster is notably different from the one used to produce the related compound FR-900098 in Streptomyces rubellomurinus [4] [5].

  • Convergent Evolution: The finding that two different Streptomyces species use entirely different sets of genes and enzymes to produce structurally and functionally similar molecules is a classic example of convergent evolution. This suggests the end product is such an effective biomolecule that nature "discovered" it more than once [8].

  • A Unique Enzymatic Reaction: The highlight of the dehydrothis compound pathway is a highly unusual rearrangement reaction catalyzed by a 2-oxoglutarate dependent dioxygenase, DfmD. This enzyme converts a two-carbon phosphonate precursor into the three-carbon product in a single step that involves breaking and reforming multiple bonds—a reaction not previously observed in nature [4] [8].

The following diagram illustrates the logical flow of this revised biosynthetic pathway.

G Start 2-Carbon Phosphonate Precursor DfmD DfmD Enzyme (2-oxoglutarate dependent dioxygenase) Start->DfmD Rearrange Unusual Rearrangement Reaction DfmD->Rearrange Product Dehydrothis compound (3-Carbon Product) Rearrange->Product

Revised biosynthetic pathway for dehydrothis compound featuring the unique DfmD enzyme.

Analytical and Bioassay Methods

Quantifying this compound and its derivatives in biological samples is crucial for pharmacokinetic studies. Here is a comparison of established methods.

Method Principle Application Example Key Performance Metrics

| Colorimetric Bioassay [3] | Measures bacterial growth inhibition of a sensitive strain (Enterobacter cloacae) using an MTT dye. | Determination of this compound in human plasma and urine for pharmacokinetic studies. | Linear Range: 0.5–100 ng/µL Recovery: >99% CV: <10% | | LC-MS/MS Method [9] | Liquid chromatography separation with tandem mass spectrometry detection for high specificity and sensitivity. | Quantifying this compound in human and rat plasma to support modern clinical development. | Linear Range: 0.25–15 mg/L LLOQ: 0.25 mg/L Run Time: 5 minutes |

Detailed Experimental Protocol: Colorimetric Bioassay

This protocol is adapted from the research for determining this compound in plasma and urine [3].

  • Bacterial Suspension Preparation: Maintain the test organism, Enterobacter cloacae ATCC 23355, on nutrient agar. Inoculate a single colony into Mueller Hinton Broth and incubate at 37°C for 3-4 hours to achieve a 0.5 McFarland standard turbidity. Dilute this suspension 1:100 in fresh broth for the assay.
  • Sample Preparation: Dilute plasma or urine samples with phosphate buffer (pH 8.0). For the calibration curve, prepare spiked standards in drug-free plasma or urine across the desired concentration range (e.g., 0.5–50 ng/µL).
  • Assay Procedure: In a 96-well plate, combine 40 µL of the prepared sample or standard with 160 µL of the diluted bacterial suspension. Incubate the plate at 37°C for 4 hours.
  • Detection: Add 50 µL of MTT solution to each well and incubate for another 10 minutes. Stop the reaction by adding 100 µL of DMSO. Dissolve the formazan crystals completely using a shaker.
  • Quantification: Measure the absorbance at a wavelength of 580 nm using a microplate reader. Plot the absorbance (or % inhibition) against the concentration of the standards to create a calibration curve and interpolate the concentration of unknown samples.

Therapeutic Application and Mechanism of Action

This compound has been investigated as an antimalarial drug due to its specific inhibition of the MEP pathway, which is essential for Plasmodium falciparum but absent in humans [1] [6].

  • Molecular Mechanism: this compound acts as a potent, specific inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). This enzyme is the second step in the MEP pathway, which is responsible for isoprenoid precursor biosynthesis in the malaria parasite's apicoplast [6] [7].
  • Clinical Use: Due to issues with recrudescence, this compound is not used as a monotherapy but has shown promise in clinical trials in combination with other drugs like clindamycin [1] [9].

References

Comprehensive Technical Guide: 1-deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR) Enzyme Mechanism and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DXR and Its Biological Significance

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, is the second enzyme in the methylerythritol phosphate (MEP) pathway—a crucial metabolic route for the biosynthesis of isoprenoid precursors in plants, protozoa, and most bacterial species [1]. DXR catalyzes the first committed step in this pathway, converting 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) through a sequential isomerization and reduction process [1] [2]. The biological significance of DXR stems from its absence in mammals, which exclusively utilize the mevalonate pathway for isoprenoid biosynthesis, making DXR an attractive target for the development of selective antibacterial agents, antimalarial drugs, and herbicides [1] [3].

The MEP pathway is essential for producing isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks for all isoprenoid compounds [4]. In plants, these compounds are necessary for synthesizing photosynthetic pigments (chlorophylls and carotenoids), growth regulators (gibberellins, abscisic acid), and various secondary metabolites [5]. The critical nature of this pathway is demonstrated by studies showing that disruption of the DXR gene in Arabidopsis thaliana results in albino phenotypes, dwarfism, defective trichome initiation, and impaired stomatal closure due to deficiencies in chlorophyll, carotenoids, and hormones [6].

Catalytic Mechanism of DXR

Overall Reaction and Cofactor Requirements

DXR catalyzes a unique bimolecular transformation that involves both isomerization and reduction steps. The enzyme converts the substrate 1-deoxy-D-xylulose 5-phosphate (DXP) to the product 2-C-methyl-D-erythritol 4-phosphate (MEP) using NADPH as a cofactor and requiring a divalent metal cation (Mg²⁺, Mn²⁺, or Co²⁺) for activity [1] [2] [7]. The reaction proceeds through a sequential ordered mechanism where NADPH binds before the substrate DXP, and NADP⁺ is the last product to be released [1]. The metal ion coordinates both the phosphate group of the substrate and key acidic residues in the active site, playing a crucial role in substrate positioning and catalysis [3].

Step-wise Mechanistic Details

The catalytic mechanism of DXR proceeds through two distinct chemical steps:

  • Isomerization step: The reaction begins with the rearrangement of DXP, which exists primarily as an acyclic aldehyde, to an intermediate that likely adopts a cyclic form. This step involves a metal-dependent intramolecular rearrangement where the carbonyl group at C2 of DXP is repositioned to facilitate nucleophilic attack [1] [8]. Crystallographic studies have revealed that this rearrangement creates a new carbon-carbon bond with subsequent ring formation, generating a potential cyclic intermediate [9].

  • Reduction step: The isomerized intermediate is then reduced by hydride transfer from NADPH. The pro-S hydrogen of NADPH is transferred to the C3 carbon of the substrate, converting the carbonyl group to a hydroxyl group and forming MEP as the final product [1] [8]. The reaction mechanism involves a tight-binding closed enzyme conformation that positions the substrate, cofactor, and catalytic residues in optimal orientation for efficient catalysis [9].

Table 1: Key Characteristics of the DXR Catalytic Reaction

Reaction Feature Specific Details References
Overall reaction Conversion of DXP to MEP [1] [2]
Cofactors NADPH, Mg²⁺ (or Mn²⁺, Co²⁺) [1] [2] [7]
Kinetic mechanism Sequential ordered [1]
Primary metal cofactor Mn²⁺ (most effective) [2]
Chemical steps Isomerization followed by reduction [1] [8]
Hydride transfer pro-S hydrogen from NADPH to C3 of substrate [1] [8]

The following diagram illustrates the catalytic mechanism of DXR:

G DXP DXP (1-deoxy-D-xylulose 5-phosphate) Isomerization Isomerization Step Metal-dependent rearrangement DXP->Isomerization Substrate binding Intermediate Cyclic Intermediate Reduction Reduction Step Hydride transfer Intermediate->Reduction MEP MEP (2-C-methyl-D-erythritol 4-phosphate) NADPH NADPH NADPH->Reduction NADP NADP⁺ Metal Mg²⁺/Mn²⁺ Metal->Isomerization Isomerization->Intermediate Reduction->MEP Reduction->NADP

Figure 1: Catalytic Mechanism of DXR Showing the Two-Step Conversion of DXP to MEP

Structural Characterization of DXR

Overall Fold and Quaternary Structure

DXR belongs to the class of NADPH-dependent oxidoreductases and exhibits a characteristic α/β fold that is conserved across species [3] [7]. The enzyme functions as a homodimer with each monomer containing a distinct active site that accommodates the substrate, cofactors, and metal ion [7] [9]. Structural studies of DXR from various organisms including Escherichia coli, Mycobacterium tuberculosis, and Vibrio vulnificus have revealed a conserved tertiary structure consisting of three domains: an N-terminal nucleotide-binding domain, a central catalytic domain, and a C-terminal domain that contributes to dimerization [7] [9]. The quaternary structure is essential for catalytic activity, as the dimer interface helps stabilize the active conformation of the enzyme.

Active Site Architecture and Key Residues

The active site of DXR is located at the interface between domains and features several conserved residues that are critical for substrate binding and catalysis:

  • Metal binding site: Composed of three acidic residues (Asp149, Glu151, and Glu230 in E. coli DXR) that coordinate the divalent metal cation (Mg²⁺ or Mn²⁺), which in turn coordinates the phosphate group of the substrate [3]. This metal ion is essential for proper substrate positioning and catalytic efficiency [7].

  • NADPH binding motif: Characteristic Rossmann fold that accommodates the NADPH cofactor with specific interactions between the adenine ribose and pyrophosphate groups of NADPH and conserved residues in the nucleotide-binding domain [9].

  • Flexible loop region: A conformationally flexible loop (residues 205-215 in E. coli DXR) containing Trp211 that undergoes significant movement upon substrate or inhibitor binding [3]. This loop can adopt open or closed conformations to control access to the active site and participate in hydrophobic interactions with ligands [3] [4].

  • Substrate binding pocket: A predominantly polar cavity that accommodates the DXP substrate, with specific residues forming hydrogen bonds with the hydroxyl groups of the substrate [9]. Adjacent to this polar region is a hydrophobic pocket that can accommodate lipophilic groups of inhibitors [3] [4].

Table 2: Key Structural Elements and Functional Residues in DXR

Structural Element Key Residues/Features Functional Role References
Metal binding site Asp149, Glu151, Glu230 (E. coli) Coordinates Mg²⁺/Mn²⁺; substrate positioning [3] [7]
Flexible loop Residues 205-215 (E. coli) Gating mechanism; conformational change [3] [4]
Trp211 Tryptophan indole ring π-π stacking with inhibitors; hydrophobic interactions [3] [4]
NADPH binding site Rossmann fold Cofactor binding and hydride transfer [9]
Hydrophobic pocket Trp211, Pro273, His208, His256 Accommodates lipophilic inhibitor groups [3] [4]

DXR Inhibition Mechanisms and Experimental Characterization

Major Classes of DXR Inhibitors

Several distinct classes of DXR inhibitors have been identified and characterized through biochemical and structural studies:

  • Fosmidomycin and analogs: this compound is a natural phosphonic acid antibiotic that acts as a potent, slow-binding competitive inhibitor of DXR with respect to DXP [1] [9]. It mimics the substrate's phosphate group and forms coordination bonds with the active site metal ion [9]. Despite its potent enzyme inhibition (IC₅₀ values in nanomolar range), this compound suffers from poor pharmacokinetics due to high hydrophilicity and requires active transport via the glycerol-3-phosphate transporter (GlpT) for cellular uptake [3] [4].

  • Lipophilic phosphonate inhibitors: Developed to overcome this compound's limitations, these compounds retain the phosphonate moiety but incorporate hydrophobic groups such as pyridine, quinoline, or substituted phenyl rings [3] [4]. These inhibitors exhibit enhanced cellular permeability and can inhibit DXR in pathogens lacking the GlpT transporter [4]. The most potent compound in this class, 5-phenylpyridin-2-ylmethylphosphonic acid, displays a Kᵢ value of 420 nM against E. coli DXR [4].

  • Bisphosphonates: Compounds such as those with isoquinoline or pyridine side chains represent another class of DXR inhibitors, though they generally show weaker activity (IC₅₀ values in the micromolar range) [3] [4].

  • Natural product inhibitors: Recent studies have identified theaflavins from fermented tea as DXR inhibitors, with theaflavin-3,3'-digallate being the most potent (IC₅₀ = 14.9 μM) [10]. These compounds act as non-competitive inhibitors with respect to DXP and uncompetitive inhibitors with respect to NADPH [10].

Structural Basis of Inhibition

The molecular mechanism of DXR inhibition has been elucidated through X-ray crystallography of enzyme-inhibitor complexes:

  • This compound binding mode: In the ternary complex with NADPH, this compound occupies the DXP binding site with its phosphonate group coordinating the active site metal ion and its hydroxamate group forming hydrogen bonds with active site residues [9]. Binding induces a closed conformation of the flexible loop, with Trp211 moving to cover the inhibitor and shield it from solvent [9].

  • Lipophilic inhibitor interactions: Crystal structures of DXR complexed with pyridine/quinoline-containing phosphonates reveal a novel binding mode where the Trp211 indole ring moves ~4.6 Å to open up a predominantly hydrophobic pocket (Pocket A) [3]. The electron-deficient heteroaromatic rings of these inhibitors engage in strong π-π stacking and charge-transfer interactions with the electron-rich indole of Trp211 [3] [4]. This conformational plasticity of the flexible loop enables DXR to accommodate diverse inhibitor structures.

  • Species-specific differences: Comparative studies reveal significant variations in inhibitor sensitivity between DXR orthologs. For instance, many inhibitors that are potent against E. coli DXR show considerably reduced activity against Mycobacterium tuberculosis DXR, despite high sequence conservation [4]. Structural analysis indicates that differences in the flexible loop region (residues 198-208 in MtDXR) and variations in how Trp203 (the equivalent of Trp211 in EcDXR) interacts with inhibitor hydrophobic groups contribute to these species-specific profiles [4].

Table 3: Representative DXR Inhibitors and Their Properties

Inhibitor Class Representative Compound IC₅₀/Kᵢ Value Mechanism References
Phosphonate antibiotics This compound 0.27 μM (IC₅₀) Competitive vs DXP; metal coordination [10] [9]
Lipophilic phosphonates 5-phenylpyridin-2-ylmethylphosphonic acid 0.42 μM (Kᵢ) Competitive; π-π stacking with Trp211 [4]
Bisphosphonates Isoquinoline bisphosphonate 4 μM (IC₅₀) Competitive; hydrophobic interactions [3] [4]
Natural polyphenols Theaflavin-3,3'-digallate 14.9 μM (IC₅₀) Non-competitive vs DXP; uncompetitive vs NADPH [10]

The following diagram illustrates the key inhibition mechanisms of DXR:

G Inhibitors DXR Inhibitor Classes This compound This compound Competitive inhibitor IC₅₀ = 0.27 μM Inhibitors->this compound Lipophilic Lipophilic Phosphonates Kᵢ = 0.42 μM Inhibitors->Lipophilic Bisphosphonates Bisphosphonates IC₅₀ = 4-7 μM Inhibitors->Bisphosphonates Theaflavins Theaflavins Non-competitive IC₅₀ = 14.9 μM Inhibitors->Theaflavins Mechanism1 Metal coordination and H-bonding This compound->Mechanism1 Mechanism2 π-π stacking with Trp211 Hydrophobic interactions Lipophilic->Mechanism2 Mechanism3 Hydrophobic interactions with flexible loop Bisphosphonates->Mechanism3 Mechanism4 Allosteric inhibition Specific binding mode Theaflavins->Mechanism4

Figure 2: Major Classes of DXR Inhibitors and Their Primary Mechanisms of Action

Experimental Protocols for DXR Characterization

Enzyme Activity Assays

The standard assay for DXR activity monitoring utilizes either spectrophotometric or chromatographic methods to track the consumption of NADPH or the formation of products:

  • Spectrophotometric assay: This method continuously monitors the decrease in absorbance at 340 nm corresponding to NADPH oxidation (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹). The reaction mixture typically contains 50 mM Tris-HCl buffer (pH 7.4), 1 mM MnCl₂ or MgCl₂, 0.2 mM NADPH, 1 mM DXP, and appropriately diluted enzyme solution [10] [8]. The reaction is initiated by adding DXP after pre-incubating other components for 2-5 minutes at 37°C.

  • HPLC-based assay: For more precise quantification or when testing inhibitors that might interfere with UV measurements, an HPLC method with pre-column derivatization can be employed [10]. After stopping the enzymatic reaction, the product MEP is dephosphorylated to ME by alkaline phosphatase, followed by derivatization with 2,4-dinitrophenylhydrazine (DNPH). The derivatized product is then separated by reverse-phase HPLC and detected at 340 nm [10].

  • Inhibition studies: For determining inhibitor potency (IC₅₀ values), compounds are tested at various concentrations under standard assay conditions. To distinguish specific from non-specific inhibition, assays can be repeated in the presence of detergent (0.01% Triton X-100) to disrupt potential inhibitor aggregates [10]. Inhibition constants (Kᵢ) are determined by measuring initial velocities at varying substrate and inhibitor concentrations and analyzing the data using appropriate enzyme kinetic models [4].

Structural Biology Approaches
  • Protein crystallization: DXR structures are typically determined using recombinant protein expressed in E. coli and purified by affinity and size-exclusion chromatography [3] [7]. Crystallization conditions often include PEG-based precipitants and require the presence of NADPH and/or inhibitors to stabilize the enzyme [3] [9].

  • X-ray crystallography: High-resolution structures (typically 1.9-2.2 Å) of DXR-inhibitor complexes provide atomic-level details of binding interactions [3] [9]. Structural analysis focuses on conformational changes in the flexible loop, metal coordination geometry, and interactions between inhibitors and key residues like Trp211 [3] [4].

Therapeutic Applications and Drug Development

The strategic importance of DXR as a drug target stems from its essential role in pathogens and its absence in humans:

  • Antimalarial applications: this compound has demonstrated clinical efficacy against Plasmodium falciparum, the malaria parasite, with DXR validation as a target confirmed by gene knockout studies [1] [4]. Combination therapies with other antimalarials are being explored to enhance efficacy and reduce resistance development [4].

  • Antibacterial applications: DXR represents a promising target for novel antibiotics against drug-resistant bacteria, including Mycobacterium tuberculosis [1] [4]. The development of lipophilic inhibitors is particularly important for targeting Gram-positive bacteria and mycobacteria that lack the GlpT transporter required for this compound uptake [4].

  • Herbicide development: As plants utilize the MEP pathway for essential isoprenoid synthesis, DXR inhibitors such as this compound have potential as herbicides [1] [6]. The herbicidal activity is evidenced by the severe developmental defects observed in Arabidopsis DXR mutants, including albinism and growth arrest [6].

Current drug development efforts focus on optimizing pharmacokinetic properties while maintaining potent inhibition, with particular emphasis on enhancing cellular permeability through moderate lipophilicity and maintaining favorable safety profiles through selective inhibition of microbial DXR versus human enzymes.

Conclusion and Future Perspectives

1-Deoxy-D-xylulose 5-phosphate reductoisomerase represents a validated target for the development of novel anti-infective agents and herbicides. The detailed understanding of its catalytic mechanism, structural features, and inhibition strategies provides a solid foundation for rational drug design. Future directions in DXR research include:

  • Structure-based optimization of lipophilic inhibitors to enhance potency and pharmacokinetic properties while maintaining selectivity
  • Exploration of species-specific differences to develop narrow-spectrum agents that minimize impact on beneficial microbiota
  • Combination therapies that target multiple enzymes in the MEP pathway to reduce resistance development
  • Natural product screening to identify novel chemotypes with DXR inhibitory activity

References

fosmidomycin biosynthesis in Streptomyces species

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthetic Pathway and Key Enzymes

The biosynthesis of fosmidomycin in Streptomyces lavendulae is a distinct process that diverges from related phosphonate natural products. The pathway produces dehydrothis compound, an unsaturated derivative that is a potent inhibitor of the DXP reductoisomerase (DXR) enzyme [1].

The table below summarizes the core stages and enzymes involved:

Stage Key Step / Enzyme Function / Catalytic Activity
Initial C-P Bond Formation Phosphoenolpyruvate phosphomutase (PepM) [2] Catalyzes the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate, forming the central C-P bond.
Two-to-Three Carbon Rearrangement 2-Oxoglutarate-dependent dioxygenase (DfmD) [1] Conducts a highly unusual rearrangement reaction, converting a two-carbon phosphonate precursor into the three-carbon dehydrothis compound skeleton.
Final Assembly Other biosynthetic enzymes (e.g., DfmC) [1] Responsible for subsequent modifications, including the addition of the formyl-hydroxyamine moiety (retro-hydroxamate) to form the active molecule.

The biosynthetic gene cluster (BGC) for dehydrothis compound was identified through bioinformatics and confirmed via heterologous expression experiments [1]. This pathway is genetically distinct from that of the related compound FR-900098, suggesting convergent evolution for the production of these bioactive molecules [1].

Genetic Organization and Experimental Workflow

The gene cluster for this compound/dehydrothis compound biosynthesis is located within the genome of Streptomyces lavendulae. Key genes include dfmD, which encodes the unique dioxygenase, and other genes like dfmC that are essential for the pathway [1].

The following diagram illustrates the logical flow and key methods for studying this biosynthetic pathway.

fosmidomycin_study_workflow cluster_1 Pathway Investigation & Gene Identification cluster_2 Functional Validation Start Start: Study of this compound Biosynthesis A1 Bioinformatic Analysis of S. lavendulae Genome Start->A1 A2 Identify Biosynthetic Gene Cluster (BGC) A1->A2 A3 Gene Inactivation (Create Mutants) A2->A3 B1 Heterologous Expression in a host like S. lividans A2->B1 Alternative Path B3 In vitro Biochemistry (Enzyme Assays) A2->B3 Alternative Path A4 Analyze Metabolites from Mutants A3->A4 C1 Confirm Pathway & Identify Key Enzymes (e.g., Dioxygenase DfmD) A4->C1 B2 Detect Production of Dehydrothis compound B1->B2 B2->C1 B3->C1

Key Experimental Protocols

To elucidate this pathway, researchers employ a combination of genetic, biochemical, and analytical methods.

Heterologous Expression of the Biosynthetic Gene Cluster
  • Objective: To confirm that the identified gene set is sufficient for dehydrothis compound production [1].
  • Methodology:
    • Clone the BGC: The entire putative this compound BGC is cloned into a suitable vector, such as a bacterial artificial chromosome (BAC).
    • Introduce into Heterologous Host: The constructed vector is introduced into a model streptomycete like Streptomyces lividans, which is easier to manipulate and has a well-characterized genetic background.
    • Culture and Analyze: The recombinant host is cultured, and the production of dehydrothis compound is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and bioactivity assays against susceptible bacteria [1].
Gene Inactivation and Metabolite Analysis
  • Objective: To determine the function of individual genes within the BGC.
  • Methodology:
    • Create Gene Knockouts: Use targeted gene disruption methods (e.g., PCR-targeting system) to create specific gene knockout mutants in the native S. lavendulae producer strain [2].
    • Compare Metabolic Profiles: Culture the wild-type and mutant strains and compare their metabolic extracts.
    • Identify Intermediates: Use LC-MS to identify the specific intermediates that accumulate in the mutants. This helps pinpoint the biosynthetic step that is blocked [1].
In vitro Biochemical Characterization of Enzymes
  • Objective: To directly demonstrate the catalytic activity of a specific enzyme.
  • Methodology (as applied to the key enzyme DfmD) [1]:
    • Gene Cloning and Protein Purification: Clone the gene of interest (e.g., dfmD) into an expression vector. Express the recombinant protein in E. coli and purify it using affinity chromatography.
    • Set Up Enzyme Reaction: Incubate the purified enzyme with its predicted substrate (the two-carbon phosphonate precursor), along with essential cofactors (Fe²⁺, 2-oxoglutarate, and ascorbate).
    • Analyze Reaction Products: Use techniques like NMR spectroscopy and High-Resolution MS to analyze the reaction products and confirm the conversion to the three-carbon dehydrothis compound scaffold.

Research Implications and Notes

The unique two-to-three carbon rearrangement catalyzed by DfmD represents a novel biochemical transformation in natural product biosynthesis [1]. From a drug development perspective, this compound's high polarity leads to poor membrane permeability, driving research into prodrug strategies and combination therapies (e.g., with clindamycin) to improve its pharmacokinetics and efficacy as an antimalarial agent [3] [4] [5].

Note that This compound is often confused with fosfomycin, a structurally distinct phosphonate antibiotic. Fosfomycin is produced by Streptomyces wedmorensis and other species, and its biosynthesis, involving a different four-step pathway, is a separate subject of study [2].

References

Comprehensive Technical Guide: Fosmidomycin's Mechanism of IspC Enzyme Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IspC Enzyme and the MEP Pathway

1-deoxy-D-xylulose 5-phosphate reductoisomerase (IspC, also known as DXR), is the second enzyme in the methylerythritol phosphate (MEP) pathway, a crucial metabolic route for isoprenoid precursor biosynthesis. This enzyme catalyzes the first committed step in the pathway, performing the NADPH-dependent rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). The MEP pathway is absent in humans and other mammals, which instead utilize the mevalonate pathway for isoprenoid biosynthesis, making IspC an highly attractive target for the development of novel anti-infective agents with selective toxicity. Isoprenoids themselves are essential for cellular function in pathogens, serving as precursors to numerous vital molecules including sterols, carotenoids, dolichols, ubiquinones, and the side chains of electron carriers such as menaquinone in Mycobacterium tuberculosis. [1]

The MEP pathway (also referred to as the non-mevalonate pathway or DOXP pathway) has been detected in eubacteria, higher plants, algae, cyanobacteria, and the apicoplast of the malaria parasite Plasmodium falciparum. The pathway consists of seven enzymatic steps that convert pyruvate and glyceraldehyde 3-phosphate into the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The commitment of IspC to this pathway, combined with its absence in humans, has attracted considerable interest as a target for novel antibiotics, antimalarials, and herbicides. The crystal structure of IspC from various organisms has been determined, revealing a conserved homodimeric organization with each subunit containing an NADPH-binding domain and a catalytic domain separated by a large cleft that closes upon substrate or inhibitor binding. [2] [1]

mep_pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS G3P G3P G3P->DXP MEP MEP DXP->MEP IspC/DXR IPP IPP MEP->IPP 5 enzymatic steps DMAPP DMAPP MEP->DMAPP 5 enzymatic steps Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids Fosmidomycin This compound This compound->DXP inhibits

The MEP pathway and this compound inhibition site at the IspC enzyme-catalyzed step converting DXP to MEP.

Structural Mechanism of this compound Inhibition

This compound (3-[N-formyl-N-hydroxyamino]propylphosphonic acid) is a phosphonic acid antibiotic originally isolated from Streptomyces lavendulae that functions as a potent and specific inhibitor of IspC. Structural studies have revealed that this compound acts as a transition state analog that closely resembles the substrate intermediate of the IspC-catalyzed reaction. Crystallographic analyses of Escherichia coli IspC in complex with manganese and this compound at 2.5 Å resolution demonstrate that the inhibitor binds directly in the active site crevice of the catalytic domain, engaging in extensive molecular interactions with both the enzyme and the essential divalent cation. [3] [4]

The binding mode of this compound to IspC involves three distinct regions of interaction that confer its high-affinity inhibition:

  • Hydroxamate-metal coordination: The (N-formyl-N-hydroxy)amino group of this compound provides two oxygen ligands to the active site manganese (or magnesium) ion, which is present in a distorted octahedral coordination. The cis arrangement of these oxygen atoms is essential for tight binding to the active site metal. [3] [2]

  • Phosphonate anchoring: The phosphonate group of this compound is anchored in a specific pocket by numerous hydrogen bonds with conserved active site residues including Ser222, Asn227, His257, and two water molecules in the E. coli enzyme (corresponding to Ser270, Asn311, and His293 in Plasmodium falciparum DXR). [3] [2]

  • Hydrophobic spacer: The three methylene groups of this compound serve as a spacer that connects the metal-binding hydroxamate group with the phosphonate anchor, positioning these functional groups at optimal distances for simultaneous binding. The carbon backbone of the inhibitor interacts with a hydrophobic patch in the active site. [3]

Structural comparisons of inhibitor-free and this compound-bound complexes of Plasmodium falciparum DXR (PfDXR) reveal that conformational changes occur upon inhibitor binding. The large cleft between the NADPH-binding and catalytic domains closes in an induced-fit mechanism to accommodate the bound inhibitor. Additionally, a flexible loop region (residues 291-299 in PfDXR) that is disordered in the inhibitor-free form becomes well-defined in the inhibitor-bound quaternary complex, further stabilizing the inhibitor binding. The complete quaternary complex includes the enzyme, NADPH, divalent cation, and this compound, representing the fully closed conformation of the enzyme. [2]

Quantitative Data on this compound Inhibition

Enzyme Inhibition Kinetics

Table 1: Inhibition kinetics of this compound against IspC/DXR from various organisms

Organism IC₅₀ (nM) Kᵢ (nM) Experimental Conditions Reference Source
Escherichia coli Not reported 38 Crystallography complex [5]
Mycobacterium tuberculosis 310 Not reported Recombinant Rv2870c, pH 7.5-7.9 [1]
Francisella tularensis Not reported 99 Recombinant enzyme [5]
Yersinia pestis Not reported Not reported HTS assay, Km DXP = 252 μM [6]
Plasmodium falciparum Clinically effective Not reported Clinical trials for malaria [7] [2]
Organism Susceptibility and Selectivity

Table 2: Biological activity of this compound against pathogenic organisms

Organism/Pathogen Growth Inhibition Therapeutic Context Key Findings Reference
Plasmodium falciparum Yes (in vitro and clinical) Malaria treatment Clinical phase II trials; 7-day treatment [7]
Gram-negative bacteria Generally sensitive Antibacterial development Originally developed for urinary tract infections [1]
Mycobacterium tuberculosis No (up to 200 μM) Potential TB treatment Resistance due to permeability, not enzyme insensitivity [1]
Gram-positive bacteria Variable Antibacterial spectrum Inefficient uptake in some species [1]

The selective toxicity of this compound stems from the absence of the MEP pathway in humans, as mammals exclusively utilize the mevalonate pathway for isoprenoid biosynthesis. This fundamental metabolic difference enables this compound to selectively target pathogens without affecting human host cells. Clinical trials conducted in Gabon and Thailand demonstrated that this compound is effective against Plasmodium falciparum malaria, with all subjects achieving parasite clearance by day 7 of treatment, although recrudescence was observed in some patients by day 28, indicating limitations in sustained efficacy when used as monotherapy. [7] [1]

Experimental Protocols for IspC Inhibition Studies

Enzyme Purification and Assay Conditions

The study of this compound inhibition typically begins with expression and purification of recombinant IspC. The following protocol has been applied to multiple orthologs including Yersinia pestis IspC (YpIspC), Mycobacterium tuberculosis IspC (MtbIspC), and others: [6] [1]

  • Expression System: E. coli BL21 Codon Plus (DE3)-RIL transformed with protein-encoding plasmid, grown in Luria-Bertani media at 37°C to OD600 ~1.2, induced with 0.5 mM IPTG, and incubated for 18 hours at 37°C.

  • Purification Method: Cell pellets are lysed using lysozyme and DNase, followed by immobilized metal affinity chromatography (TALON Co²⁺ resin) with elution using imidazole gradient (25-200 mM). Buffer exchange is performed using ultrafiltration with 0.1 M Tris pH 7.8, 1 mM NaCl, 5 mM DTT.

  • Enzyme Assay: IspC activity is assayed by spectrophotometrically monitoring the enzyme-catalyzed oxidation of NADPH at 340 nm. Standard assay conditions include 100 mM Tris pH 7.8, 25 mM MgCl₂, 150 μM NADPH, and enzyme, with reaction initiation by DXP addition at the Km concentration. [6]

High-Throughput Screening for IspC Inhibitors

Recent efforts to identify novel IspC inhibitors beyond the this compound scaffold have employed high-throughput screening (HTS) campaigns. The workflow typically involves a multi-stage approach to eliminate false positives and identify genuine inhibitors: [6] [8]

  • Primary Screen: 96-well plate based assays screening compound libraries (e.g., LOPAC1280) at 100 μM final concentration in 50 μL total volume. Compounds are pre-incubated with enzyme for 10 minutes before reaction initiation with DXP.

  • Secondary Screen: Cuvette-based assays with continuous monitoring of NADPH consumption, including counter-screening against related enzymes (e.g., IspD) to assess specificity.

  • Tertiary Screen: Coupled assay systems (e.g., YpIspC-FtIspD) to identify compounds that specifically inhibit IspC without affecting downstream enzymes, using malachite green detection for phosphate release.

hts_workflow Library Library Primary Primary Library->Primary 1280 compounds Secondary Secondary Primary->Secondary ~2-5% hits Primary_assay 96-well plate NADPH monitoring Primary->Primary_assay Tertiary Tertiary Secondary->Tertiary specificity check Secondary_assay Cuvette-based continuous assay Secondary->Secondary_assay Validation Validation Tertiary->Validation mechanism studies Tertiary_assay Coupled assay (IspC + IspD) Tertiary->Tertiary_assay Hits Hits Validation->Hits confirmed inhibitors

High-throughput screening workflow for identifying IspC inhibitors with multiple verification stages.

A significant challenge in HTS for IspC inhibitors is the prevalence of compound aggregation as a false positive mechanism. Most initial hit compounds from library screens function through non-specific aggregation rather than targeted inhibition. Effective screening must therefore include detergent sensitivity tests and enzyme concentration dependence studies to eliminate these false positives. Additional counter-screens against unrelated enzymes help identify promiscuous inhibitors that act through non-specific mechanisms rather than true IspC inhibition. [6] [8]

Therapeutic Applications and Research Directions

This compound as an Antimalarial Agent

The anti-malarial activity of this compound has been demonstrated in both in vitro studies and clinical trials. This compound exerts its full antimalarial potency when parasites are exposed for a full replication cycle, leading to developmental arrest in the late schizont stage. Clinical trials in Gabon and Thailand evaluated this compound (1,200 mg orally every 8 hours for 7 days) for acute uncomplicated Plasmodium falciparum malaria, showing: [7]

  • Efficacy: All subjects achieved parasite clearance by day 7 with mean parasite and fever clearance times of 44 and 41 hours, respectively.
  • Limitations: Recrudescence rates were significant by day 28 (78% cure rate in Gabon, 22% in Thailand), indicating insufficient sustained efficacy as monotherapy.
  • Tolerability: The drug was generally well tolerated with mild gastrointestinal side effects reported in approximately 25% of subjects.

To address the limitations of this compound monotherapy, combination regimens have been explored, most notably with clindamycin. The this compound-clindamycin combination has shown improved efficacy in pediatric patients with Plasmodium falciparum malaria, potentially through complementary mechanisms of action that delay the emergence of resistance and improve treatment outcomes. [5] [2]

Antibacterial Applications and Resistance Mechanisms

While this compound was originally investigated as an antibacterial agent for urinary tract infections, its spectrum of activity is primarily against gram-negative bacteria, with limited efficacy against gram-positive organisms. This differential activity appears to be related to permeability differences rather than intrinsic enzyme sensitivity, as recombinant IspC from resistant organisms like Mycobacterium tuberculosis remains sensitive to this compound inhibition. [1]

Several resistance mechanisms to this compound have been identified:

  • Target mutations: Mutations in the dxr gene (encoding IspC) can confer resistance, as demonstrated in E. coli where specific amino acid changes reduce this compound binding while maintaining enzymatic activity. [5]

  • Gene amplification: Increased copy number of the target enzyme gene has been correlated with in vitro this compound resistance in Plasmodium falciparum. [5]

  • Reduced uptake: Impermeability to this compound represents a major resistance mechanism in mycobacteria and other gram-positive organisms, despite their essential dependence on the MEP pathway for isoprenoid biosynthesis. [1]

Novel Inhibitor Development and Future Directions

Current research focuses on developing next-generation IspC inhibitors that address the limitations of this compound, particularly its pharmacokinetic properties and susceptibility to resistance mechanisms. Two primary strategies are being pursued: [6] [8]

  • This compound analogs: Structural modifications of the this compound scaffold to improve bioavailability, potency, and spectrum of activity while maintaining the core binding pharmacophore.

  • Scaffold diversification: High-throughput screening to identify chemically distinct inhibitors that bind to novel epitopes on IspC, potentially overcoming existing resistance mechanisms.

Recent studies have also revealed intriguing physiological interactions between this compound and other antibiotic classes. In Bacillus subtilis, subinhibitory concentrations of this compound can paradoxically protect bacteria from cell lysis induced by cell wall-active antibiotics like fosfomycin, potentially through reduction of menaquinone synthesis and consequent decrease in respiratory chain-associated oxidative damage. This unexpected effect illustrates the complex interplay between metabolic pathways and antibiotic efficacy, highlighting the importance of understanding bacterial physiology in inhibitor deployment. [9]

Conclusion

References

Comprehensive Technical Guide: Fosmidomycin, FR900098, and Their Analogues as Antimalarial Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Fosmidomycin and its acetyl analogue FR900098 represent a unique class of phosphonic acid natural products with significant therapeutic potential as antimalarial agents. These compounds function as potent inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential in the malaria-causing parasite Plasmodium falciparum and most bacteria, but is absent in humans, making it an attractive target for antimicrobial and antiparasitic drug development with expected low host toxicity [1] [2]. The resurgence of interest in these compounds stems from increasing resistance to existing antimalarial regimens and the urgent need for chemotherapeutic agents with novel mechanisms of action.

This whitepaper provides a comprehensive technical overview of this compound and FR900098, covering their mechanism of action, biosynthesis, structure-activity relationships, and current status in drug development. We include synthesized experimental data, structural analysis, and strategic considerations for researchers engaged in antimalarial drug discovery. The clinical development of these compounds, particularly this compound, has progressed to human trials, with current efforts focusing on combination therapies to improve efficacy and overcome recrudescence rates observed in monotherapy trials [1] [2].

Chemical Structures, Properties, and Mechanism of Action

Chemical Profiles

This compound [3-(N-formyl-N-hydroxyamino)propylphosphonic acid] and FR900098 [3-(N-acetyl-N-hydroxyamino)propylphosphonic acid] are structurally characterized by three key regions: (1) a phosphonic acid moiety, (2) a three-carbon alkyl chain linker, and (3) a retro-hydroxamate (N-formyl or N-acetyl) functionality [1]. The phosphonic acid group, with its high polarity and structural similarity to phosphate esters, facilitates target binding but limits cellular penetration and oral bioavailability.

Table 1: Comparative Properties of this compound and FR900098

Property This compound FR900098
IUPAC Name 3-[[(2E)-N-hydroxyformimidoyl]amino]propylphosphonic acid 3-(N-acetyl-N-hydroxyamino)propylphosphonic acid
Molecular Formula C₄H₁₀NO₆P C₅H₁₂NO₆P
Key Structural Feature N-formyl retro-hydroxamate N-acetyl retro-hydroxamate
DXR Inhibition (IC₅₀) ~20 nM (PfDXR) ~18 nM (PfDXR) [2]
In Vitro Antiplasmodial Activity Potent More potent than this compound [1]
Oral Bioavailability Low (~30%) due to high hydrophilicity [3] Potentially improved with prodrug approaches
Plasma Half-life ~2.5 hours [3] Similar/slightly improved
Molecular Mechanism of Action

This compound and FR900098 exert their antibacterial and antimalarial effects through potent inhibition of DXR, the second enzyme in the MEP pathway. This pathway is responsible for the biosynthesis of essential isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [1] [2]. DXR catalyzes the NADPH-dependent rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).

Structural studies of Plasmodium falciparum DXR (PfDXR) in complex with this compound reveal that the inhibitor binds tightly in the active site crevice of the catalytic domain in a closed conformation [2]. The binding interaction involves three distinct regions:

  • The phosphonate group forms an extensive hydrogen-bonding network with Ser270, Asn311, and His293, and coordinates with the active site divalent metal ion (Mg²⁺ or Mn²⁺).
  • The alkyl chain linker occupies a hydrophobic patch within the binding cavity.
  • The hydroxamate group chelates the active site metal ion in a cis configuration that is essential for high-affinity binding [2].

This binding mode effectively blocks substrate access, preventing the conversion of DXP to MEP and thereby halting the synthesis of essential isoprenoids required for parasite survival.

Biosynthesis and Synthetic Chemistry

Biosynthetic Pathways

The biosynthesis of FR900098 in Streptomyces rubellomurinus proceeds through a fascinating pathway that diverges significantly from that of this compound/dehydrothis compound in Streptomyces lavendulae, suggesting convergent evolution of these bioactive molecules [4] [5].

Table 2: Key Enzymes in FR900098 Biosynthesis

Gene Protein Function Role in FR900098 Biosynthesis
frbD PEP mutase Catalyzes the committed step: rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate
frbC Phosphonomethylmalate synthase Condenses acetyl-CoA with phosphonopyruvate to form 2-phosphonomethylmalate (analogous to citrate synthase)
frbA, frbB, frbE TCA cycle enzyme homologs Catalyze subsequent reactions analogous to the TCA cycle, transforming 2-phosphonomethylmalate to 2-oxo-4-phosphonobutyrate (a phosphonate analog of α-ketoglutarate)
frbH PLP-dependent enzyme homolog Proposed to catalyze amination and decarboxylation to form the final product

The FR900098 pathway is notable for its parallels to portions of the tricarboxylic acid (TCA) cycle, using phosphonopyruvate (an oxaloacetate analog) as a starting point [4]. This pathway differs fundamentally from the biosynthetic route to dehydrothis compound (the precursor to this compound), which involves a highly unusual rearrangement reaction catalyzed by a 2-oxoglutarate-dependent dioxygenase (DfmD) to convert a two-carbon phosphonate precursor into the unsaturated three-carbon product [5].

The following diagram illustrates the biosynthetic pathway of FR900098 in Streptomyces rubellomurinus:

G PEP PEP PPyr PPyr PEP->PPyr FrbD (PEP Mutase) PMM PMM PPyr->PMM FrbC (P-Methylmalate Synthase) OPB OPB PMM->OPB FrbA, FrbB, FrbE (TCA Cycle Analogs) NAc3AP NAc3AP OPB->NAc3AP Amination & Decarboxylation FR900098 FR900098 NAc3AP->FR900098 Final Modifications AcCoA AcCoA AcCoA->PMM NADPH NADPH NADPH->OPB

FR900098 Biosynthetic Pathway: This pathway illustrates the conversion of phosphoenolpyruvate (PEP) to FR900098 via phosphonopyruvate and TCA cycle-like reactions. Key enzymes include FrbD (PEP mutase) and FrbC (phosphonomethylmalate synthase).

Synthetic Methodologies

Chemical synthesis provides a crucial alternative to biological production for structure-activity relationship studies and scale-up. Recent synthetic approaches have focused on improving efficiency, scalability, and yield.

Efficient Synthetic Route (2013): An efficient synthesis of FR900098 and this compound was achieved through protection-alkylation-deprotection strategies using either N-alkylation or P-alkylation as key steps [6]. The N-alkylation route achieved FR900098 in 83% overall yield on a 15 mmol scale, while this compound was obtained in 68% yield. These methods used mild conditions and avoided toxic reagents, making them suitable for larger-scale production.

Optimized Unified Synthesis (2023): A more recent, facile route utilized readily available raw materials and optimized key steps, particularly the Michaelis-Becker reaction and acylation [7]. This unified approach yielded the monosodium salts of this compound and FR900098 in 60% and 66% yields, respectively, over six steps, demonstrating potential for scalable and cost-effective synthesis.

Key Synthetic Considerations:

  • Protecting Groups: Effective protection of the phosphonic acid and hydroxamate functionalities is essential. Common protecting groups include pivaloyloxymethyl (POM) esters for the phosphonate, which also serve as prodrugs to enhance oral bioavailability [3].
  • Prodrug Strategy: Bis(pivaloyloxymethyl) ester prodrugs of FR900098 analogues have shown improved in vivo antimalarial activity due to enhanced lipophilicity and subsequent enzymatic hydrolysis to release the active phosphonic acid [8] [3].

Structure-Activity Relationships and Analogue Design

Extensive structure-activity relationship (SAR) studies have defined three key regions of this compound and FR900098 that can be modified to optimize drug properties: (1) the phosphonic acid moiety, (2) the carbon chain linker, and (3) the retro-hydroxamate group [1].

Structural Modifications and Biological Activity

Table 3: Structure-Activity Relationships of this compound/FR900098 Analogues

Modified Region Structural Variation Biological Activity Notes
Phosphonate Group β-oxa isostere (O-for-CH₂ swap) β-oxa-FR900098 equally active as parent [8] Maintains activity while altering electronic/pharmacokinetic properties
Carbon Linker α-phenyl substitution High activity (IC₅₀ ~47 μM for most active derivative) [9] [3] Increased lipophilicity; conformational restraint
Carbon Linker β- or γ-substitution Mostly inactive [3] Steric hindrance disrupts binding
Carbon Linker Chain extension Reduced activity Optimal spacer length is 3 atoms
Retro-hydroxamate Reverse hydroxamate (e.g., 4-[hydroxyl(methyl)amino]-4-oxobutyl phosphonic acid) Superior to this compound against Pf3D7 when combined with β-oxa [8] Accesses novel sub-pocket in DXR catalytic domain [1]
Retro-hydroxamate N-acetyl (FR900098) vs N-formyl (this compound) FR900098 more potent than this compound [1] Enhanced binding affinity
Retro-hydroxamate Bi-substrate inhibitors extending into NADPH pocket Improved DXR inhibition [1] Exploits additional binding interactions
Promising Analogue Classes

Several analogue classes have shown particular promise in optimizing the antimalarial activity of the parent compounds:

  • β-Oxa Isosteres: Replacement of the β-methylene group with an oxygen atom in FR900098 resulted in analogues with equivalent activity to the parent compound. When applied to reverse hydroxamate analogues, this modification yielded derivatives with superior activity against Plasmodium falciparum 3D7 strain compared to this compound [8].

  • Prodrug Esters: Masking the polar phosphonic acid group as bis(pivaloyloxymethyl) esters significantly enhances lipophilicity and oral bioavailability. One such bis(POM) ester of a phosphonate derivative with a reverse hydroxamate moiety and β-oxa modification proved twice as active in inhibiting cultured parasites as a similar prodrug of FR900098 [8].

  • Conformationally Restrained Analogues: While α-aryl-substituted analogues showed high activity, conformationally restrained aromatic analogues (e.g., rigid scaffolds) displayed only moderate antimalarial activity (IC₅₀ 47 μM for the most active derivative) [9], suggesting that some flexibility in the linker region may be important for optimal binding.

Experimental Protocols and Research Methodologies

In Vitro Antimalarial Activity Assay

Objective: To determine the inhibitory concentration (IC₅₀) of this compound analogues against Plasmodium falciparum.

Protocol:

  • Parasite Culture: Maintain chloroquine-sensitive (3D7) or resistant strains of P. falciparum in human erythrocytes at 2% hematocrit in complete RPMI 1640 medium supplemented with 0.5% Albumax, 2 mM L-glutamine, and 25 mM HEPES, under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂ at 37°C [8] [3].
  • Compound Preparation: Prepare serial dilutions of test compounds in culture medium. Include this compound or FR900098 as positive controls and untreated wells as negative controls.
  • Inhibition Assay: Synchronize parasites to the ring stage and expose to compound dilutions in 96-well plates at 1-2% initial parasitemia. Incubate for 48-72 hours.
  • Analysis: Prepare thin blood smears, stain with Giemsa, and determine parasitemia by microscopic count of at least 1000 erythrocytes per well. Alternatively, use the hypoxanthine incorporation assay or SYBR Green I fluorescence-based method for higher throughput.
  • IC₅₀ Calculation: Plot percentage inhibition against compound concentration and determine IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism) [3].
DXR Enzyme Inhibition Assay

Objective: To measure direct inhibition of recombinant PfDXR by this compound analogues.

Protocol:

  • Enzyme Preparation: Express and purify recombinant PfDXR enzyme using E. coli expression systems [4] [2].
  • Reaction Mixture: In a 100 μL reaction volume, combine 50 mM HEPES buffer (pH 7.5), 1 mM DXP substrate, 1 mM MnCl₂ or MgCl₂, 0.2 mM NADPH, and purified PfDXR.
  • Inhibition Test: Pre-incubate enzyme with various concentrations of test compounds for 5-10 minutes before initiating the reaction with substrate.
  • Activity Measurement: Monitor the consumption of NADPH by decrease in absorbance at 340 nm (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹) over 10-20 minutes using a spectrophotometer.
  • Data Analysis: Calculate percentage inhibition relative to uninhibited control and determine IC₅₀ values from dose-response curves [4].
Prodrug Hydrolysis Assessment

Objective: To evaluate the conversion of prodrug esters (e.g., pivaloyloxymethyl esters) to active phosphonic acids.

Protocol:

  • Esterase Incubation: Incubate prodrug (e.g., 100 μM) with porcine liver esterase (1-5 U/mL) or human serum in phosphate buffer (pH 7.4) at 37°C.
  • Time-course Sampling: Withdraw aliquots at predetermined time points (0, 15, 30, 60, 120 min) and quench the reaction with acetonitrile.
  • Analysis: Quantify the released phosphonic acid and remaining prodrug using HPLC-MS or TLC.
  • Kinetics: Calculate half-life (t₁/₂) of prodrug conversion and identify hydrolysis products [3].

Current Status and Future Research Directions

This compound has progressed to clinical trials for malaria, both as monotherapy and in combination with other agents. While initial trials showed promising results with cure rates approaching 90% in some studies, subsequent trials failed to consistently meet WHO efficacy standards, potentially due to inadequate dosing or pharmacokinetic limitations [1]. Deutsche Malaria GmbH is currently developing a triple therapy (Fos-Clin-Art) combining this compound with clindamycin and artesunate for both treatment and prophylaxis [1].

FR900098 has demonstrated greater potency than this compound in preclinical studies but has not yet entered clinical trials, primarily due to formulation and bioavailability challenges [1]. Research continues to focus on prodrug approaches to enhance the oral bioavailability and plasma half-life of both compounds.

Future research directions should prioritize:

  • Advanced Prodrug Strategies: Developing smarter prodrugs like VCY15, which utilizes nitroreductase and phosphoramidase activation under hypoxic conditions (e.g., in tumors) for selective drug release [1].
  • Combination Therapies: Optimizing combination regimens with existing antimalarials to enhance efficacy and prevent resistance development.
  • Structural Optimization: Further exploration of the NADPH cofactor binding pocket and newly discovered sub-pockets in DXR through bi-substrate inhibitors and reverse hydroxamate analogues [1].
  • Biosynthetic Engineering: Leveraging the heterologous production of FR900098 in E. coli and S. lividans for metabolic engineering to increase compound yield and generate novel derivatives through combinatorial biosynthesis [4] [10].

The following diagram illustrates the mechanism of action at the enzyme level and the primary strategies for compound optimization:

G MEP_Pathway MEP_Pathway DXP DXP MEP_Pathway->DXP MEP MEP DXP->MEP PfDXR Catalysis IPP_DMAPP IPP_DMAPP MEP->IPP_DMAPP MEP Pathway Continuation Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids PfDXR PfDXR Fosmidomycin_Inhibition Fosmidomycin_Inhibition Fosmidomycin_Inhibition->PfDXR Inhibition Strategy1 Prodrug Design (POM esters) Strategy1->Fosmidomycin_Inhibition Strategy2 Linker Modification (α-aryl, β-oxa) Strategy2->Fosmidomycin_Inhibition Strategy3 Hydroxamate Optimization (Reverse, Bi-substrate) Strategy3->Fosmidomycin_Inhibition

DXR Inhibition and Optimization Strategies: this compound/FR900098 inhibit PfDXR, blocking the MEP pathway. Key optimization strategies include prodrug design, linker modification, and hydroxamate optimization.

Conclusion

References

Comprehensive Technical Guide: Fosmidomycin Uptake and Transport Mechanisms in Bacterial Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fosmidomycin and Bacterial Uptake Mechanisms

This compound is a phosphonic acid antibiotic that specifically inhibits the methylerythritol phosphate (MEP) pathway of isoprenoid biosynthesis, a pathway essential in most prokaryotes and some lower eukaryotes but absent in humans, making it an attractive antimicrobial target. [1] Discovered in 1978 from Streptomyces lavendulae, this compound acts as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second enzyme in the MEP pathway. [1] For this compound to reach its intracellular target, it must successfully traverse the complex cell envelope structures of bacteria, which represent the primary barrier to its antimicrobial activity. The transport mechanisms vary significantly between Gram-negative and Gram-positive bacteria and are influenced by the specific porins and transporter systems present in each species.

The polar nature of this compound, attributable to its phosphonate and hydroxamate functional groups, presents a significant challenge for passive diffusion across bacterial membranes. [1] This physicochemical property necessitates specialized transport systems for effective intracellular accumulation. Research over the past four decades has revealed that bacteria employ specific uptake mechanisms for this compound, primarily involving dedicated transporter systems that recognize the antibiotic's unique molecular structure. Understanding these transport mechanisms is crucial for predicting spectrum of activity, potential resistance development, and for designing novel analogs with improved pharmacokinetic properties.

Bacterial Transport Systems for this compound Uptake

Primary Transport Mechanisms

Bacteria utilize specific transporter systems to facilitate this compound uptake across their cell envelopes:

  • Glycerol-3-Phosphate Transporter (GlpT): In Escherichia coli and Francisella novicida, the GlpT system serves as the primary conduit for this compound uptake. [2] This transporter belongs to the Major Facilitator Superfamily (MFS) and functions as an antiporter, typically exchanging glycerol-3-phosphate for inorganic phosphate. The transporter consists of 12 membrane-spanning α-helical segments with cytoplasmic loop regions that facilitate substrate recognition and translocation. [2]

  • Phosphate-Specific Porins: In Pseudomonas aeruginosa, this compound transport occurs primarily through the phosphate-specific porins OprO and OprP. [3] These substrate-specific outer membrane channels are particularly important in this organism which lacks general diffusion porins. Studies have demonstrated that this compound binds to the phosphate-specific binding site inside these porins, though with lower affinity compared to phosphate or diphosphate molecules. [3]

  • Hexose-Phosphate Transporter (UhpT): While more commonly associated with fosfomycin transport, some evidence suggests UhpT may contribute to this compound uptake in certain bacterial species, particularly when induced by glucose-6-phosphate. [4]

The following diagram illustrates the primary this compound transport mechanisms in Gram-negative bacteria:

Figure 1: this compound transport mechanisms in Gram-negative bacteria showing primary pathways through phosphate-specific porins and inner membrane transporters GlpT and UhpT.

Comparative Transporter Distribution and Function

Table 1: Bacterial Transport Systems for this compound

Bacterial Species Primary Transporter Transport Mechanism Induction/Cofactors Reference
Escherichia coli GlpT Active transport (antiporter) Glycerol-3-phosphate induced [2]
Pseudomonas aeruginosa OprO, OprP Porin-mediated diffusion Phosphate limitation induced [3]
Francisella novicida GlpT Active transport Constitutive expression [2]
Stenotrophomonas maltophilia PTS (putative) Phosphotransferase system Fructose-1-phosphate inactivated [5]
Plasmodium falciparum New Permeability Pathway Induced channel Parasite-induced [1]

Resistance Mechanisms Linked to Transport Deficiencies

Transporter Mutations and Functional Resistance

Bacterial resistance to this compound frequently results from mutations that compromise transport functionality:

  • GlpT Mutations: In Francisella novicida, spontaneous this compound resistance occurs at a frequency of approximately 6.3 × 10⁻⁸ and is characterized by various deletions in the glpT coding region. [2] These mutations abolish the transporter's ability to import this compound while typically maintaining its physiological function in glycerol-3-phosphate uptake. Transposon insertion mutants at the glpT locus similarly demonstrate this compound resistance, confirming the transporter's essential role in antibiotic uptake. [2]

  • Intrinsic Resistance: Certain bacterial species, including Mycobacterium tuberculosis and Brucella abortus, are intrinsically resistant to this compound despite possessing a susceptible DXR target enzyme. [1] [2] This resistance stems from the absence of functional this compound transporters in these organisms, preventing intracellular accumulation of the antibiotic. When E. coli glpT is heterologously expressed in B. abortus, the transformed bacteria become susceptible to this compound, confirming that transport deficiency rather than target insensitivity underlies the intrinsic resistance. [2]

  • Differential Membrane Permeability: In apicomplexan parasites, differential membrane permeability explains susceptibility variations. While Plasmodium falciparum is susceptible to this compound, Toxoplasma gondii is resistant despite having a sensitive DXR enzyme (Kᵢ = 90 nM). [1] This resistance results from an inability to transport this compound across multiple membrane barriers, including the parasitophorous vacuole membrane, parasite cell membrane, and apicoplast membranes. Engineering T. gondii to express GlpT renders it susceptible to this compound, confirming the critical role of transport in determining antibiotic efficacy. [1]

Experimental Protocols for Studying this compound Transport

Transport Assays and Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination with Transport Induction

  • Prepare cation-adjusted Mueller-Hinton broth according to CLSI guidelines [2]
  • Incorporate induction agents (0.1-1.0 mM glucose-6-phosphate or glycerol-3-phosphate) to activate specific transporters [5] [4]
  • Use double dilution methods with this compound concentrations ranging from 1-512 μg/mL
  • Incubate for 48 hours at 37°C with 5% CO₂ for fastidious organisms
  • Include control strains with known transporter deletions to validate transport-specific effects

Chloride Conductance Inhibition Assays for Porin Binding Studies

  • Incorporate Pseudomonas aeruginosa OprO or OprP porins into planar lipid bilayers [3]
  • Establish baseline chloride conductance in buffer solution (1 M KCl, 10 mM HEPES, pH 7.4)
  • Titrate with this compound concentrations (0.1-10 mM) while monitoring current changes
  • Measure percentage inhibition relative to phosphate competition controls
  • Perform single-channel recordings to determine binding kinetics and affinity [3]
Genetic Approaches for Transport Mechanism Validation

Transposon Mutagenesis and Mutant Screening

  • Generate transposon mutant libraries using mariner-based or Th5 systems
  • Plate approximately 10⁹ CFU on this compound-containing media (2-4× MIC)
  • Screen breakthrough colonies for transport deficiencies [2]
  • Map insertion sites using arbitrary PCR or sequencing
  • Complement mutations with wild-type genes on expression plasmids

Directed Mutagenesis of Transport Components

  • Design deletion constructs for glpT, uhpT, and phosphate-specific porin genes
  • Use overlap extension PCR or CRISPR-based genome editing
  • Verify mutant phenotypes through growth curves and this compound susceptibility testing
  • Assess transporter function using radiolabeled (¹⁴C) this compound uptake assays [2]

Table 2: Experimental Approaches for Studying this compound Resistance

Method Key Applications Critical Parameters Interpretation
Disk Inhibition Assays Detection of spontaneous resistance This compound concentration: 100-500 μg/disk; Include FR900098 and prodrug controls Breakthrough colonies suggest transport deficiencies [2]
Whole-Cell Uptake Studies Quantify intracellular antibiotic accumulation Use ¹⁴C-labeled this compound; Measure time-dependent accumulation Transport-deficient mutants show >80% reduced uptake [2]
Gene Expression Analysis Transporter regulation under different conditions qRT-PCR for glpT, oprO, oprP; Inducer concentration optimization Phosphate limitation increases porin expression >10-fold [3]
Homology Modeling Predict transporter binding sites Phyre2 or SWISS-MODEL for structure prediction; Docking with this compound Identifies critical residues for this compound recognition [6]

Paradoxical Effects and Non-Antimicrobial Properties

Protective Effects at Subinhibitory Concentrations

Recent research has revealed unexpected paradoxical effects of this compound, where intermediate concentrations can actually protect bacteria from other antibiotics:

  • Antagonism of Cell Wall Perturbations: In Bacillus subtilis, intermediate this compound concentrations confer resistance to lysis when peptidoglycan synthesis is perturbed by other antibiotics. [7] [8] [9] This protective effect occurs because this compound not only blocks peptidoglycan synthesis but also impairs menaquinone synthesis, which protects cells from respiratory chain-associated oxidative damage and lysis. [7]

  • Metabolic Modulation: The protection stems from reduced synthesis of menaquinone, an essential component of the respiratory chain, leading to decreased generation of reactive oxygen species (ROS). [7] [8] This metabolic rewiring specifically prevents the lytic effects of cell wall-active antibiotics while leaving morphological abnormalities unaffected.

Persistence Induction in Intracellular Pathogens

In Chlamydia trachomatis, this compound exposure induces a persistent state rather than causing bacterial death:

  • Developmental Arrest: this compound inhibits isoprenoid synthesis, leading to a shortage of bactoprenol, a critical isoprenoid required for peptidoglycan precursor assembly. [6] [10] This prevents cell division but maintains viability, resulting in enlarged aberrant bodies that can resume normal development when this compound is removed.

  • Reversible Metabolic Dormancy: The persistence state is characterized by viable but non-dividing bacteria with reduced production of infectious elementary bodies. [6] This phenomenon represents a novel mechanism of antibiotic persistence rather than conventional resistance.

Conclusion and Research Implications

The transport of this compound across bacterial membranes represents a critical determinant of its antimicrobial activity and spectrum. The dedicated transporter systems, particularly GlpT in many Gram-negative bacteria and phosphate-specific porins in Pseudomonas aeruginosa, provide both opportunities and challenges for antibiotic development. The high frequency of spontaneous resistance through transporter mutations underscores the vulnerability of this antibiotic when used as monotherapy.

Future research directions should focus on several key areas:

  • Development of this compound analogs with improved membrane permeability that can bypass dedicated transporter systems
  • Combination therapies that target both the MEP pathway and complementary metabolic processes to reduce resistance emergence
  • Exploitation of transporter induction mechanisms to enhance this compound accumulation in target pathogens
  • Further investigation of the paradoxical protective effects to better understand bacterial metabolic responses to antibiotic stress

References

fosmidomycin structure-activity relationship SAR studies

Author: Smolecule Technical Support Team. Date: February 2026

Fosmidomycin's Mechanism and Core Pharmacophore

This compound targets the methylerythritol phosphate (MEP) pathway, an essential pathway for isoprenoid biosynthesis in several major pathogens, including Plasmodium falciparum (malaria) and Mycobacterium tuberculosis (tuberculosis) [1] [2]. Crucially, this pathway is absent in humans, making it an attractive target for anti-infective drugs with low expected host toxicity [2] [3].

Its molecular target is the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC) [1] [2]. This compound acts as a DXR inhibitor, and structural studies have revealed that for effective binding, the hydroxamate group of this compound must adopt a cis conformation of its oxygen atoms to allow for tight coordination with the metal ion (Mg²⁺ or Mn²⁺) in the enzyme's active site [3].

The established DXR inhibitor pharmacophore consists of three key components [2]:

  • Metal-Binding Group (MBG): Typically a hydroxamate, which chelates the active site metal ion.
  • Linker: A hydrocarbon chain that connects the MBG to the phosphonate.
  • Phosphate/Phosphonate Moiety: Interacts with the phosphate-binding pocket of the DXR enzyme.

This three-part structure forms the basis for all SAR studies and derivative design.

Structure-Activity Relationship (SAR) Analysis

Extensive research over more than 40 years has investigated modifications to each part of the this compound structure. The table below summarizes the key findings and the impact of these modifications on biological activity.

Structural Region Key Modifications Impact on Activity & Properties

| Metal-Binding Group (MBG) | Replacement of hydroxamate with other chelators (e.g., N-formyl, N-acetyl, retro-hydroxamates, hydrazides, picolinamides) [2]. | • The hydroxamate is optimal for metal chelation. • FR900098 (N-acetyl analog) shows similar or slightly improved potency in some studies [2] [3]. • Significant alterations (e.g., to carboxylate) abolish inhibitory activity [2]. | | Linker Region | Varying the length and steric bulk of the carbon chain connecting the MBG and phosphonate [2]. | • A three-carbon linker (as in native this compound) is generally optimal. • Shortening or over-extending the linker significantly reduces activity. • Introducing steric bulk (e.g., methyl groups, double bonds) can enhance potency by improving fit to a secondary binding site, as in the advanced analog RCB-185 [1]. | | Phosphonate Moisty | Esterification (e.g., as pivaloyloxymethyl esters) or conversion to phosphonamidate prodrugs to mask the negative charges [2] [4]. | • The phosphonate is essential for target binding. • Masking it as a prodrug dramatically improves cellular potency, especially against M. tuberculosis, by enhancing permeability through lipid-rich cell walls [1] [4]. |

Experimental Protocols for Key SAR Studies

To guide your own research, here are the core methodologies used in the cited studies to evaluate novel this compound analogs.

Determining Inhibitory Activity against the DXR Enzyme
  • Objective: To measure the direct inhibition of the DXR enzyme by a candidate compound.
  • Protocol: This is a standard enzyme activity assay. The reaction mixture contains the recombinant DXR enzyme (e.g., from E. coli or P. falciparum), its substrate (DOXP), the cofactor NADPH, and a divalent metal ion (Mg²⁺ or Mn²⁺). The reaction is initiated by adding the substrate, and the enzymatic conversion is monitored spectrophotometrically by measuring the consumption of NADPH at 340 nm. The IC₅₀ value (concentration causing 50% enzyme inhibition) is determined by testing a range of inhibitor concentrations [2] [3].
Evaluating Whole-Cell Anti-infective Efficacy
  • Objective: To assess the ability of a compound to kill the actual pathogen in culture.
  • Protocol:
    • For Malaria (Plasmodium falciparum): The hypoxanthine incorporation assay is commonly used. Synchronized cultures of the parasite in human erythrocytes are exposed to serial dilutions of the test compound. Radioactive hypoxanthine is added, and its incorporation into parasite nucleic acids is measured after an incubation period (e.g., 48-72 hours). The concentration that inhibits 50% of parasite growth (IC₅₀) is calculated [2] [4].
    • For Tuberculosis (Mycobacterium tuberculosis): The microplate alamarBlue assay (MABA) is a standard method. M. tuberculosis cultures are exposed to the test compounds in a 96-well plate. After a set incubation, alamarBlue reagent is added. A color change from blue to pink indicates bacterial metabolic activity and thus growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration that prevents this color change [2] [4].
Assessing Cytotoxicity for Selective Toxicity
  • Objective: To ensure that the anti-infective activity is not due to general cytotoxicity against host cells.
  • Protocol: Candidate compounds are tested on mammalian cell lines (e.g., human liver cells, fibroblasts). A common method is the MTT assay, where cells are exposed to the compound and then incubated with MTT tetrazolium dye. Viable cells reduce MTT to a purple formazan product. The amount of formazan, measured spectrophotometrically, correlates with cell viability. The selective index (SI) is calculated as the ratio of the cytotoxic concentration to the anti-infective IC₅₀ [1].

Advanced Optimization: Prodrug Strategies

A major focus of recent research is overcoming this compound's poor pharmacokinetics, primarily its high polarity and inability to penetrate certain bacterial cell walls like that of M. tuberculosis [1] [2] [4]. Prodrug strategies have proven highly effective.

The following diagram illustrates the strategic workflow for optimizing this compound analogs, which integrates SAR analysis with prodrug development.

fosmidomycin_optimization Start Identify Lead Compound (this compound) SAR SAR Analysis & Rational Design Start->SAR Prodrug Prodrug Development SAR->Prodrug To improve permeability and pharmacokinetics InVitro In Vitro Evaluation Prodrug->InVitro InVivo In Vivo Animal Models InVitro->InVivo For promising candidates InVivo->SAR Feedback for further optimization

Two prominent prodrug approaches have shown success:

  • Lipophilic Esters (e.g., in RCB-185): Masking the polar phosphonate group with lipophilic esters (like pivaloyloxymethyl) makes the molecule "greasier," enabling it to passively diffuse through the waxy mycobacterial cell wall. Once inside the cell, endogenous esterases cleave the ester groups, releasing the active this compound analog [1].
  • Phosphonodiamidates: This approach involves converting the phosphonate into a diamidate, which is more lipophilic and can also be cleaved by intracellular enzymes. This strategy has yielded compounds with promising antitubercular activity [4].

The most advanced analog, RCB-185, incorporates both a lipophilic phosphonate ester and strategic modifications to the linker (an added methyl group and double bond). It has shown drastically improved efficacy in mouse models of both TB and malaria compared to the original this compound [1].

Conclusion and Future Perspectives

SAR studies have transformed this compound from a clinical failure into a promising lead compound. The key to success lies in a multi-faceted approach:

  • Refining the pharmacophore to enhance DXR binding affinity.
  • Employing prodrug strategies to solve intrinsic permeability and pharmacokinetic issues.

Future work will continue to refine these analogs, particularly focusing on improving oral bioavailability and in vivo stability to advance the most promising candidates toward clinical trials. The ongoing research, exemplified by compounds like RCB-185, underscores the potential of rational, SAR-driven drug design in combating drug-resistant infections.

References

Application Notes: LC-MS/MS for Fosmidomycin Quantification

Author: Smolecule Technical Support Team. Date: February 2026

This method provides a robust tool for supporting the preclinical and clinical development of fosmidomycin, a promising antimalarial candidate, by enabling accurate pharmacokinetic analysis [1] [2].

  • Intended Use: This protocol is designed for the quantitative determination of this compound in human and rat plasma. It is intended for use in pharmacokinetic studies during drug development, such as analyzing clinical trial samples or samples from animal models [1] [2].
  • Method Advantages: Compared to previous methodologies like disk diffusion assays or capillary electrophoresis, this LC-MS/MS method offers significant improvements in sensitivity, specificity, and throughput. It uses a simple sample preparation and has a rapid run time of 5 minutes [2].
  • Key Performance Characteristics: The method was validated according to European Medicines Agency (EMA) guidelines. The table below summarizes its core analytical performance [1] [2]:
Validation Parameter Result / Condition
Analytical Range 0.25 to 15 mg/L
LLOQ (Lower Limit of Quantification) 0.25 mg/L
Chromatography Reversed-phase (C18 column)
Mobile Phase 10 mM Ammonium Formate with 0.1% Formic Acid
Run Time 5 minutes
Sample Preparation Protein Precipitation with 10% Trichloroacetic Acid (TCA)
Accuracy & Precision Within ±15% of nominal concentration (±20% at LLOQ)

Detailed Experimental Protocol

Here is the step-by-step methodology as described in the recent publication.

Reagents and Equipment
  • Chemicals: this compound (analyte), Fosfomycin (internal standard, IS), water and acetonitrile (LC-MS grade), Trichloroacetic acid (TCA), Ammonium formiate, Formic acid [2].
  • Plasma: Blank human heparin plasma and rat plasma [2].
  • Equipment: HPLC system coupled to a tandem mass spectrometer (e.g., Agilent 1290 Infinity II HPLC with SCIEX QTRAP 5500) [2].
  • Chromatography Column: Reversed-phase column (e.g., Ascentis Express AQ-C18, 150 x 3 mm, 5 µm) [2].
Preparation of Solutions
  • Analyte Stock Solution: Prepare a 1 mg/mL this compound stock solution in deionized water. Prepare separate stocks for calibration standards and quality controls (QCs). Store at -80°C [2].
  • Internal Standard Solution: Prepare a 1 mg/mL fosfomycin stock in deionized water and dilute to a working concentration of 4 µg/mL using 10 mM ammonium formate buffer with 0.25% formic acid [2].
  • Calibration Standards and QCs: Spike blank plasma with the stock solutions to create calibration standards (e.g., 0.25, 0.5, 1, 2.5, 5, 10, 15 mg/L) and QC samples at low, medium, and high concentrations. Aliquots can be stored at -80°C for up to two weeks [2].
Sample Preparation Workflow

The sample preparation uses a simple protein precipitation procedure, which can be visualized in the following workflow.

start Start with 20 µL plasma sample (unknown, calibrator, or QC) step1 Add 80 µL of Internal Standard (4 µg/mL Fosfomycin) start->step1 step2 Vortex for 5 seconds step1->step2 step3 Add 50 µL of 10% TCA solution step2->step3 step4 Vortex for 10 seconds step3->step4 step5 Centrifuge at 4°C for 20 min at 17,968 g step4->step5 step6 Transfer 80 µL of supernatant to HPLC vial step5->step6 end Store at 4°C until LC-MS/MS analysis step6->end

LC-MS/MS Instrumental Conditions
  • Liquid Chromatography:
    • Mode: Isocratic elution.
    • Mobile Phase: 10 mM Ammonium Formate with 0.1% Formic Acid.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40°C.
    • Injection Volume: 10 µL.
    • Retention Times: this compound ~2.32 min; Fosfomycin (IS) ~2.24 min [2].
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI), negative mode.
    • MRM Transitions:
      • This compound: 181.9 → 135.9 (quantifier); 181.9 → 78.8 (qualifier) [2].
      • Fosfomycin (IS): 136.9 → 78.9 [2].
Method Validation Summary

The developed method was thoroughly validated. The key data are consolidated in the table below for easy reference.

Parameter Specifics Result
Selectivity No interference from blank plasma at RT of analyte/IS Conforms to guideline [2]
Linearity Range: 0.25 - 15 mg/L; 1/x² weighting r² > 0.999 [2]
Accuracy & Precision Intra- & inter-day (LLOQ, LQC, MQC, HQC) Within ±15% (±20% for LLOQ) [2]
Carry-over Injected solvent after highest calibrator Signal < 20% of LLOQ [2]
Matrix Effect Assessed with plasma from 6 individuals CV < 15% [2]
Stability Freeze-thaw, short-term, long-term Established as stable [1]

Application in Research

This validated method has been successfully applied to real-world studies:

  • Clinical Trial Analysis: The method was used to analyze plasma samples from a clinical trial conducted in Gabon, enabling the characterization of this compound's pharmacokinetic profile in humans [1] [2].
  • Preclinical PK Study: It was also applied to a pharmacokinetic study in male Wistar rats, demonstrating its utility across species in drug development pipelines [1] [2].

Important Notes for Replication

  • Quality Control: For reliable results, include a calibration curve and at least three levels of QC samples (low, medium, high) in each analytical batch [2].
  • Safety Precautions: All human plasma samples should be treated as biohazardous material and handled with appropriate personal protective equipment in accordance with institutional biosafety protocols [3].
  • Instrument Tuning: The specified mass spectrometer parameters (e.g., MRM transitions, source parameters) should be re-optimized and confirmed on your specific instrument [2].

References

Application Notes and Protocols: Structural Analysis of Fosmidomycin-Bound DXR for Anti-Infective Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fosmidomycin and DXR

This compound is a natural phosphonate antibiotic that specifically inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, the second enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential in numerous pathogenic bacteria and apicomplexan parasites, including Plasmodium falciparum (malaria) and Mycobacterium tuberculosis (tuberculosis), but is absent in humans, making DXR an attractive target for anti-infective drug development with potentially low host toxicity. [1] [2]

The structural characterization of this compound in complex with DXR has provided crucial insights into its mechanism of action and facilitated structure-based drug design. This compound acts as a transition state analog, mimicking the substrate-enzyme intermediate in the DXR-catalyzed reaction. Structural analyses have revealed that this compound's binding induces conformational changes in DXR, particularly in a flexible loop region, that are critical for its inhibitory function. These structural insights have guided the development of this compound analogs with improved efficacy and drug-like properties. [1] [3]

Structural Studies of this compound and Analogs with DXR

Key Structural Findings

Structural studies of DXR in complex with this compound and its analogs have revealed several critical aspects of the inhibition mechanism:

  • Metal-dependent binding: this compound chelates the essential divalent metal ion (Mg²⁺ or Mn²⁺) in the DXR active site through its phosphonate and hydroxamate groups. [1] [3]

  • Flexible loop conformational changes: The binding of this compound induces closure of a flexible loop (residues 291-299 in PfDXR), positioning Trp296 for van der Waals contacts with the inhibitor's alkyl moiety. [3]

  • Subpocket utilization: Recent structures of reverse this compound analogs with N-phenylalkyl substituents reveal these compounds access a previously unidentified subpocket within the DXR active site, contributing to their nanomolar inhibitory activities. [3]

  • Species-specific variations: Structural comparisons reveal significant differences in flexible loop regions between DXR orthologs, explaining the variable potency of inhibitors across different pathogens. [4]

Quantitative Data on DXR-Inhibitor Complexes

Table 1: Crystallographic Statistics for DXR-Inhibitor Complexes

PDB Code Organism Inhibitor Resolution (Å) Space Group Reference
7A9H M. tuberculosis Truncated DXPS (apo) 1.85 P2₁2₁2₁ [5]
Multiple structures P. falciparum Reverse hydroxamate analogs 1.33-1.84 P2₁ [3]
- E. coli Lipophilic phosphonates 1.9-2.3 P2₁2₁2₁ [4]

Table 2: Inhibitory Activities of this compound Analogs Against DXR

Inhibitor DXR Source Kᵢ (nM) IC₅₀ (nM) Reference
This compound P. falciparum 90 810 (cell assay) [1] [3]
FR900098 P. falciparum 48 - [1]
MAMK89 P. falciparum - 430 (cell assay) [3]
Compound 9 E. coli 420 - [4]
RCB-185 M. tuberculosis - Highly effective (cell culture/mouse) [6]

Experimental Protocols

Protein Engineering and Expression

Protocol: Loop Truncation for Enhanced Crystallization

  • Identification of flexible loops: Analyze multiple sequence alignment to identify non-conserved loops (e.g., residues 190-234 in MtDXPS) that may impede crystallization. [5]

  • Loop truncation design: Replace the target loop with a short glycine linker (e.g., 7 glycines) to maintain chain flexibility while reducing conformational heterogeneity. [5]

  • Gene synthesis and cloning: Obtain synthetic gene encoding truncated protein and clone into appropriate expression vector (e.g., pET series for E. coli expression). [5]

  • Protein expression and purification:

    • Express recombinant protein in E. coli (e.g., BL21(DE3) strains)
    • Purify using affinity chromatography (Ni-NTA for His-tagged proteins)
    • Apply size exclusion chromatography as final polishing step
    • Confirm protein integrity and mass by LC-MS [5]
  • Biophysical characterization:

    • Determine melting temperature (Tₘ) using thermal shift assay
    • Assess protein stability over time (SDS-PAGE after incubation at RT)
    • Measure enzymatic activity to confirm truncation doesn't impair function [5]
Crystallization and Structure Determination

Protocol: Crystallization of DXR-Inhibitor Complexes

  • Protein preparation:

    • Concentrate purified DXR to 10-20 mg/mL in buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
    • Add cofactors: 1 mM NADPH, 2-5 mM MgCl₂ or MnCl₂
    • Pre-incubate with inhibitor (2-5 molar excess) for 30 minutes on ice [3]
  • Crystallization screening:

    • Use commercial screens (e.g., Hampton Research, Molecular Dimensions)
    • Employ vapor diffusion method (sitting or hanging drop)
    • Optimize initial hits by varying pH, precipitant concentration, and temperature [5] [3]
  • Crystal optimization:

    • Add cryoprotectant (e.g., glycerol, ethylene glycol) before flash-freezing
    • Test crystal dehydration to improve diffraction quality
    • Consider microseeding to improve crystal size and quality [3]
  • Data collection and processing:

    • Collect data at synchrotron sources (e.g., 100K)
    • Process data using XDS, CCP4, or HKL-2000
    • Resolve structures by molecular replacement using existing DXR structures as search models [3]
  • Model building and refinement:

    • Build initial models in Coot
    • Conduct iterative refinement using Phenix or Refmac
    • Validate final models using MolProbity [3]
Binding Mode Analysis

Protocol: Analyzing Inhibitor Binding Modes

  • Structure analysis:

    • Identify key protein-inhibitor interactions (hydrogen bonds, van der Waals contacts)
    • Map conformational changes in flexible loops upon inhibitor binding
    • Analyze metal coordination geometry
    • Compare binding modes across different inhibitor classes [3] [4]
  • Binding free energy estimation: Use computational methods (e.g., MM-GBSA) based on crystal structures to correlate structural features with inhibitory potency. [3]

  • Structural comparison: Align structures with different inhibitors to identify conserved and unique interaction patterns. [4]

Application Notes

Addressing Experimental Challenges
  • Improving crystal quality: The loop truncation strategy successfully applied to MtDXPS increased protein stability (ΔTₘ = +7.3°C) and enabled crystallization where wild-type protein failed. This approach can be transferred to other DXPS homologs. [5]

  • Overcoming species-specific potency issues: Lipophilic inhibitors that show nanomolar activity against EcDXR often have significantly reduced potency against MtDXR due to differences in flexible loop interactions. Focus design on compounds that can adapt to these variations. [4]

  • Resolving flexible loop conformations: Soak inhibitors into crystals for short durations (30-60 seconds) to capture open conformations, while co-crystallization typically yields closed conformations. This helps understand the full spectrum of binding modes. [3]

Technical Considerations
  • Metal cofactor selection: Mn²⁺ often provides better diffraction quality crystals than Mg²⁺ due to its higher electron density and may facilitate phasing. [3]

  • Ligand density interpretation: For newly designed inhibitors, calculate omit maps (pF₀-Fc and pF₀-Fc) to avoid model bias in interpreting electron density for novel moieties. [3]

  • Crystal handling: DXR crystals are often sensitive to cryoprotection conditions. Test multiple cryoprotectants systematically to optimize freezing conditions. [5]

Workflow and Pathway Diagrams

MEP Pathway and Drug Targeting

Pyruvate Pyruvate DXPS DXPS Pyruvate->DXPS G3P G3P G3P->DXPS DOXP DOXP DXR DXR DOXP->DXR DXR Inhibition MEP MEP IspDEFG IspDEFG MEP->IspDEFG IPP_DMAPP IPP_DMAPP Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids DXPS->DOXP DXR->MEP IspDEFG->IPP_DMAPP This compound This compound This compound->DXR

Diagram 1: The MEP pathway for isoprenoid biosynthesis, showing DXR as the target of this compound. The pathway converts pyruvate and glyceraldehyde-3-phosphate (G3P) into the essential isoprenoid precursors IPP and DMAPP via seven enzymatic steps. DXR catalyzes the second committed step, which is specifically inhibited by this compound.

Structural Biology Workflow

ProteinID ProteinID SequenceAnalysis SequenceAnalysis ProteinID->SequenceAnalysis LoopTruncation LoopTruncation SequenceAnalysis->LoopTruncation If needed ProteinExpr ProteinExpr LoopTruncation->ProteinExpr Purification Purification ProteinExpr->Purification Characterization Characterization Purification->Characterization Crystallization Crystallization Characterization->Crystallization DataCollection DataCollection Crystallization->DataCollection StructureSol StructureSol DataCollection->StructureSol Analysis Analysis StructureSol->Analysis Strategy Strategy Strategy->SequenceAnalysis Optimization Optimization Optimization->Crystallization InhibitorComplex InhibitorComplex InhibitorComplex->Analysis

Diagram 2: Comprehensive workflow for determining DXR-inhibitor complex structures. The process begins with protein identification and may include loop truncation strategies to improve crystallization success. Critical optimization steps are required for crystallization and structure solution before detailed analysis of inhibitor binding modes can be performed.

Conclusion

The structural analysis of this compound in complex with DXR has provided a solid foundation for structure-based drug design targeting the MEP pathway. The protocols outlined here for protein engineering, crystallization, and structure determination have enabled researchers to overcome initial challenges in studying these complexes. Recent advances have revealed novel binding modes and subpockets that can be exploited for developing next-generation inhibitors with improved potency and drug-like properties. These structural insights continue to guide the optimization of this compound analogs as promising anti-infective agents against drug-resistant malaria and tuberculosis.

References

fosmidomycin-clindamycin combination therapy protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

The fosmidomycin-clindamycin (FC) combination represents a novel chemotherapeutic approach for treating acute uncomplicated Plasmodium falciparum malaria. This combination is particularly significant as it offers a mode of action distinct from artemisinin-based therapies, providing a potential alternative in the event of artemisinin resistance [1]. This compound acts as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis located in the apicoplast of malaria parasites [2] [3]. Since humans utilize a completely different mevalonate pathway for isoprenoid synthesis, this compound selectively targets the parasite with a high therapeutic index [3]. However, this compound monotherapy results in unacceptably high recrudescence rates, necessitating combination with a partner drug [2] [3]. Clindamycin emerged as the ideal partner following the demonstration of in vitro and in vivo synergistic activity, leading to improved cure rates and faster parasite clearance [2] [4] [5].

Mechanism of Action and Synergy

Pathway and Site of Action

The FC combination exerts its effect by sequentially targeting the apicoplast, a plastid-like organelle essential for parasite survival. The following diagram illustrates the synergistic mechanism of action.

G A This compound B Inhibits DOXP Reductoisomerase (Dxr) A->B C Blocks Non-Mevalonate Pathway (MEP) B->C D Disrupts Isoprenoid Biosynthesis C->D E Apicoplast Function Disruption D->E F Delayed Death Phenotype E->F I Clinical Cure F->I G Clindamycin H Inhibits Apicoplast Protein Synthesis G->H H->E

The synergistic interaction between this compound and clindamycin has been demonstrated both in vitro and in vivo. In vitro isobologram analyses against P. falciparum strains showed a concave curve, confirming synergy with a sum Fractional Inhibitory Concentration (FIC) of less than 0.5 [2] [5]. This synergistic effect was subsequently validated in the Plasmodium vinckei mouse model, establishing the preclinical foundation for the combination therapy [2].

Efficacy and Clinical Pharmacodynamics

Summary of Clinical Trial Outcomes

Clinical trials of the FC combination have demonstrated high efficacy in treating uncomplicated P. falciparum malaria across different patient populations. The table below summarizes key efficacy outcomes from representative clinical studies.

Table 1: Clinical Efficacy of this compound-Clindamycin Combination Therapy

Study Population & Regimen Day 28 Cure Rate (PCR-corrected) Parasite Clearance Time (hours) Fever Clearance Time (hours) Reference
Gabonese Children (3-14 yrs): FC 30/10 mg/kg q12h for 3 days 94% (46/49) 38 (26-34) 33 (26-41) [6]
Thai Adults: FC 900/600 mg q12h for 7 days 100% (18/18) Not Specified Not Specified [3]
African Children (7-14 yrs): FC 30/5 mg/kg q12h for 5 days 100% (12/12) 18 (median) Not Specified [4]
Thai Adults: FC 900/300 mg q6h for 3 days 91.3% (21/23) Not Specified Not Specified [7]
Thai Adults: FC 1800/600 mg q12h for 3 days 89.7% (~52/58) Not Specified Not Specified [7]
Impact of Dosing Schedule on Efficacy

Recent pharmacodynamic studies highlight the critical importance of dosing schedule. Research in a Plasmodium berghei murine model demonstrated that the same total daily dose of FC is significantly more efficacious when administered in smaller, more frequent doses to maintain constant drug pressure [8] [9] [10]. The "time above the minimum inhibitory concentration" is a crucial determinant for a cure, as these antibiotics act slowly by disrupting the apicoplast, leading to a "delayed death" phenotype in subsequent parasite cycles [8] [9]. Achieving a cure in the murine model required a 4.5-day treatment course with frequent dosing, suggesting that clinical regimens shorter than this may be suboptimal despite good initial clearance [9].

Detailed Application Protocols

Clinical Dosing Protocols for Patients

Based on clinical data, the following dosing regimens are recommended. The choice of regimen involves a trade-off between dosing complexity and efficacy, with more frequent dosing showing potential for higher cure rates.

Table 2: Detailed Clinical Dosing Protocols

Parameter Regimen A (Validated in Children) Regimen B (Validated in Adults) Regimen C (Optimized Frequent Dosing)
Indication Uncomplicated P. falciparum malaria Uncomplicated P. falciparum malaria Uncomplicated P. falciparum malaria (Theoretically optimized)
This compound Dose 30 mg/kg per dose 900 mg per dose 900 mg per dose
Clindamycin Dose 10 mg/kg per dose 300 - 600 mg per dose 300 - 450 mg per dose
Dosing Interval Every 12 hours Every 6 hours Every 8 hours
Administration Duration 3 to 5 days 3 to 5 days 4 to 5 days
Total Daily this compound Dose 60 mg/kg 3600 mg 2700 mg
Total Daily Clindamycin Dose 20 mg/kg 1200 - 2400 mg 900 - 1350 mg
Key Evidence [6] [4] [7] [8] [9] [7]
In Vitro Drug Sensitivity and Interaction Assay

Purpose: To determine the IC₅₀ of this compound and clindamycin against P. falciparum and assess their interaction.

Materials:

  • P. falciparum cultures (e.g., strains 3D7, Dd2, HB3) [2]
  • RPMI 1640 medium supplemented with 10% human serum [2]
  • This compound stock solution (in complete culture medium, filter-sterilized) [2]
  • Clindamycin stock solution (in DMSO, pre-diluted with medium) [2]
  • 96-well microtitration plates, ³H-hypoxanthine, cell harvester, β-counter [2]

Method:

  • Culture Setup: Prepare asynchronous cultures of P. falciparum at 2% hematocrit and 0.4% parasitemia. Distribute 0.15 mL aliquots into 96-well plates. [2]
  • Drug Preparation: Create twofold serial dilutions of this compound and clindamycin, both individually and in combination at fixed ratios (e.g., 1:5, 1:2, 2:1, 5:1). [2]
  • Incubation: Incubate plates for 48 hours at 37°C in a gas mixture (5% O₂, 3% CO₂, 92% N₂). [2]
  • Proliferation Assessment: Add 0.8 μCi of ³H-hypoxanthine per well and incubate for an additional 24 hours. Harvest parasites and measure incorporated radioactivity. [2]
  • Data Analysis:
    • Calculate IC₅₀ values for each drug alone and in combination.
    • Plot isobolograms by graphing the IC₅₀ of this compound against the IC₅₀ of clindamycin for each combination ratio.
    • Calculate the Sum Fractional Inhibitory Concentration (ΣFIC): ΣFIC = (IC₅₀ of this compound in combination / IC₅₀ of this compound alone) + (IC₅₀ of clindamycin in combination / IC₅₀ of clindamycin alone).
    • Interpret ΣFIC: <0.5 = synergy; 0.5-1 = additive; 1-2 = indifferent; >2 = antagonism. [2]

Pharmacokinetic and Safety Profile

Pharmacokinetic Considerations

Pharmacokinetic studies in malaria patients indicate that steady-state plasma concentrations of both this compound and clindamycin are attained by the second or third dose, with no significant accumulation during multiple dosing [3] [7]. The urinary recovery of this compound is relatively low (~20%), suggesting incomplete oral absorption or non-renal elimination pathways [3]. A pivotal study comparing regimens found that a 900/300 mg every-6-hour schedule provided more stable plasma concentrations (lower fluctuation index of 41.9% vs. 110.0%) and higher trough levels than a 1800/600 mg every-12-hour schedule, which may explain its trend toward higher efficacy [7]. The key pharmacokinetic-pharmacodynamic relationship for these antibiotics is "time above MIC," favoring more frequent dosing schedules [8] [9] [7].

Safety and Tolerability

The FC combination is generally well-tolerated. The most common adverse events reported are gastrointestinal, such as abdominal pain, nausea, and diarrhea, which are typically mild and resolve spontaneously [6]. Vomiting appears to be more frequent in patients treated with sulfadoxine-pyrimethamine than with FC [6]. One serious adverse event (convulsion) was reported in a Gabonese child receiving FC, but the overall incidence of adverse events was lower in the FC group compared to the control group [6]. No drug-related serious adverse events were reported in studies conducted in Thailand [3] [7].

Current Status and Future Perspectives

The FC combination is currently under active development as a fixed-dose combination for the treatment of acute uncomplicated P. falciparum malaria, with a focus on pediatric formulations [1]. Future work aims to optimize the dosing schedule and duration to maximize cure rates while maintaining a short treatment course. The combination is also being explored for use in intermittent preventive treatment for malaria in pregnancy [1]. Its novel mechanism of action positions it as a valuable alternative to artemisinin-based combinations, particularly in regions facing or at risk for artemisinin resistance.

References

Comprehensive Application Notes and Protocol for Fosmidomycin Pharmacokinetics Studies in Malaria Patients

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Fosmidomycin is a phosphonic acid derivative antibiotic originally isolated from Streptomyces lavendulae in 1978 that has emerged as a promising antimalarial agent with a novel mechanism of action. It acts as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential in Plasmodium falciparum and other apicomplexan parasites but is absent in humans, who utilize the mevalonate pathway instead, making DXR an attractive therapeutic target exempt from target-related toxicity. [1] [2] Despite its promising mechanism, this compound has faced clinical development challenges primarily due to unfavorable pharmacokinetic properties including insufficient membrane permeability (attributed to its charged phosphonate and polar hydroxamate moieties), short half-life, and high recrudescence rates when administered as monotherapy. [3] [1] These limitations have prompted research into optimized dosing strategies, combination therapies, and prodrug approaches to enhance its therapeutic potential.

The resurgence of interest in this compound comes at a critical time in malaria treatment, with the emergence and spread of artemisinin resistance posing a significant threat to current first-line therapies. [4] this compound, particularly when combined with clindamycin, has demonstrated efficacy against multidrug-resistant P. falciparum, including artemisinin-resistant strains, renewing its importance in the antimalarial drug development pipeline. [5] Understanding the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound through well-designed clinical studies is therefore essential for optimizing dosing regimens and maximizing therapeutic efficacy. The following application notes provide a comprehensive protocol for conducting pharmacokinetic studies of this compound in malaria patients, incorporating lessons from previous clinical trials and analytical advancements to guide researchers in generating robust, actionable data for drug development.

Table 1: Key Properties of this compound

Property Description
IUPAC Name 3-(N-formyl-N-hydroxyamino)propylphosphonic acid
Molecular Formula C4H10NO6P
Mechanism of Action Inhibition of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in the MEP pathway
Target Pathway Non-mevalonate isoprenoid biosynthesis pathway
Therapeutic Indication Uncomplicated Plasmodium falciparum malaria
Current Development Status Investigational, typically used in combination with clindamycin

Clinical Protocol for Pharmacokinetic Study

Study Design & Objectives

This protocol outlines a pharmacokinetic-pharmacodynamic (PK-PD) evaluation of this compound, alone and in combination with clindamycin, in patients with acute uncomplicated P. falciparum malaria. The study should employ an open-label, randomized design with parallel groups to compare different dosing regimens and combination therapies. The primary objectives are to: (1) characterize the plasma concentration-time profile of this compound after single and multiple doses; (2) determine the steady-state pharmacokinetics of this compound when administered alone and with clindamycin; (3) identify optimal dosing regimens that achieve target drug exposure levels correlated with therapeutic efficacy; and (4) assess the safety and tolerability of this compound-based regimens in malaria patients. [6] [7]

The study should be conducted in regions with confirmed multidrug-resistant malaria, such as Southeast Asia or Africa, to ensure relevance to current treatment challenges. Based on previous successful clinical trials, the study sites should have appropriate clinical and laboratory facilities to manage malaria patients and process pharmacokinetic samples, with approval from relevant ethics committees before participant enrollment. [6] [7] The protocol should include dose optimization components to identify the minimal effective dosing strategy that achieves cure rates >95% while minimizing potential side effects and the development of resistance.

Patient Population & Inclusion Criteria

The study should enroll adult patients (aged 18-50 years) with acute uncomplicated P. falciparum malaria, confirmed by microscopic examination of blood smears showing parasitemia levels between 1,000-50,000 asexual parasites/μL. [6] [7] Participants should have a body weight >40 kg and be able to provide informed consent. Key exclusion criteria include: pregnancy or breastfeeding; mixed malaria infections; severe malaria or significant concomitant diseases; hemoglobin <8.0 g/dL; white blood cell count >12,000/μL; and receipt of antimalarial treatment within the previous 28 days. [6] Pre-study assessments should include complete medical history, physical examination, vital signs, routine hematology, serum biochemistry, urinalysis, and screening for urine antimalarials to verify compliance with exclusion criteria.

Dosing Regimens & Administration

Based on previous clinical trials, the following dosing regimens are recommended for pharmacokinetic evaluation:

  • Monotherapy Arm: this compound 1,200 mg administered orally every 8 hours for 7 days. [6]
  • Combination Therapy A: this compound 900 mg + clindamycin 600 mg every 12 hours for 7 days. [6]
  • Combination Therapy B: this compound 900 mg + clindamycin 300 mg every 6 hours for 3-5 days. [7] [5]
  • Combination Therapy C: this compound 1,800 mg + clindamycin 600 mg every 12 hours for 3 days. [7]

All medications should be administered under direct observation after an overnight fast (8-10 hours), with patients emptying their bladders immediately before dosing. Drugs should be given with 250 mL of water and a standard hospital meal (20-25% fat content) to standardize food effects. [6] [7] Patients should be observed for 1 hour after administration, and any doses vomited during this period should be re-administered. During hospitalization, patients should have free access to water but no other medications unless necessary for their welfare, with all concomitant medications documented.

G Start Patient Screening & Enrollment Allocation Randomization to Study Arms Start->Allocation Arm1 Arm 1: This compound Monotherapy (1200 mg q8h × 7 days) Allocation->Arm1 Arm2 Arm 2: This compound + Clindamycin (900 mg + 600 mg q12h × 7 days) Allocation->Arm2 Arm3 Arm 3: This compound + Clindamycin (900 mg + 300 mg q6h × 3-5 days) Allocation->Arm3 Arm4 Arm 4: This compound + Clindamycin (1800 mg + 600 mg q12h × 3 days) Allocation->Arm4 PK Intensive PK Sampling Arm1->PK Clinical Clinical & Parasitological Efficacy Assessments Arm1->Clinical Safety Safety Monitoring Arm1->Safety Arm2->PK Arm2->Clinical Arm2->Safety Arm3->PK Arm3->Clinical Arm3->Safety Arm4->PK Arm4->Clinical Arm4->Safety Analysis PK/PD Analysis PK->Analysis Followup Follow-up (Day 28) Clinical->Followup Safety->Followup Followup->Analysis

Figure 1: Study participant workflow from screening through final analysis

Blood & Urine Sampling Schedule

For comprehensive pharmacokinetic characterization, intensive blood sampling should be performed as follows:

  • Monotherapy Arm: Collect 3 mL blood samples at 0 (pre-dose), 1, 2, 4, 8, 16, 24, 48, 72, 96, 120, 144, 168, 192, and 216 hours after the first dose. [6]
  • Combination Therapy Arms (7-day regimens): Collect 5 mL blood samples at 0 (pre-dose), 24, 48, 156, 157, 158, 160, 162, 164, 168, 174, and 180 hours from commencement of dosing. [6]
  • Combination Therapy Arms (3-day regimens): For q6h dosing (Group I), collect samples at 0, 1, 2, 3, 4, 6, 8, 12, 18, 24, 26, 30, 36, 42, 48, 50, 54, 60, 66, 72, and 74 hours. For q12h dosing (Group II), collect samples at 0, 1, 2, 3, 4, 6, 12, 14, 24, 26, 36, 38, 48, 50, 60, 62, 72, and 74 hours. [7]

Blood samples should be collected via an indwelling venous cannula into heparinized tubes, centrifuged at 2,000-3,000 × g for 10-15 minutes, and the resulting plasma stored at -80°C until analysis. [6] [7] For urine collection, 12-hour intervals are recommended for the first 96 hours (0-12, 13-24, 25-36, 37-48, 49-60, 61-72, 73-84, and 85-96 hours) with total volume measurement and aliquoting of 10 mL samples for this compound quantification. [7]

Bioanalytical Method for this compound Quantification

Sample Preparation

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for quantifying this compound in plasma and urine samples, offering superior sensitivity and specificity compared to historical methods like disk diffusion assays or capillary electrophoresis. [4] The sample preparation protocol utilizes a simple protein precipitation technique: mix 20 μL of plasma sample (calibrator, quality control, or clinical sample) with 80 μL of internal standard solution (fosfomycin at 4 μg/mL in 10 mM ammonium formate buffer with 0.25% formic acid). Vortex the mixture for 5 seconds, then add 50 μL of 10% trichloroacetic acid (TCA) in water and vortex for 10 seconds. Centrifuge the samples at 4°C for 20 minutes at 17,968 × g, then transfer 80 μL of the supernatant to an HPLC vial for analysis. [4]

LC-MS/MS Conditions

The LC-MS/MS analysis should be performed using a reversed-phase chromatography system coupled to a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode. The optimal conditions are:

  • Column: Ascentis Express AQ-C18 (150 × 3 mm, 5 μm particle size) or equivalent
  • Mobile Phase: 10 mM ammonium formate with 0.1% formic acid (isocratic)
  • Flow Rate: 0.3 mL/min
  • Run Time: 5 minutes
  • Column Temperature: 40°C
  • Injection Volume: 10 μL
  • Retention Times: this compound ~2.32 min; Fosfomycin (IS) ~2.24 min [4]

Mass spectrometry parameters should be optimized for this compound detection with the following transitions:

  • This compound: m/z 181.9 → 135.9 (quantifier) and m/z 181.9 → 78.8 (qualifier)
  • Fosfomycin (IS): m/z 136.9 → 78.9 [4]
Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., EMA Guidelines on Bioanalytical Method Validation) with the following parameters:

Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria Demonstrated Performance
Linearity Range R² > 0.99 0.25-15 mg/L
Lower Limit of Quantification (LLOQ) Accuracy ±20%, CV ≤20% 0.25 mg/L
Accuracy ±15% of nominal value (±20% for LLOQ) Within acceptance
Precision (Intra- & Inter-day) CV ≤15% (≤20% for LLOQ) Within acceptance
Selectivity Signal <20% of LLOQ in blanks No interference
Carry-over Signal <20% of LLOQ Within acceptance
Matrix Effect CV ≤15% Within acceptance
Stability ±15% of nominal Established for freeze-thaw, short-term, and long-term

The method should demonstrate specificity against potential interferences from co-administered medications (particularly clindamycin) and endogenous plasma components. [4] Cross-validation with rat plasma is recommended if preclinical studies are planned concurrently.

Pharmacokinetic Analysis & Statistical Considerations

PK Data Processing

Pharmacokinetic parameters should be calculated using both model-independent (non-compartmental) and model-dependent approaches to comprehensively characterize this compound disposition. [7] The following key parameters should be determined for each dosing regimen:

  • Primary Parameters: C~max~ (maximum observed concentration), T~max~ (time to C~max~), AUC~0-t~ (area under the curve from zero to last measurable time point), AUC~0-∞~ (area under the curve extrapolated to infinity), t~1/2~ (elimination half-life), CL/F (apparent oral clearance), V~z~/F (apparent volume of distribution during terminal phase) [7] [8]
  • Steady-State Parameters: C~min,ss~ (minimum concentration at steady state), C~max,ss~ (maximum concentration at steady state), C~ave,ss~ (average concentration at steady state), fluctuation index [(C~max,ss~ - C~min,ss~)/C~ave,ss~ × 100%], accumulation ratio [7] [8]

Table 3: Key Pharmacokinetic Parameters of this compound from Clinical Studies

Pharmacokinetic Parameter Monotherapy (1200 mg q8h) Combination Therapy (900 mg q12h + Clindamycin) Combination Therapy (900 mg q6h + Clindamycin)
C~max~ (μg/mL) 2.41 (0.91-16.23) 3.74 (1.49-8.94) 2.41 (0.91-16.23)
T~max~ (hr) 2.0 (1.0-4.0) 3.0 (1.0-6.0) 2.0 (1.0-4.0)
AUC (μg·hr/mL) 10.63 (4.27-53.85) 23.31 (11.42-66.13) 10.63 (4.27-53.85)
t~1/2~ (hr) 3.5 (0.8-14.9) 4.2 (2.1-7.9) 3.5 (0.8-14.9)
CL/F (L/hr) 47.51 (16.46) 57.69 (9.29-132.54) 47.51 (16.46)
V~z~/F (L) 272.64 (20.22-702.25) 338.56 (131.65-895.17) 272.64 (20.22-702.25)
C~min,ss~ (μg/mL) 1.37 (1.08-5.09) 0.80 (0.20-2.11) 1.37 (1.08-5.09)
Urinary Recovery (%) 18.7 20.0 Similar to monotherapy

Note: Values presented as median (range) or mean as available in the literature [7] [8]

Statistical Analysis & PK-PD Modeling

Statistical analysis should include descriptive statistics (mean, median, standard deviation, range) for all pharmacokinetic parameters, with comparisons between regimens using appropriate parametric or non-parametric tests. Population pharmacokinetic modeling is recommended to identify covariates (e.g., demographic factors, disease severity, renal function) that influence this compound exposure. [6] [7]

For PK-PD analysis, this compound concentrations should be correlated with parasite clearance rates and treatment outcomes (adequate clinical and parasitological response vs. recrudescence) using:

  • Emax models to characterize exposure-response relationships
  • Logistic regression to identify target exposure thresholds associated with cure
  • Time above MIC analyses based on parasite susceptibility data [5]

Previous research indicates that dosing frequency significantly impacts efficacy, with more frequent administration (every 6 hours) maintaining concentrations above the effective threshold and resulting in higher cure rates compared to less frequent dosing, even with similar total daily doses. [5] This supports the concept that time-dependent killing is a key characteristic of this compound's antimalarial activity.

G Sample Plasma/Urine Samples Preparation Sample Preparation (Protein Precipitation with TCA) Sample->Preparation LCMS LC-MS/MS Analysis (5 min Runtime) Preparation->LCMS Data Chromatographic Data LCMS->Data Calibration Calibration Curve (0.25-15 mg/L) Data->Calibration Conc Concentration Data Calibration->Conc NCA Non-Compartmental Analysis Conc->NCA Modeling Compartmental Modeling Conc->Modeling Params PK Parameters (Cmax, Tmax, AUC, t½, CL/F, Vz/F) NCA->Params Modeling->Params Stats Statistical Analysis & Covariate Testing Params->Stats PKPD PK-PD Modeling (Exposure-Response) Stats->PKPD Report Study Report PKPD->Report

Figure 2: Bioanalytical and pharmacokinetic data processing workflow

Conclusions

This comprehensive application note provides a detailed protocol for designing and conducting pharmacokinetic studies of this compound in malaria patients, incorporating critical insights from previous clinical trials and analytical advancements. The optimized LC-MS/MS bioanalytical method offers significant improvements in sensitivity and specificity over historical approaches, enabling more accurate characterization of this compound's pharmacokinetic profile. [4] The recommended dosing regimens and sampling strategies are derived from successful clinical studies that have demonstrated the importance of maintaining adequate drug exposure throughout the treatment course, particularly through combination therapy with clindamycin and more frequent dosing intervals. [7] [5]

The integration of population PK-PD approaches will help identify optimal dosing strategies for specific patient populations and support the development of this compound-based regimens that maximize therapeutic efficacy while minimizing the potential for resistance development. As drug-resistant malaria continues to pose a significant global health challenge, this compound remains a promising agent with a novel mechanism of action, and well-designed pharmacokinetic studies are essential for positioning it effectively within the antimalarial treatment arsenal. Researchers are encouraged to adapt this protocol to their specific clinical contexts while maintaining the core principles of rigorous pharmacokinetic characterization and exposure-response analysis.

References

Fosmidomycin Antiplasmodial Activity Assay in *Plasmodium falciparum*

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Fosmidomycin is a potent antibacterial and antimalarial phosphonic acid derivative that inhibits the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) enzyme, a key component of the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis in Plasmodium falciparum [1] [2]. As this pathway is absent in humans, it represents an ideal target for selective antimalarial therapy [3]. These application notes provide a detailed protocol for assessing the in vitro antiplasmodial activity of this compound and its analogues against P. falciparum.

2. Mechanism of Action The MEP pathway, located in the apicoplast of P. falciparum, is essential for the synthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [4] [2]. This compound specifically inhibits DXR, the second enzyme in this pathway, which catalyzes the transformation of DOXP into MEP in an NADPH-dependent reaction [1]. This inhibition disrupts the production of vital metabolites such as ubiquinone, dolichol, and prenylated proteins, ultimately leading to parasitic death [4].

Below is a schematic representation of the MEP pathway and the site of this compound inhibition:

fosmidomycin_mechanism Pyruvate Pyruvate DOXP DOXP Pyruvate->DOXP G3P G3P G3P->DOXP DXR DXR DOXP->DXR NADPH MEP MEP IPP_DMAPP IPP_DMAPP MEP->IPP_DMAPP Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids DXR->MEP This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->DXR Inhibits

3. In Vitro Antiplasmodial Assay Protocol This protocol is adapted from standardized methods for assessing parasite growth inhibition [3] [2].

3.1. Materials and Reagents

  • Parasite Culture: Continuous in vitro culture of P. falciparum (e.g., multidrug-resistant strains).
  • Culture Medium: RPMI 1640 medium supplemented with HEPES, NaHCO₃, hypoxanthine, and 10% human O+ serum.
  • Test Compound: this compound sodium salt or its analogues (e.g., FR900098). Prepare a stock solution in sterile water.
  • Controls: Include drug-free control wells and a reference antimalarial drug (e.g., chloroquine for sensitive strains).
  • Equipment: CO₂ incubator, sterile 96-well microtiter plates, Giemsa stain, light microscope.

3.2. Assay Procedure

  • Parasite Synchronization: Synchronize the asynchronous P. falciparum culture to the ring stage using sorbitol treatment.
  • Plate Preparation: Dispense synchronized parasites at 1-1.5% parasitemia and 2% hematocrit into the 96-well plates.
  • Drug Addition: Add serial dilutions of this compound to the test wells. Include a drug-free control well for each parasite batch.
  • Incubation: Incub the plates at 37°C in a gaseous environment of 5% O₂, 5% CO₂, and 90% N₂ for 48 or 96 hours.
  • Smear Preparation and Staining: After incubation, prepare thin blood smears from each well and stain with Giemsa.
  • Microscopic Analysis: Examine the smears under a light microscope (100x oil immersion objective). Count the number of parasitized erythrocytes per at least 5,000 total erythrocytes.
  • Data Analysis: Calculate the percentage of parasitemia in each well and the percentage of growth inhibition relative to the drug-free control wells. Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., log(inhibitor) vs. response-variable slope four-parameter fit).

4. Key Quantitative Data

Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum

Strain/Parameter Value Reference
IC₅₀ (P. falciparum in vitro) ~0.4 - 1.0 µM [2]
Parasite Clearance Time (in patients) Median 36-44 hours [3] [5]
Fever Clearance Time (in patients) Median 12-41 hours [3] [5]

Table 2: Efficacy of this compound in Clinical Trials for Uncomplicated P. falciparum Malaria

Regimen Patient Cohort Day 7 Cure Rate Day 28 Cure Rate (PCR-corrected) Reference
This compound Monotherapy Adults (Gabon & Thailand) 20/20 (100%) 9/20 (45%) [3]
This compound-Piperaquine Adults & Children (Gabon) Not Specified 83/83 (100%) [5]

5. Advanced Experimental Considerations

  • Rescue Assays: To confirm the on-target effect of this compound, supplement this compound-treated cultures with 100-200 µM isopentenyl pyrophosphate (IPP). Full rescue of parasite growth confirms MEP pathway inhibition as the primary mechanism [4].
  • Salvage Pathway Interference: Recent research indicates host-derived geranylgeraniol (GGOH) can be salvaged by the parasite via a prenol kinase (PolK), potentially compromising this compound efficacy. Co-administration with geraniol (which inhibits PolK) can enhance this compound's effect [4].
  • Analogue Testing: To improve bioavailability, evaluate pivaloyloxymethyl ester prodrugs of this compound and FR900098. These lipophilic prodrugs are hydrolyzed in vivo to release the active compound and can exhibit comparable in vitro activity (IC₅₀ ~ 0.2 µM) [6].

6. Troubleshooting

  • Poor Potency: Ensure compound solubility. Test prodrug analogues or α-aryl-substituted derivatives which can show enhanced activity [6] [7].
  • High Variability: Use tightly synchronized ring-stage parasites. Confirm health of erythrocytes and consistency of serum batches in the culture medium.
  • Recrudescence in Models: Consider combination therapy with a partner drug like piperaquine or clindamycin to improve cure rates and prevent recurrence, as seen in clinical trials [2] [5].

7. Conclusion this compound represents a validated chemotherapeutic agent with a novel mechanism of action against P. falciparum. The provided protocol enables the reliable assessment of its antiplasmodial activity and facilitates the development of more potent analogues and effective combination regimens to combat malaria.


References

Application Note: Advancing Fosmidomycin via Prodrug Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Objective: This document details the scientific rationale, synthesis, and evaluation of fosmidomycin prodrugs, providing protocols for researchers aiming to develop novel anti-infective agents with improved pharmacokinetic properties.

Scientific Rationale and Background

This compound is a natural antibiotic that inhibits the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) enzyme, a key component of the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis [1]. This pathway is essential in several human pathogens, including Plasmodium falciparum (malaria) and Mycobacterium tuberculosis (tuberculosis), but is absent in humans, making DXR an excellent target for anti-infective therapy [2] [3] [1].

Despite its promising mechanism, this compound as a standalone drug has significant pharmaceutical liabilities:

  • High Hydrophilicity: The charged phosphonate group limits passive diffusion across cell membranes [3] [1].
  • Suboptimal Pharmacokinetics: It suffers from moderate oral bioavailability (20-40%), a short plasma half-life (<2 hours), and high recrudescence rates in malaria after monotherapy [4] [3] [1].
  • Lack of Activity Against Certain Pathogens: Some bacteria, like M. tuberculosis, are intrinsically resistant due to impermeable cell walls, even though their DXR enzyme is susceptible [1].

The prodrug approach temporarily masks the polar phosphonate group, enhancing membrane permeability and bioavailability. The active drug is regenerated inside the target cell by enzymatic cleavage [5].

Prodrug Design and Synthesis

The core strategy involves chemically modifying the phosphonate moiety of this compound or its analogs. The following diagram illustrates the primary prodrug strategies and their activation pathways.

2.1. Key Prodrug Classes and Protocols

The table below summarizes the primary prodrug classes developed for this compound surrogates.

Prodrug Class Core Synthesis Protocol Key Structural Features
Lipophilic Esters (e.g., POM) Michaelis-Arbuzov reaction or alkylation of a phosphonate salt with a chloromethyl ether (e.g., POM-Cl) [3]. Pivaloyloxymethyl (POM) group esterified to the phosphonate. Masks charge and increases lipophilicity [6] [5].

| Amino Acid-Based Phosphonodiamidates | 1. Convert phosphonate to phosphonic dichloride (e.g., using TMSBr then oxalyl chloride). 2. React with a protected amino acid ester. 3. Deprotect and functionalize as needed [3]. | Phosphonate is converted to a diamidate linked to an amino acid ester (e.g., L-alanine, L-tyrosine). Mimics peptides for improved uptake [3]. | | Constrained Cyclic Analogs | Phospha-Michael addition and other cyclization strategies to incorporate the hydroxamate function into a ring structure [7]. | The hydroxamate moiety is part of a cyclic (e.g., 6-membered) ring system. Aims to improve metabolic stability and potency [7]. |

Synthesis Protocol: Representative Lipophilic Prodrug (POM-ERJ/RCB-185) The synthesis of a prominent this compound surrogate prodrug involves the following key stages [6] [3]:

  • Starting Material: Begin with the this compound analog backbone, which includes the hydroxamate and linker regions.
  • Phosphonate Esterification: Alkylate the phosphonic acid group with pivaloyloxymethyl chloride (POM-Cl) in the presence of a base like cesium carbonate. This step masks the charged phosphonate with a lipophilic POM group.
  • Purification and Characterization: Purify the resulting prodrug (e.g., RCB-185) using silica gel chromatography. Verify the structure and purity using analytical techniques such as ( ^1H )-NMR, ( ^{13}C )-NMR, ( ^{31}P )-NMR, and mass spectrometry.
Biological Evaluation and Assay Protocols

The efficacy of synthesized prodrugs must be validated through a series of biological assays.

3.1. In Vitro Antiplasmodial Activity
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the prodrug against Plasmodium falciparum cultures and compare it to the parent drug.
  • Protocol:
    • Culture Preparation: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-resistant Dd2 strain) in human erythrocytes at 2% hematocrit [7].
    • Drug Exposure: Incurate the parasite cultures with serial dilutions of the prodrug and this compound for 48-72 hours.
    • Viability Assessment: Measure parasite viability using the hypoxanthine incorporation assay or SYBR Green I fluorescence-based method.
    • Data Analysis: Calculate IC₅₀ values from dose-response curves. A successful prodrug like RCB-185 showed a 10-fold higher potency (lower IC₅₀) than its parent compound in such assays [6] [5].
3.2. In Vitro Antimycobacterial Activity
  • Objective: To evaluate activity against Mycobacterium tuberculosis.
  • Protocol:
    • Culture Preparation: Use M. tuberculosis H37Rv strain cultured in Middlebrook 7H9 broth or on 7H11 agar plates.
    • Drug Exposure: Expose the bacteria to a range of prodrug concentrations. Incubate for 7-14 days.
    • Endpoint Measurement: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of growth or using resazurin dye. Phosphonodiamidate prodrugs have shown moderate activity, enabling uptake into *M. tuberculosis*, a pathogen resistant to unmodified this compound [3].
3.3. Prodrug Activation and Mechanism Studies
  • Objective: To identify and characterize the enzyme responsible for activating the prodrug within the target cell.
  • Protocol (Esterase Activity Assay):
    • Sample Preparation: Prepare lysates from uninfected erythrocytes and P. falciparum-infected erythrocytes.
    • Native PAGE and In-Gel Assay: Separate proteins via native polyacrylamide gel electrophoresis (PAGE). Incubate the gel with a fluorogenic ester substrate (e.g., a fluorescein derivative with a POM promoiety). Esterase activity is visualized as a fluorescent band upon hydrolysis [5].
    • Inhibition and Identification: Inhibit the activity with specific inhibitors (e.g., AA74-1 for APEH). Confirm the identity of the enzyme (e.g., Acylpeptide hydrolase (APEH)) via immunoblotting or mass spectrometry of the excised band [5].
3.4. Cytotoxicity Screening
  • Objective: To ensure the prodrug's selective toxicity against pathogens and not human cells.
  • Protocol: Incubate the prodrug with cultured human cell lines (e.g., HEK293, HepG2) for 24-72 hours. Assess cell viability using standard assays like MTT or WST-1. Promising candidates like RCB-185 and some cyclic analogs have shown no cytotoxic activity in these tests [6] [7].
Key Research Findings and Data

The following table consolidates quantitative data from recent studies on advanced this compound prodrug candidates.

Prodrug Candidate Structure / Type Key Biological Findings & Potency Proposed Activation Mechanism
RCB-185 (POM-ERJ) [6] [5] Lipophilic diester (POM) prodrug of a this compound surrogate. >10x higher potency than parent compound against P. falciparum in vitro and in mouse models. Active against drug-resistant strains. Activated by the host enzyme Acylpeptide hydrolase (APEH) after uptake by the parasite [5].
Amino Acid Phosphonodiamidates [3] Diamidate derivatives with L-alanine and L-leucine esters. Showed moderate in vitro inhibitory activity against M. tuberculosis H37Rv growth. Putative two-step enzymatic cleavage by carboxypeptidase and phosphoramidase [3].
Constrained Cyclic Prodrug [7] Hydroxamate incorporated into a six-membered ring. Higher antimalarial activity than this compound against P. falciparum Dd2 strain. Very low cytotoxicity against human cells. Improved metabolic stability and target engagement due to rigid structure.

Experimental Workflow for Prodrug Evaluation

The entire process from synthesis to evaluation can be summarized in the following workflow:

Conclusion and Future Perspectives

The prodrug strategy has successfully revitalized this compound as a promising lead compound. Modifications like lipophilic esters (e.g., RCB-185) and phosphonodiamidates directly address the core issue of poor cellular permeability, leading to significantly enhanced efficacy against both malaria and tuberculosis in preclinical models [6] [3].

Future work should focus on:

  • Combination Therapies: Developing this compound prodrugs for use in combination regimens (e.g., with clindamycin or artemisinin derivatives) to improve cure rates and curb resistance [2] [8].
  • Novel Activation Mechanisms: Leveraging the discovery of host enzyme-mediated activation (APEH) to design prodrugs with a higher barrier to resistance [5].
  • Broad-Spectrum Applications: Exploring the potential of these prodrugs against other MEP-pathway-dependent pathogens, such as Acinetobacter baumannii and Klebsiella pneumoniae [2] [1].

References

Comprehensive Application Notes and Protocols: Fosmidomycin Antibacterial Susceptibility Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fosmidomycin

This compound is a unique antimicrobial agent first discovered in 1978 from Streptomyces lavendulae and structurally characterized as a phosphonic acid derivative containing a critical hydroxamate group [1] [2]. This antibiotic exhibits a novel mechanism of action that distinguishes it from other antimicrobial classes, making it particularly valuable in an era of escalating multidrug resistance. This compound specifically targets the non-mevalonate pathway (also called the methylerythritol phosphate or MEP pathway) of isoprenoid biosynthesis by inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) [3] [1]. This pathway is essential in many pathogenic bacteria and protozoa but absent in humans, making DXR an attractive target for anti-infective drug development with potentially minimal host toxicity [1].

The spectrum of activity for this compound includes significant activity against a range of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii, as well as the malaria parasite Plasmodium falciparum [1]. Its unique mechanism and spectrum have generated renewed interest in this compound as a potential therapeutic option for infections caused by multidrug-resistant pathogens, particularly in combination with other antibiotics. However, reliable susceptibility testing methods remain challenging due to several technical factors, including specific transportation requirements and the complex molecular basis of resistance [4] [1]. These application notes provide detailed protocols and methodological considerations to address these challenges and standardize this compound susceptibility testing in clinical and research laboratories.

This compound Properties and Mechanisms

Basic Chemical and Pharmacological Properties

This compound belongs to the phosphonic acid class of antimicrobial compounds and is characterized by a simple molecular structure with a molecular mass of 138 Da [1]. The molecule consists of three key regions: a phosphonate moiety (PO3H2), a hydrocarbon linker, and a hydroxamate group [1]. This structure contributes to its high water solubility but relatively poor membrane permeability, which impacts its spectrum of activity and distribution in biological systems. The compound demonstrates concentration-dependent bactericidal activity and exhibits a post-antibiotic effect against susceptible organisms [1].

Pharmacokinetically, this compound has several limitations that have hindered its widespread clinical use. The polar phosphonate and hydroxamate groups limit cellular penetration, resulting in variable bioavailability and suboptimal accumulation in certain tissues and bacterial cells [1]. Additionally, the compound has a relatively short half-life in vivo, necessitating frequent dosing to maintain therapeutic levels [1]. These pharmacological challenges have prompted extensive research into this compound analogs and prodrug strategies to improve its pharmacokinetic profile while maintaining its potent antimicrobial activity.

Mechanism of Antimicrobial Action

This compound's unique mechanism of action involves inhibition of the MEP pathway, which is responsible for the biosynthesis of essential isoprenoid precursors in many pathogenic microorganisms [3]. Specifically, this compound acts as a transition state analog that competitively inhibits the DXR enzyme, which catalyzes the first committed step in the MEP pathway—the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) [3].

Structural studies have revealed that this compound binds to the active site of DXR in a complex that includes NADPH and a divalent metal cation (Mg2+ or Mn2+) [3] [5]. The inhibitor binds in a crevice of the catalytic domain where the phosphonate group forms hydrogen bonds with serine and lysine residues, while the hydroxamate group chelates the active site metal ion in a cis configuration that is essential for tight binding and inhibitory activity [3]. This binding induces a conformational change in the enzyme structure, closing the cleft between the NADPH-binding and catalytic domains and effectively blocking substrate access [3].

Table 1: Key Molecular Properties of this compound

Property Description Biological Significance
Chemical Class Phosphonic acid derivative with hydroxamate group Determines metal-binding capacity and target interaction
Molecular Weight 138 Da Impacts membrane permeability and distribution
Primary Target 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) Unique target not present in human cells
Target Pathway Non-mevalonate (MEP) pathway of isoprenoid biosynthesis Essential for isoprenoid synthesis in pathogens
Metal Cofactor Requirement Mg2+ or Mn2+ Essential for enzymatic activity and inhibitor binding
Resistance Mechanisms fosA genes, transporter mutations, target modifications Impacts spectrum and clinical utility

The inhibition of DXR disrupts the production of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are essential precursors for diverse cellular isoprenoids, including cholesterol, dolichol, ubiquinone, and prenylated proteins [1]. Depletion of these critical metabolic intermediates leads to cessation of bacterial growth and ultimately bacterial cell death. The specificity of this compound for the MEP pathway provides its selective toxicity against pathogens that utilize this pathway while sparing human cells that employ the distinct mevalonate pathway for isoprenoid biosynthesis.

Spectrum of Activity

This compound demonstrates a broad spectrum of activity against various pathogenic microorganisms that rely exclusively on the MEP pathway for isoprenoid biosynthesis [1]. The table below summarizes its activity against clinically relevant pathogens:

Table 2: this compound Spectrum of Activity Against Bacterial Pathogens

Bacterial Species MIC Range (µg/mL) General Susceptibility Key Considerations
Escherichia coli 0.5-64 Highly susceptible GlpT transporter facilitates effective drug uptake
Klebsiella pneumoniae Variable (1->256) Variable susceptibility Presence of fosA genes common; poor correlation with clinical outcomes
Pseudomonas aeruginosa 4->256 Moderately susceptible Intrinsic resistance mechanisms common
Acinetobacter baumannii >256 Mostly resistant Limited clinical utility
Staphylococcus aureus 0.25-16 Highly susceptible Both MSSA and MRSA susceptible
Mycobacterium tuberculosis >256 Resistant Lacks efficient uptake transporters
Salmonella enterica 1-64 Moderately susceptible GlpT-dependent uptake

The antimicrobial activity of this compound is significantly influenced by bacterial uptake mechanisms. In E. coli and some other Gram-negative bacteria, this compound enters the cell primarily through the cAMP-dependent glycerol-3-phosphate transporter (GlpT), which explains the excellent activity against this pathogen [1]. In contrast, Mycobacterium tuberculosis lacks an efficient uptake system for this compound and is intrinsically resistant despite the susceptibility of its purified DXR enzyme to the drug [1]. Similarly, the differential activity against apicomplexan parasites (Plasmodium falciparum vs. Toxoplasma gondii) appears to depend on the presence of specific transporters that facilitate drug accumulation [1].

Susceptibility Testing Overview

Challenges in this compound Susceptibility Testing

Susceptibility testing for this compound presents several unique challenges that complicate its implementation in clinical laboratories. A primary issue is the poor correlation between standardized in vitro susceptibility test results and clinical outcomes for many bacterial species, particularly Klebsiella pneumoniae and other Enterobacterales beyond Escherichia coli [4]. Studies have demonstrated that despite all K. pneumoniae isolates containing known this compound resistance mechanisms (fosA genes and uhpT mutations), approximately 63-70% of isolates may still be categorized as susceptible using current breakpoints [4]. This discrepancy highlights significant limitations in current testing methodologies and interpretive criteria.

Another major challenge is the absence of standardized breakpoints for many bacterial species. With the exception of E. coli, both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide limited interpretive criteria for this compound susceptibility testing [4] [6]. This has led to the inappropriate application of E. coli breakpoints to other species, potentially resulting in misleading susceptibility reports and clinical failures [4]. Furthermore, significant method-dependent variability has been observed, with different testing methods (agar dilution, disk diffusion, and gradient diffusion) producing discordant results for the same isolates [4] [6].

Key Considerations for Testing Implementation

When implementing this compound susceptibility testing in the laboratory, several critical factors must be addressed to ensure reliable and clinically relevant results:

  • Method Selection: Agar dilution remains the reference method for this compound susceptibility testing, particularly for Enterobacterales [6]. Gradient diffusion methods may show acceptable performance for E. coli but demonstrate poor categorical agreement for other species [4]. Disk diffusion should be used with caution and strictly following standardized protocols.

  • Medium Composition: The inclusion of glucose-6-phosphate (G6P) in testing media is essential for optimal this compound activity [4]. The absence or improper concentration of this supplement can significantly impact minimum inhibitory concentration (MIC) results and lead to false-resistant interpretations.

  • Quality Control: Rigorous quality control procedures using appropriate reference strains are necessary to ensure testing reliability [7] [4]. E. coli ATCC 25922 is recommended for quality control with this compound, with expected MIC ranges of 0.5-2 μg/mL and zone diameters of 22-30 mm [4].

  • Result Interpretation: Laboratories must clearly understand the limitations of current breakpoints and appropriately qualify reports for species without established interpretive criteria [4] [6]. Correlation of susceptibility results with bacterial identification is essential, as wild-type fosA genes in K. pneumoniae may not be detected by phenotypic methods but could impact clinical efficacy [4].

Testing Methodology

Reference Agar Dilution Method

The agar dilution method represents the reference standard for this compound susceptibility testing according to both CLSI and EUCAST guidelines [6]. This method provides the most reliable and reproducible results for determining this compound MIC values. The detailed protocol involves several critical steps:

  • Preparation of Antimicrobial Stock Solution: Begin by preparing a this compound stock solution at a concentration of 1024 μg/mL in sterile water. Filter-sterilize the solution using a 0.22 μm membrane filter. Prepare serial two-fold dilutions of this compound in sterile water to achieve the desired concentration range (typically 1-256 μg/mL) [4].

  • Preparation of Agar Plates: Incorporate this compound dilutions into Mueller-Hinton agar (MHA) that has been supplemented with 25 μg/mL of glucose-6-phosphate (G6P). The G6P supplement is essential as it enhances this compound activity against many bacterial species [4]. Pour the antibiotic-containing agar into sterile Petri dishes, ensuring uniform depth of approximately 4 mm.

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an overnight culture. Create a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL) [7]. Within 15 minutes of preparation, dilute the suspension 1:10 in sterile saline to achieve a working inoculum of approximately 10^7 CFU/mL.

  • Inoculation and Incubation: Apply 1-2 μL spots of the diluted inoculum to the surface of the antibiotic-containing agar plates using a multi-pronged inoculator or calibrated loop. This delivers a final inoculum of approximately 10^4 CFU per spot. Allow the inoculum to dry completely before inverting plates and incubating at 35±2°C for 16-20 hours in an ambient air incubator [7] [4].

  • Reading and Interpretation: After incubation, examine plates for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum [4]. Compare MIC values to established breakpoints for interpretation, when available.

Broth Microdilution Method

While not officially recommended as a reference method for this compound, broth microdilution can be employed with careful attention to methodological details. The procedure involves:

  • Panel Preparation: Prepare this compound serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 25 μg/mL G6P. Dispense the dilutions into sterile 96-well microtiter plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for agar dilution. Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 × 10^5 CFU/mL in each well.

  • Incubation and Reading: Incubate the inoculated panels at 35±2°C for 16-20 hours. The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth [7].

Broth microdilution may overestimate this compound MICs compared to agar dilution for some organisms, and results should be interpreted with caution, particularly for species without validated broth microdilution breakpoints [6].

Disk Diffusion Method

The disk diffusion method provides a practical alternative for this compound susceptibility testing in clinical laboratories, though it demonstrates variable performance across different bacterial species [4]. The standardized procedure includes:

  • Inoculum Preparation: Prepare a bacterial suspension matching a 0.5 McFarland standard as previously described.

  • Inoculation of Agar Plates: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension and express excess fluid by rotating the swab against the inside of the tube. Streak the entire surface of a Mueller-Hinton agar plate supplemented with G6P (25 μg/mL) in three different directions to ensure confluent growth [7].

  • Disk Application and Incubation: Apply a 200 μg this compound disk containing G6P to the inoculated surface using sterile forceps. Gently press the disk to ensure complete contact with the agar. Invert the plate and incubate at 35±2°C for 16-18 hours.

Table 3: Comparison of this compound Susceptibility Testing Methods

Method Recommended Medium Incubation Conditions Performance for *E. coli* Performance for *K. pneumoniae* Key Limitations
Agar Dilution MHA + 25 μg/mL G6P 35±2°C, 16-20 hr, ambient air Excellent (reference method) Good (reference method) Labor-intensive, not practical for single isolates
Broth Microdilution CAMHB + 25 μg/mL G6P 35±2°C, 16-20 hr, ambient air Good Variable May overestimate MICs for some species
Disk Diffusion MHA + 25 μg/mL G6P 35±2°C, 16-18 hr, ambient air Good (98% CA) Poor (47% CA) High error rates for non-E. coli species
Gradient Diffusion MHA + 25 μg/mL G6P 35±2°C, 16-20 hr, ambient air Good (98% CA) Poor (47% CA) Expensive, requires strict adherence to manufacturer guidelines

The following workflow diagram illustrates the key steps in this compound susceptibility testing:

fosmidomycin_testing_workflow Start Start Testing Process Medium Prepare Mueller-Hinton Agar Supplement with G6P (25 µg/mL) Start->Medium Inoculum Prepare Bacterial Inoculum Adjust to 0.5 McFarland Standard Medium->Inoculum MethodSelection Select Testing Method Inoculum->MethodSelection AD Agar Dilution Method MethodSelection->AD DD Disk Diffusion Method MethodSelection->DD GD Gradient Diffusion Method MethodSelection->GD AD1 Prepare this compound dilutions (1-256 µg/mL) AD->AD1 AD2 Incorporate into agar plates AD1->AD2 AD3 Apply 1-2 µL inoculum spots AD2->AD3 Incubation Incubate at 35±2°C for 16-20 hours AD3->Incubation DD1 Swab inoculum onto agar surface DD->DD1 DD2 Apply 200 µg this compound disk with G6P DD1->DD2 DD2->Incubation GD1 Swab inoculum onto agar surface GD->GD1 GD2 Apply this compound gradient strip GD1->GD2 GD2->Incubation Reading Read and Interpret Results Incubation->Reading End Report Results with Appropriate Disclaimers Reading->End QC Perform Quality Control (E. coli ATCC 25922) QC->Medium QC->Reading

Quality Control Procedures

Quality Control Strains and Ranges

Implementing a robust quality control program is essential for ensuring the accuracy and reliability of this compound susceptibility testing results. The following table outlines recommended quality control strains and their expected ranges for various testing methods:

Table 4: Quality Control Ranges for this compound Susceptibility Testing

QC Strain Agar Dilution MIC (μg/mL) Broth Microdilution MIC (μg/mL) Disk Diffusion Zone (mm) Primary Application
*E. coli* ATCC 25922 0.5-2 1-4 22-30 General QC for Enterobacterales
*E. coli* ATCC 35218 1-4 2-8 20-26 QC for β-lactam combination products
*P. aeruginosa* ATCC 27853 16-64 32-128 15-20 QC for non-fermentative Gram-negatives
*S. aureus* ATCC 29213 1-4 2-8 24-30 QC for Gram-positive organisms

Quality control testing should be performed routinely according to laboratory protocols, typically weekly or with each new batch of testing materials [7]. Any deviations from expected QC ranges should trigger investigation and corrective action before reporting patient results.

Quality Assurance Considerations

Comprehensive quality assurance for this compound susceptibility testing extends beyond routine QC and includes several additional components:

  • Reagent Quality Assurance: Ensure that all media, supplements, and reagents meet quality standards. Mueller-Hinton agar should support adequate growth of control organisms and have a pH of 7.2-7.4. The glucose-6-phosphate supplement should be stored appropriately and checked for expiration dates [7].

  • Equipment Maintenance: Regular calibration and maintenance of laboratory equipment, including incubators, refrigerators, freezers, and turbidity meters, is essential for consistent testing conditions and reliable results [7].

  • Personnel Competency: Laboratory technologists should demonstrate proficiency in performing and interpreting this compound susceptibility tests, identifying atypical results, and following established procedures for result reporting [7]. Regular competency assessments and participation in continuing education programs are recommended.

  • Proficiency Testing: Laboratories should enroll in external proficiency testing programs that include this compound when available. These programs provide valuable external validation of testing performance and help identify potential systematic errors [7].

  • Result Review and Correlation: All susceptibility test results should be reviewed by qualified personnel before reporting. This review should include correlation of this compound results with bacterial identification, agreement between different testing methods when available, and consistency with previous results for the same patient isolate [7].

Interpretation of Results

Current Breakpoints and Interpretive Criteria

Interpretation of this compound susceptibility testing results requires careful consideration of the available breakpoints and their limitations. The following table summarizes current interpretive criteria from major standards organizations:

Table 5: Current this compound Interpretive Criteria for Various Bacterial Species

Organism Standard Susceptible (S) Intermediate (I) Resistant (R) Comments
E. coli (UTI) CLSI ≤64 μg/mL (MIC) ≥16 mm (DD) - ≥256 μg/mL (MIC) ≤15 mm (DD) For uncomplicated UTI only
E. coli EUCAST ≤32 μg/mL (MIC) ≥24 mm (DD) - >32 μg/mL (MIC) <24 mm (DD) Disregard colonies within zone
K. pneumoniae CLSI* ≤64 μg/mL (MIC) ≥16 mm (DD) - ≥256 μg/mL (MIC) ≤15 mm (DD) Uses *E. coli breakpoints
K. pneumoniae EUCAST* ≤32 μg/mL (MIC) ≥24 mm (DD) - >32 μg/mL (MIC) <24 mm (DD) Uses *E. coli breakpoints
P. aeruginosa EUCAST ECOFF ≤256 μg/mL (MIC) - >256 μg/mL (MIC) Epidemiological cutoff only
S. aureus EUCAST ECOFF ≤32 μg/mL (MIC) - >32 μg/mL (MIC) Epidemiological cutoff only

It is important to note that these breakpoints may not accurately predict clinical outcomes for all infections or all bacterial species. For K. pneumoniae in particular, studies have shown poor correlation between phenotypic susceptibility and molecular resistance mechanisms, with susceptible results frequently observed in isolates harboring fosA resistance genes [4].

Special Considerations for Result Interpretation

Several important factors should be considered when interpreting and reporting this compound susceptibility results:

  • Species-Specific Limitations: For bacterial species without established breakpoints (e.g., Enterobacter cloacae, Citrobacter spp.), laboratories should report MIC values without interpretation or include a disclaimer indicating the lack of established correlation with clinical efficacy [4] [6].

  • Method-Dependent Variability: Significant differences in categorical agreement have been observed between testing methods. Gradient diffusion methods may show acceptable performance for E. coli (98% categorical agreement) but poor performance for K. pneumoniae (47% categorical agreement) [4]. The testing method should be considered when interpreting results.

  • Resistance Mechanisms: The presence of specific resistance mechanisms may not be detected by standard phenotypic methods. K. pneumoniae typically carries chromosomal fosA genes that confer resistance, yet may still test as susceptible by standard methods [4]. Knowledge of local resistance patterns and mechanisms should inform result interpretation.

  • Therapeutic Indications: this compound susceptibility may vary based on the infection site. Isolates from urinary tract infections may demonstrate different susceptibility profiles compared to blood-stream infections or other sites, though specific breakpoints for different infection types are not currently established.

The following diagram illustrates the key resistance mechanisms affecting this compound activity:

fosmidomycin_resistance_mechanisms Resistance This compound Resistance Mechanisms Enzymatic Enzymatic Inactivation Resistance->Enzymatic Transport Transport Modifications Resistance->Transport Target Target Modification Resistance->Target Enzyme1 fosA Genes (Glutathione transferases) Enzymatic->Enzyme1 Enzyme2 fosB Genes (Cysteine transferases) Enzymatic->Enzyme2 Enzyme3 fosX Genes (Hydrolases) Enzymatic->Enzyme3 Clinical Clinical Resistance Correlation Enzymatic->Clinical Transport1 uhpT mutations (Hexose phosphate transporter) Transport->Transport1 Transport2 glpT mutations (Glycerol-3-phosphate transporter) Transport->Transport2 Transport3 cyaA mutations (Regulator of transport systems) Transport->Transport3 Transport->Clinical Target1 murA mutations (Target enzyme modification) Target->Target1 Target2 DXR overexpression (Increased enzyme production) Target->Target2 Target->Clinical Clinical1 Poor correlation for K. pneumoniae Clinical->Clinical1 Clinical2 Good correlation for E. coli Clinical->Clinical2 Clinical3 Species-dependent predictive value Clinical->Clinical3

Molecular Detection of Resistance

Genetic Basis of this compound Resistance

This compound resistance can occur through several distinct molecular mechanisms, each with implications for susceptibility testing and clinical outcomes. The primary resistance mechanisms include:

  • Enzymatic Inactivation: The most common mechanism in Gram-negative bacteria involves fosfomycin-modifying enzymes, particularly FosA-type glutathione S-transferases in Klebsiella pneumoniae and other Enterobacterales [4]. These enzymes catalyze the addition of glutathione to the epoxide ring of this compound, rendering it inactive. Studies have shown that nearly all K. pneumoniae isolates harbor chromosomal fosA genes, yet may still test as susceptible by phenotypic methods, highlighting the complexity of resistance expression and detection [4].

  • Transport Defects: Reduced intracellular accumulation of this compound represents another significant resistance mechanism. Mutations in the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT) can significantly impair this compound uptake, leading to clinical resistance even in the absence of modifying enzymes [4] [1]. Additionally, mutations in regulatory genes such as cyaA and ptsI can downregulate the expression of these transport systems, further reducing drug accumulation.

  • Target Modification: Although less common, alterations in the target enzyme DXR can confer resistance to this compound. Mutations in the murA gene or overexpression of DXR may reduce the binding affinity of this compound or increase the production of the target enzyme, respectively [1]. These mechanisms are particularly relevant in pathogens where this compound is used in combination therapy or for extended treatment durations.

Molecular Detection Methods

Several molecular approaches can detect this compound resistance mechanisms, providing complementary information to phenotypic susceptibility testing:

  • PCR-Based Detection: Conventional and real-time PCR assays can detect the presence of fosA, fosB, fosC, and other this compound resistance genes. These methods offer rapid turnaround times and can be implemented alongside phenotypic testing for selected pathogens.

  • Whole Genome Sequencing: Comprehensive genomic analysis through whole genome sequencing provides the most complete assessment of this compound resistance mechanisms [4]. This approach can identify known resistance genes, detect mutations in transport systems and regulatory elements, and discover novel resistance determinants. Bioinformatic tools like the Resistance Gene Identifier (RGI) and the Comprehensive Antibiotic Resistance Database (CARD) facilitate the analysis of genomic data for this compound resistance markers [4].

  • Gene Expression Analysis: In some cases, resistance may result from altered expression of transport systems rather than genetic mutations. Quantitative RT-PCR or RNA sequencing can assess the expression levels of glpT, uhpT, and related regulatory genes, providing insights into expression-mediated resistance mechanisms.

Molecular methods offer the advantage of detecting resistance determinants that may not be expressed under standard laboratory testing conditions, potentially explaining discrepancies between phenotypic susceptibility and clinical outcomes. However, the clinical correlation and standardization of molecular detection methods for this compound resistance require further validation before routine implementation.

Conclusion

This compound represents a valuable antimicrobial agent with a unique mechanism of action, particularly against multidrug-resistant Gram-negative pathogens. However, susceptibility testing for this drug presents significant challenges that require careful methodological consideration and interpretation. The agar dilution method remains the reference standard for this compound susceptibility testing, while disk diffusion and gradient diffusion methods show variable performance across different bacterial species [4] [6].

The interpretation of this compound susceptibility results must consider the limited breakpoints available, with established criteria primarily for E. coli from urinary tract infections [4] [6]. The application of these breakpoints to other species and infection sites requires caution and clear communication of limitations. Furthermore, the poor correlation between phenotypic susceptibility and molecular resistance mechanisms in some pathogens, particularly K. pneumoniae, highlights the need for improved testing methods and interpretive criteria [4].

Ongoing research into this compound analogs and combination therapies may expand the clinical utility of this antimicrobial class. As these developments progress, parallel advances in susceptibility testing methodologies and interpretation guidelines will be essential for optimal clinical use. Laboratories should stay informed of updates from standards organizations and participate in proficiency testing programs to ensure the accuracy and clinical relevance of this compound susceptibility testing.

References

Comprehensive Application Notes and Protocols: Fosmidomycin Combination Therapy with Artemisinin Derivatives for Antimalarial Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Antimalarial Drug Resistance and Fosmidomycin's Role

Malaria remains one of the world's most significant infectious disease threats, with the World Health Organization reporting an alarming increase in cases after 2014, primarily due to elevated resistance to artemisinin combination therapy (ACT). The development of multi-drug resistant Plasmodium falciparum strains threatens to reverse the substantial progress made in malaria control over recent decades. In this challenging landscape, this compound has emerged as a promising antimalarial agent with a novel mechanism of action that targets the non-mevalonate isoprenoid biosynthesis pathway—a metabolic pathway essential for malaria parasites but absent in mammalian hosts, thereby minimizing target-related toxicity concerns. [1] [2]

The pressing need for alternative treatment strategies has accelerated research into combination therapies that can overcome existing resistance mechanisms. This compound represents an particularly attractive candidate for combination regimens due to its distinct molecular target—the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in the methylerythritol phosphate (MEP) pathway. This comprehensive review presents application notes and experimental protocols for investigating this compound in combination with artemisinin derivatives, providing researchers with standardized methodologies to advance this critical area of antimalarial drug development. [3]

Table: Comparison of this compound Combination Strategies for Antimalarial Therapy

Combination Approach Mechanistic Basis Experimental Evidence Advantages Limitations
Concurrent Administration Independent targeting of MEP pathway (this compound) and heme detoxification (artemisinin) In vitro antagonism reported; clinical trials show high recrudescence Simplified regimen; known pharmacology Potential antagonistic interactions; recrudescence issues
Chemical Hybridization Covalent linkage creates single chemical entities with dual mechanisms FSM-ART conjugates show 23-41× greater potency than this compound alone Enhanced permeability; synchronized delivery Complex synthesis; novel pharmacokinetics to characterize
Triple Combinations Addition of third agent (e.g., clindamycin) to prevent resistance This compound + clindamycin shows synergistic effect in mouse models Higher barrier to resistance; improved efficacy Increased complexity; potential for drug interactions

This compound Background and Mechanism of Action

Drug Discovery and Basic Properties

This compound (FR-31564) was first isolated in 1978 from Streptomyces lavendulae along with its analog FR900098, which features an acetyl group取代ing this compound's formyl group. Initially developed as antibacterial agents, these compounds were later repositioned as antimalarials when their mechanism of action was elucidated. The phosphono-hydroxamic acid structure of this compound is essential for its activity, comprising three critical regions: a metal-binding group (hydroxamate), a phosphate or phosphonate moiety, and a connecting linker. This specific configuration allows this compound to effectively inhibit its target enzyme while resisting hydrolysis by cellular phosphatases. [1] [3]

Molecular Target and Metabolic Consequences

This compound specifically inhibits 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), also known as IspC, the second enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. This enzyme catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate (DOXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP) in a NADPH-dependent reaction that involves both isomerization and reduction steps. The structural similarity between this compound and the DOXP substrate enables this compound to act as a transition state analog, with its hydroxamic acid group chelating the divalent metal ion (Mg²⁺ or Mn²⁺) in the active site and its phosphono moiety mimicking the phosphate group of the natural substrate. [1] [3]

Recent research has revealed that this compound may have a second target within the MEP pathway. Metabolic profiling studies demonstrate that while this compound directly inhibits DXR in vitro, it also appears to inhibit the downstream enzyme IspD (methylerythritol phosphate cytidyltransferase) in vivo. This dual inhibition creates a more profound blockade of isoprenoid biosynthesis, depleting essential metabolites such as isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) that are required for critical cellular processes including protein prenylation, N-glycosylation, and tRNA modification. [4]

Diagram: The non-mevalonate pathway of isoprenoid biosynthesis showing this compound's primary target (DXR/IspC) and potential secondary target (IspD). Enzymes are shown in blue rectangles, metabolites in yellow, and this compound inhibition points in red. The pathway converts pyruvate and glyceraldehyde-3-phosphate into essential isoprenoid precursors IPP and DMAPP through seven enzymatic steps.

Pharmacokinetic Limitations and Resistance Considerations

Despite its promising mechanism, this compound faces challenges in pharmacokinetics that have limited its clinical utility as a monotherapy. The highly polar phosphonate and hydroxamate groups impair membrane permeability, reducing oral bioavailability and requiring higher dosing regimens. Additionally, the short plasma half-life of this compound contributes to recrudescence rates as high as 50% in clinical trials when used alone against Plasmodium falciparum malaria. These limitations have prompted the development of prodrug strategies and combination therapies to enhance this compound's therapeutic potential. [3]

The emergence of resistance to this compound, though currently limited, remains a concern. Resistance mechanisms may involve mutations in the glycerol-3-phosphate transporter (GlpT), which facilitates this compound uptake in some pathogens, or alterations in the target DXR enzyme itself. These considerations underscore the importance of developing this compound as part of combination regimens rather than as a single agent to preserve its long-term efficacy. [3]

Combination Therapy with Artemisinin Derivatives

Preclinical Evidence of Drug Interactions

The combination of this compound with artemisinin derivatives presents a complex picture of drug interactions that appears to be formulation-dependent. Early in vitro studies investigating the interaction between dihydroartemisinin (DHA) and this compound against both chloroquine-resistant (K1) and chloroquine-sensitive (G112) P. falciparum strains revealed marked antagonism in isobologram analyses. In these studies, the IC₅₀ values for dihydroartemisinin were 1.6 nM and 2.5 nM against K1 and G112 strains respectively, while this compound showed IC₅₀ values of 1,347 nM and 786 nM against the same strains. When combined in fixed concentration ratios, the isobolograms demonstrated an increasing trend for the fraction IC₅₀ (FIC), indicating antagonistic interactions against both strains. [5]

However, these findings contrast with more recent approaches that involve covalent conjugation of this compound with artemisinin, which have demonstrated substantially enhanced potency. This suggests that the antagonism observed with simple combination regimens may be overcome through chemical hybridization that optimizes simultaneous target engagement. The divergent outcomes highlight the importance of distinguishing between simple drug combinations and targeted hybridization strategies in experimental design and interpretation. [1] [2]

Clinical Experience and Trial Data

Clinical experience with this compound monotherapy has demonstrated both promises and limitations. In initial clinical trials, this compound showed rapid parasite clearance and was well-tolerated in patients with acute uncomplicated P. falciparum malaria, with all patients achieving clinical and parasitological cure by day 7. However, the recrudescence rate was unacceptably high, reaching 50% by day 28 in some studies. This pattern of initial clearance followed by recrudescence mirrors the experience with atovaquone monotherapy, which was subsequently addressed through the development of the fixed-dose combination atovaquone-proguanil (Malarone). [6]

The high recrudescence rate with this compound monotherapy has driven the search for effective combination partners. While artemisinin derivatives represent mechanistically logical partners due to their complementary mechanisms of action, clinical evidence specifically supporting this compound-artemisinin combinations remains limited compared to other combinations such as this compound-clindamycin, which has demonstrated synergistic effects in both in vitro and mouse model studies. [6]

Table: In Vitro Interaction Profiles of this compound with Various Antimalarial Drug Classes

Drug Class Representative Agents Interaction Type Sum FIC Values Interpretation
Lincosamides Clindamycin, Lincomycin Synergistic <0.5 Enhanced efficacy; recommended combination
Tetracyclines Doxycycline Additive 0.5-1 Combined effect as expected
Macrolides Azithromycin Additive 0.5-1 Combined effect as expected
Artemisinin Derivatives Artemisinin, DHA Indifferent/Antagonistic 1-2 (variable) No enhancement or reduced efficacy
Quinolines Chloroquine, Quinine Indifferent 1-2 Independent effects
Aryl-amino-alcohols Mefloquine, Halofantrine Indifferent 1-2 Independent effects
Hydroxynaphthoquinones Atovaquone Indifferent 1-2 Independent effects
Biguanides Proguanil Indifferent 1-2 Independent effects
Fluoroquinolones Ciprofloxacin Indifferent 1-2 Independent effects
Rifamycins Rifampin Indifferent 1-2 Independent effects

Hybrid Conjugates and Novel Chemical Entities

Rationale for Chemical Hybridization

The development of hybrid molecules containing both this compound and artemisinin components represents an innovative strategy to overcome the limitations of simple drug combinations. These covalent conjugates are designed to leverage the dual targeting of both the MEP pathway and heme detoxification processes while overcoming the pharmacokinetic limitations and potential antagonism observed with conventional combinations. The hybrid approach offers several theoretical advantages: improved cellular uptake through reduced polarity, synchronized delivery of both pharmacophores to the same subcellular compartments, and a significantly higher genetic barrier to resistance since simultaneous mutations would be required to confer resistance to both components. [1] [2]

Synthesis and Evaluation of FSM-ART Conjugates

The synthesis of this compound-artemisinin (FSM-ART) conjugates typically involves linking the this compound backbone to artemisinin derivatives through carefully designed spacers that preserve the biological activity of both components. In recent work, researchers have developed synthetic routes that begin with key intermediates such as tert-Butyl N-(benzyloxy)carbamate and bromophosphonic diesters, which are coupled and subsequently deprotected to yield the core this compound structure. Artemisinin acid derivatives are then conjugated to the this compound hydroxamate function through peptide coupling strategies using HBTU/Et₃N in chloroform, followed by hydrogenolysis to remove protecting groups. [1] [2]

Biological evaluation of these novel conjugates against chloroquine-resistant P. falciparum FcB1/Colombia strains has revealed remarkable potency enhancements. Two FSM-ART conjugates demonstrated 23.1 to 41.5 times greater antiplasmodial activity compared to this compound alone, substantially outperforming the parent compounds and their physical mixtures. This dramatic improvement suggests that the conjugation strategy may overcome the antagonistic interactions observed in simple combination studies while simultaneously addressing the pharmacokinetic limitations of this compound. [1] [7] [2]

Table: Antiplasmodial Activity of this compound Derivatives and Conjugates

Compound Structural Features IC₅₀ (nM) Fold Improvement vs FSM Resistance Index Notes
This compound Parent compound Referenced as 1× - Baseline activity
FR900098 Acetyl取代s formyl group ~2× lower than FSM ~2× Similar to FSM Improved in vivo efficacy
FSM-ACQ 19 Piperazine linker to ACQ 3.5× lower than FSM 3.5× ND Moderate improvement
FSM-ACQ 20 Ethylenediamine linker 5.4× lower than FSM 5.4× ND Moderate improvement
FSM-ART 21 Artemisinin conjugate 41.5× lower than FSM 41.5× ND Dramatic improvement
FSM-ART 22 Artemisinin conjugate 23.1× lower than FSM 23.1× ND Dramatic improvement
Dimeric FSM 18 Two FSM units linked Moderate improvement ~2-3× ND Improved cellular uptake

Experimental Protocols and Methodologies

In Vitro Antiplasmodial Activity Assessment

Objective: To evaluate the antiplasmodial activity of this compound, artemisinin derivatives, their combinations, and hybrid conjugates against Plasmodium falciparum strains.

Materials and Reagents:

  • Plasmodium falciparum strains (chloroquine-resistant K1, FcB1/Colombia; chloroquine-sensitive G112, 3D7)
  • RPMI 1640 medium supplemented with 25 mM HEPES, 0.37 mM hypoxanthine, 0.01 mM thymidine, and 10% human type O+ serum
  • Human type O+ erythrocytes
  • Test compounds: this compound, artemisinin derivatives, combinations, and conjugates
  • [³H]-hypoxanthine (0.8 μCi/well)
  • 96-well microtitration plates
  • Cell harvester and β-counter for radioactivity measurement

Methodology:

  • Prepare asynchronous cultures of P. falciparum at 2% hematocrit and 0.4% parasitemia in complete RPMI 1640 medium.
  • Dispense 0.15 mL of infected erythrocyte suspension into each well of 96-well plates.
  • Prepare serial dilutions of test compounds in complete medium and add to triplicate wells.
  • Incubate plates for 48 hours at 37°C under 5% O₂, 3% CO₂, and 92% N₂ atmosphere.
  • Add 0.8 μCi of [³H]-hypoxanthine in 50 μL medium per well and incubate for an additional 24 hours.
  • Harvest parasites onto glass fiber filters using a cell harvester.
  • Measure incorporated radioactivity using a β-counter.
  • Calculate growth inhibition as percentage of [³H] incorporation compared to untreated controls.
  • Determine IC₅₀ values by nonlinear regression analysis of concentration-response curves.

Data Analysis:

  • Plot dose-response curves using semi-logarithmic paper or appropriate software.
  • Calculate IC₅₀ values (drug concentration producing 50% schizont maturation inhibition).
  • For combination studies, use isobologram method with fixed concentration ratios.
  • Calculate fractional inhibitory concentrations (FIC) and sum FIC values to classify interactions. [5] [6]
Drug Interaction Studies Using Isobologram Method

Objective: To characterize the interaction between this compound and artemisinin derivatives as synergistic, additive, indifferent, or antagonistic.

Methodology:

  • Determine individual IC₅₀ values for this compound and artemisinin derivatives as described above.
  • Prepare drug solutions at initial concentrations of 80 times the predetermined IC₅₀ values.
  • Combine drug solutions in fixed concentration ratios (e.g., 1:5, 1:2, 2:1, and 5:1 of their respective IC₅₀ values).
  • Test each combination alongside individual drugs in duplicate rows on 96-well plates.
  • Determine IC₅₀ values for each drug alone and in combination.
  • Express combination IC₅₀ values as fractions of the individual IC₅₀ values (normalized to 1).

Data Interpretation:

  • Construct isobolograms by plotting the fractional IC₅₀ of one drug against the fractional IC₅₀ of the other.
  • Interpret curve shapes: concave indicates synergy, straight line indicates addition, convex indicates antagonism.
  • Calculate sum FIC = (IC₅₀ of drug A in mixture/IC₅₀ of drug A alone) + (IC₅₀ of drug B in mixture/IC₅₀ of drug B alone).
  • Classify interactions: sum FIC <0.5 indicates synergy; 0.5-1 indicates addition; 1-2 indicates indifferent interaction; >2 indicates antagonism. [6]

Diagram: Experimental workflow for assessing drug interactions between this compound and artemisinin derivatives using the isobologram method. The process involves determining individual drug sensitivities, testing fixed-ratio combinations, and classifying interactions based on sum FIC values.

Synthesis of FSM-ART Conjugates

Objective: To synthesize covalent conjugates between this compound and artemisinin with enhanced antiplasmodial activity.

Synthetic Route for FSM-ART Conjugate 21:

  • Preparation of Key Intermediate 39:

    • Couple tert-butyl N-(benzyloxy)carbamate (36) with bromophosphonic diester (37).
    • Perform TFA-mediated cleavage of the Boc protective group.
    • Obtain key intermediate 39 in 94% yield over two steps.
  • Synthesis of Artemisinin Acid Derivative 50:

    • Prepare artemisinin acid derivative 50 as previously described in literature.
  • Conjugation Reaction:

    • React artemisinin acid derivative 50 with benzyloxyamine 39 under peptide coupling conditions (HBTU/Et₃N in chloroform).
    • Obtain protected conjugate 51.
    • Perform hydrogenolysis to remove benzyl protecting groups.
    • Purify by flash column chromatography to yield FSM-ART hybrid 21 (45% yield over 2 steps).

Characterization and Quality Control:

Metabolic Profiling for Target Validation

Objective: To verify that this compound's antimalarial effects are mediated through inhibition of isoprenoid biosynthesis.

Materials and Methodology:

  • Culture synchronized P. falciparum trophozoite-stage parasites.
  • Treat with this compound at IC₅₀ and IC₉₀ concentrations for 6-12 hours.
  • Extract metabolites using cold methanol:water (4:1) with rapid quenching.
  • Analyze using LC-MS/MS with multiple reaction monitoring (MRM) mode.
  • Quantitate six MEP pathway metabolites: DOXP, MEP, CDP-ME, CDP-MEP, MEcPP, and HMBPP.
  • Compare metabolite levels in treated vs. untreated parasites.

Expected Outcomes:

  • This compound treatment should significantly increase DOXP levels (substrate accumulation).
  • MEP and downstream metabolites should decrease (product depletion).
  • Supplementation with exogenous isoprenoids should rescue growth inhibition. [4]

Research Implications and Future Directions

The investigation of this compound in combination with artemisinin derivatives represents a promising avenue for addressing the growing crisis of antimalarial drug resistance. While simple combinations have shown limited success, the development of covalent conjugates has demonstrated remarkable enhancements in potency, offering new hope for overcoming the pharmacokinetic limitations and potential antagonism observed with conventional combinations. These innovative approaches align with the broader strategy of triple artemisinin-based combination therapies (TACTs), which modeling suggests could significantly delay the emergence and spread of artemisinin resistance. [8]

Future research should focus on optimizing the linker chemistry between this compound and artemisinin moieties to further enhance potency and reduce potential toxicity. Additionally, comprehensive pharmacokinetic studies of these conjugates are needed to establish their absorption, distribution, metabolism, and excretion profiles. The successful development of this compound-artemisinin conjugates would represent a significant advancement in antimalarial therapy, potentially extending the useful therapeutic life of both drug classes and contributing to global malaria elimination efforts. [1] [8] [2]

References

Current Status and Rationale for Fosmidomycin Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Fosmidomycin is a novel antibacterial and antiparasitic agent that inhibits the methylerythritol phosphate (MEP) pathway, a target absent in humans, making it a promising candidate for diseases like malaria and tuberculosis [1] [2]. Its initial clinical development was halted due to suboptimal pharmacokinetics and high recrudescence rates in malaria patients when used as a monotherapy [1] [2] [3].

Recent research has focused on overcoming these limitations through two primary strategies:

  • Development of Prodrugs: Engineering lipophilic prodrugs like RCB-185 to enhance penetration through the waxy cell wall of Mycobacterium tuberculosis and improve oral bioavailability [1].
  • Optimized Combination Therapies: Using this compound in combination with other drugs, such as clindamycin, and implementing more frequent dosing schedules to maintain drug levels above the minimum inhibitory concentration (MIC) [3].

Key Considerations for Clinical Trial Design

The table below summarizes the core design elements for a clinical trial of this compound, based on recent preclinical and clinical findings.

Trial Design Element Recommendation & Rationale
Therapeutic Indication Uncomplicated malaria (with a partner drug); Drug-resistant Tuberculosis (using prodrug forms) [1] [3].
Target Population Adults and children with uncomplicated malaria; patient populations in regions with artemisinin-resistant strains [3].
Dosing Schedule Frequent dosing (e.g., every 6-8 hours) is critical. The same total daily dose given in smaller, more frequent administrations significantly improves efficacy and cure rates compared to less frequent dosing [3].
Treatment Duration A minimum of 4.5 days for combination therapy (e.g., with clindamycin) to prevent recrudescence [3].
Combination Partner Clindamycin. This combination has shown efficacy even against artemisinin-resistant P. falciparum (C580Y mutant) in vitro [3].
Primary Endpoint PCR-corrected adequate clinical and parasitological response (ACPR) at Day 28. This addresses the historical issue of high recrudescence rates [3].
Key Pharmacokinetic Metric Time above Minimum Inhibitory Concentration (T>MIC). The dosing schedule should be designed to maximize this parameter [3].

Protocol 1: Bioanalytical Method for this compound Quantification in Plasma

Accurate measurement of this compound levels in plasma is essential for pharmacokinetic (PK) analysis. The following is a validated protocol using LC-MS/MS [4] [5].

Scope

This protocol describes a sensitive and robust method for quantifying this compound in human and rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Materials and Equipment
  • Chemicals and Reagents:
    • This compound (analyte) and Fosfomycin (internal standard, IS).
    • LC-MS grade water, acetonitrile, formic acid, ammonium formate.
    • Trichloroacetic acid (TCA) solution (10% in water).
    • Blank human heparin plasma.
  • Equipment:
    • HPLC system coupled to a tandem mass spectrometer (e.g., SCIEX QTRAP 5500).
    • Reverse-phase column (e.g., Ascentis Express AQ-C18, 150 x 3 mm, 5 µm).
    • Centrifuge, vortex mixer, and microcentrifuge tubes.
Step-by-Step Procedure
  • Preparation of Standards: Prepare calibration standards (0.25 - 15 mg/L) and quality control (QC) samples in plasma.
  • Sample Preparation (Protein Precipitation): a. Pipette 20 µL of plasma sample (standard, QC, or unknown) into a tube. b. Add 80 µL of internal standard solution (4 µg/mL Fosfomycin in 10 mM ammonium formate with 0.25% formic acid). c. Vortex the mixture for 5 seconds. d. Add 50 µL of 10% TCA solution, vortex for 10 seconds. e. Centrifuge at 4°C for 20 minutes at ~18,000 × g. f. Transfer 80 µL of the supernatant to an HPLC vial for analysis.
  • LC-MS/MS Analysis:
    • Chromatography: Use an isocratic elution with 10 mM ammonium formate and 0.1% formic acid. Flow rate: 0.3 mL/min. Run time: 5 minutes. Column temperature: 40°C.
    • Mass Spectrometry: Use electrospray ionization (ESI) in negative ion mode.
    • Monitoring Ions (MRM):
      • This compound: m/z 181.9 → 135.9 (quantifier)
      • Fosfomycin (IS): m/z 136.9 → 78.9
Method Validation

This method has been validated per European Medicines Agency (EMA) guidelines, confirming [4]:

  • Selectivity: No interference from plasma components.
  • Linearity: Calibration curve range of 0.25 to 15 mg/L.
  • Accuracy & Precision: Within ±15% of nominal concentrations for QC samples.
  • Stability: this compound is stable under the described handling and storage conditions.

The following workflow diagram illustrates the bioanalytical process:

start Start: Plasma Sample step1 Add Internal Standard start->step1 step2 Protein Precipitation with 10% TCA step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 LC-MS/MS Analysis step4->step5 end Data Output step5->end

Protocol 2: Pharmacodynamic Study in a Murine Malaria Model

This protocol outlines a method to evaluate the efficacy of different this compound-clindamycin dosing schedules in a preclinical model [3].

Scope

To assess the impact of dosing frequency and duration on the curative outcome of this compound and clindamycin combination therapy in a Plasmodium berghei blood-stage murine model.

Experimental Materials
  • Animals: Male or female mice.
  • Parasite: P. berghei GFP-luciferase strain.
  • Drugs: this compound and Clindamycin.
  • Equipment: In vivo imaging system (IVIS) or flow cytometer for monitoring parasitemia.
Step-by-Step Procedure
  • Infection: Infect mice with P. berghei intravenously. Use both low and high parasitemia models.
  • Grouping & Dosing: a. Randomize mice into different treatment groups. b. Administer the same total daily dose of this compound and clindamycin, but with different schedules: * Group A: Large, infrequent doses (e.g., once or twice daily). * Group B: Small, frequent doses (e.g., every 6 hours). c. Include vehicle control groups.
  • Treatment Duration: Treat animals for a standard duration (e.g., 4 days) and an extended duration (e.g., 4.5 days or longer) to assess cure.
  • Monitoring: a. Monitor parasitemia daily using bioluminescence/fluorescence or blood smears. b. Record the time to parasite clearance and the rate of recrudescence over 28 days.
  • Endpoint: The primary endpoint is cure, defined as the absence of detectable parasitemia for 28 days post-infection.

The logic of the experimental design is summarized below:

nodeA nodeA nodeB nodeB start Mouse Infected with P. berghei group Randomize into Treatment Groups start->group treat Administer this compound + Clindamycin (Same Total Dose) group->treat groupA Group A: Large, Infrequent Doses monitor Monitor Parasitemia for 28 Days groupA->monitor groupB Group B: Small, Frequent Doses groupB->monitor treat->groupA treat->groupB result Compare Cure Rates & Time to Recrudescence monitor->result

Conclusion and Future Perspectives

The future of this compound in clinical development hinges on learning from past failures. The protocols and data presented here highlight that the key to success is not necessarily in finding a new drug, but in optimizing the use of an existing one through rational dosing schedules and robust combination therapies.

Future clinical trials should prioritize:

  • Frequent Dosing Regimens to ensure time above MIC is maximized.
  • Combination with Clindamycin to improve efficacy and delay resistance.
  • Adherence to Extended Treatment durations of at least 4.5 days.
  • Integration of PK/PD Analysis using validated bioanalytical methods to guide dosing decisions.

Furthermore, the development of next-generation prodrugs like RCB-185 holds significant promise for expanding the use of this compound to other MEP-pathway-dependent diseases like tuberculosis, potentially revolutionizing treatment for drug-resistant infections [1].

References

overcoming fosmidomycin resistance in Plasmodium falciparum

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Fosmidomycin Resistance

This compound inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in the MEP pathway of isoprenoid biosynthesis, a pathway essential for the malaria parasite but absent in humans [1] [2]. The primary characterized mechanisms of resistance in P. falciparum involve changes that reduce the drug's ability to bind to its target or its accumulation within the parasite.

The table below summarizes the key resistance mechanisms that researchers should investigate.

Mechanism Description Key Genes/Proteins Evidence in P. falciparum
Target Enzyme Amplification Increased copy number of the pfdxr gene, leading to DXR protein overexpression. pfdxr (PF14_0641) [3] Selected for in vitro; confers decreased susceptibility [3].
Target Site Mutations Point mutations in the pfdxr gene that interfere with this compound binding in the active site. pfdxr [4] Based on homologous mutations in E. coli (e.g., S222T); confirmed to confer resistance [4].
Altered Cellular Transport Mutations affecting putative drug importers, reducing intracellular this compound accumulation. HAD family proteins (putative metabolic regulators) [5] Identified in forward genetic screens for this compound resistance [5].

Experimental Troubleshooting Guide

FAQ: How can I confirm that resistance is due to PfDXR amplification?

A: Perform a Genomic Quantitative PCR (qPCR) assay to measure pfdxr copy number variation.

  • Objective: To determine if the pfdxr gene is amplified in your resistant parasite line compared to a sensitive control.
  • Protocol:
    • DNA Extraction: Extract high-quality genomic DNA from both this compound-resistant and parental sensitive parasite cultures. Use a standard kit and ensure DNA is free of RNA and protein contaminants.
    • Primer Design: Design TaqMan probes or SYBR Green primers for a target sequence within the pfdxr gene and for a single-copy reference gene (e.g., pfldh - lactate dehydrogenase).
    • qPCR Run: Perform quantitative PCR in triplicate for each sample (resistant and sensitive) for both the target and reference genes. Include a standard curve for absolute quantification or use the comparative ΔΔCt method for relative quantification.
    • Data Analysis:
      • If using the ΔΔCt method, the relative copy number in the resistant line is calculated as 2^(-ΔΔCt), where a value greater than 1 (e.g., 2 or 3) indicates gene amplification [3].
      • Compare the ratio of pfdxr signal to the reference gene signal between resistant and sensitive lines.

This experimental workflow for verifying gene amplification is outlined below.

G start Start: Suspected Gene Amplification step1 Extract gDNA from Resistant & Sensitive Parasites start->step1 step2 Design qPCR Primers for: - Target Gene (pfdxr) - Single-Copy Reference Gene (e.g., pfldh) step1->step2 step3 Perform qPCR Runs (Technical Triplicates) step2->step3 step4 Analyze Data: - Calculate ΔΔCt - Determine Relative Copy Number step3->step4 decision Copy Number > 1? step4->decision result1 Resistance mechanism confirmed as pfdxr amplification decision->result1 Yes result2 Investigate alternative resistance mechanisms decision->result2 No

FAQ: My resistant parasites show no gene amplification. What should I check next?

A: Sequence the pfdxr gene to identify potential resistance-conferring mutations and test for cross-resistance.

  • Objective: To identify single nucleotide polymorphisms (SNPs) in the pfdxr gene of resistant parasites and functionally validate their impact.
  • Protocol:
    • PCR and Sequencing: Amplify the entire coding region of the pfdxr gene from resistant and sensitive parasite gDNA or cDNA. Perform Sanger sequencing and align the sequences to the reference 3D7 genome to identify mutations.
    • *In Silico* Analysis: Map any identified non-synonymous mutations onto the 3D7 PfDXR protein structure, paying close attention to the this compound-binding pocket [1]. The mutation S222T in E. coli Dxr (a homologous residue) is known to confer strong resistance [4].
    • Phenotypic Confirmation: Generate a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of your resistant line to this compound and its analog FR900098. Some mutations may confer differential resistance. A greater than 10-fold increase in IC₅₀ is strong evidence of target-based resistance [4].
    • Biochemical Assay (Advanced): Clone and express the mutant pfdxr gene in E. coli and purify the protein. Perform an in vitro enzyme inhibition assay to directly measure the Ki (inhibition constant) for this compound compared to the wild-type enzyme.

The logical pathway for investigating non-amplification resistance is as follows.

G start Start: Suspected Point Mutation/Other step1 Sequence pfdxr Gene (Resistant vs. Sensitive) start->step1 step2 Analyze Sequence: Align to 3D7 reference Map mutations to active site step1->step2 step3 Phenotypic Assay: Dose-Response (IC₅₀) to FSM and FR900098 step2->step3 step4 Check for Altered Transport (e.g., via HAD protein mutations) step3->step4 result Integrated Resistance Profile Generated step4->result

Strategies to Overcome and Bypass Resistance

Once a resistance mechanism is identified, you can explore these strategies to overcome it.

Strategy Rationale & Application Key Considerations
Combination Therapy Partner drugs with different mechanisms can clear resistant parasites. This compound-Piperaquine is in clinical trials [6]. Piperaquine provides long-acting prophylaxis. Monitor for QT prolongation [6].
Next-Generation DXR Inhibitors Develop analogs that retain binding to mutated DXR. α,β-unsaturated this compound analogs (MEPicides) show low nM IC₅₀ values [7]. Improved potency can overwhelm moderate overexpression of the target.
Prodrug Development Masking polar groups (e.g., phosphonate) improves oral bioavailability and intracellular uptake, potentially overcoming transport-based resistance [7]. Prodrugs must be efficiently cleaved inside the parasite to release the active compound.

References

fosmidomycin prodrug development for enhanced absorption

Author: Smolecule Technical Support Team. Date: February 2026

Fosmidomycin Prodrugs: Mechanisms & Key Candidates

The table below summarizes the leading prodrug strategies and candidates based on current research.

Prodrug Candidate / Strategy Promoiety / Approach Proposed Activation Mechanism Key Research Findings

| RCB-185 (POM-ERJ) [1] [2] | Pivaloyloxymethyl (POM) diester | Activated by the host enzyme Acylpeptide hydrolase (APEH) inside the Plasmodium parasite [2]. | • Drastically more effective than this compound against TB and malaria in cell culture and mouse models [1]. • Shows activity against drug-resistant strains [1]. | | Amino Acid-Based Prodrugs [3] | Phosphonodiamidates & Tyrosine-derived esters | Putative cleavage by carboxypeptidase and phosphoramidase enzymes [3]. | • Ethyl L-alanine and ethyl L-leucine diamidates showed moderate in vitro activity against M. tuberculosis [3]. Suggests the approach can enable uptake in pathogens like Mtb that are intrinsically resistant to this compound [3]. | | General Lipophilic Ester Prodrugs [2] [4] | e.g., Acetyl, Pivaloyl esters | Mask the polar phosphonate group, improving passive diffusion through cell membranes [1] [4]. | • Significantly higher antimalarial potency than the parent this compound [2]. • Designed to penetrate the waxy cell wall of Mycobacterium tuberculosis [1] [4]. |

Frequently Asked Questions & Troubleshooting

Q1: Our this compound prodrug shows excellent in vitro enzyme inhibition but poor whole-cell activity. What could be the issue?

  • A: This is a common problem, often related to cellular uptake.
    • Check for Transporters: this compound relies on specific transporters like GlpT in E. coli for uptake. Your target pathogen (e.g., M. tuberculosis) may lack an efficient transporter for the parent drug, making it intrinsically resistant [4]. A successful prodrug should not depend on these native transporters.
    • Verify Prodrug Lipophilicity: Ensure your prodrug strategy sufficiently increases the molecule's lipophilicity to facilitate passive diffusion across the thick, waxy cell wall of pathogens like Mtb [1] [4]. Measure the logP value to confirm.
    • Confirm Intracellular Activation: Poor activity can also mean the prodrug is not being efficiently activated inside the cell. Consider testing against isolated enzymes versus whole cells to isolate the issue.

Q2: We are designing a new ester prodrug. How can we identify the enzyme responsible for its activation in Plasmodium falciparum?

  • A: Recent research has identified a key host enzyme involved in activation.
    • Focus on Acylpeptide Hydrolase (APEH): A 2025 study demonstrated that the host erythrocyte enzyme APEH is internalized by P. falciparum and is the major activating enzyme for lipophilic ester prodrugs like RCB-185 [2].
    • Experimental Validation: You can use specific APEH inhibitors (e.g., AA74-1) in cell-based assays. A significant reduction in prodrug potency in the presence of the inhibitor strongly implicates APEH in the activation pathway [2].
    • Use Fluorogenic Substrates: A library of fluorogenic ester substrates can be used in native PAGE gels or activity-based protein profiling to identify and confirm hydrolytic activity associated with APEH [2].

Q3: What are the primary safety considerations when developing this compound prodrugs?

  • A: While the MEP pathway target is absent in humans, safety of the prodrug molecule must be verified.
    • Off-Target Toxicity: "When you treat bacterial infection, often you dose at very high levels. And so you have to make sure that your compounds are safe" and do not bind to other human proteins [1].
    • Cytotoxicity Screening: Always test prodrug candidates on human cell lines (e.g., HepG2). Researchers have shown that some advanced analogs like RCB-185 exhibit no cytotoxic activity in these assays, which is a positive indicator [1].
    • Clinical Adverse Events: Be aware that this compound itself has been associated with adverse events in clinical trials, including headache, weakness, myalgia, abdominal pain, loose stools, and transient changes in hemoglobin and neutrophil counts [5] [6]. Monitor whether your prodrug alters this safety profile.

Experimental Protocol: Key Workflow for Prodrug Assessment

The following diagram outlines a core workflow for evaluating a new this compound prodrug candidate, from synthesis to mechanistic studies.

G Start Prodrug Candidate Synthesis A In Vitro Enzyme Assay (DXR Inhibition) Start->A B Whole-Cell Potency Assay (e.g., P. falciparum, M. tb) A->B Potency confirmed B->Start Poor activity C Cytotoxicity Assay (Human Cell Lines) B->C Good antimicrobial activity C->Start High cytotoxicity D Mechanism of Action Studies C->D Low cytotoxicity E In Vivo Efficacy (Mouse Models) D->E MOA confirmed

Protocol Details:

  • In Vitro Enzyme Assay (DXR Inhibition):

    • Purpose: Confirm that the active drug, once released, effectively inhibits the target enzyme, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).
    • Method: Use a spectrophotometric assay that monitors the consumption of NADPH at 340 nm. Purified DXR enzyme is incubated with the substrate (DXP) and cofactor (NADPH) with and without the prodrug. The prodrug itself should show little to no activity, confirming it is a true prodrug [4].
  • Whole-Cell Potency Assay:

    • Purpose: Determine the ability of the prodrug to penetrate cells and kill the pathogen.
    • Method for Malaria: Use the [³H]-hypoxanthine incorporation assay with Plasmodium falciparum cultures to measure the half-maximal inhibitory concentration (IC₅₀) and compare it to this compound [5].
    • Method for Tuberculosis: Determine the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis in culture. This compound has poor activity here, so a significant improvement in MIC with a prodrug indicates successful penetration [4] [3].
  • Mechanism of Action Studies (Activation):

    • Purpose: Verify that the prodrug is activated by the intended mechanism within the target cell.
    • Method: As highlighted in the FAQ, use specific enzyme inhibitors (e.g., APEH inhibitors for ester prodrugs) in the whole-cell assay. A right-shift in the IC₅₀ curve in the presence of the inhibitor provides strong evidence for that activation pathway [2].

Core Pathway & Prodrug Activation Mechanism

To fully understand the context of the experiments, it is crucial to visualize the biological pathway targeted by this compound and how prodrugs are activated.

G A Glycolytic Intermediates (Pyruvate & G3P) B DXP Pathway (MEP Pathway) A->B C 1-deoxy-D-xylulose- 5-phosphate (DXP) B->C D Enzyme: DXR (Dxr, IspC) C->D E Methylerythritol phosphate (MEP) D->E F Isoprenoid Precursors (IPP & DMAPP) E->F G Essential Metabolites (e.g., Sterols) F->G P1 This compound (Active Drug) P1->D Inhibits P2 Lipophilic Prodrug (e.g., RCB-185) Act Intracellular Activation P2->Act Act->P1

The field of this compound prodrug development is advancing, with a clear rationale centered on improving cellular uptake. The discovery of specific activation enzymes like APEH opens new avenues for rational prodrug design.

References

addressing fosmidomycin recrudescence in malaria treatment

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Fosmidomycin Recrudescence: Key FAQs

Here are answers to some frequently asked questions that arise during this compound-related research.

1. What is the primary cause of recrudescence following this compound monotherapy? The high recrudescence rate is largely attributed to rapid drug clearance and sub-optimal pharmacokinetics. This compound has a short plasma half-life (approximately 3.5 hours), making it difficult to maintain a constant therapeutic level throughout the parasite's life cycle [1]. This allows parasites that were in dormant or less active stages during treatment to survive and cause a recurrent infection.

2. What are the known genetic mechanisms of this compound resistance? Research has identified at least two primary genetic mechanisms that can lead to reduced this compound sensitivity in pathogens:

  • Mutations in the Target Enzyme (Dxr): Specific point mutations in the gene encoding the target enzyme, 1-deoxy-d-xylulose 5-phosphate reductoisomerase (Dxr), can confer resistance. For example, the S222T mutation in E. coli Dxr was shown to increase resistance to this compound and its analogs by altering the drug-binding site [1].
  • Amplification of the Dxr Gene: In Plasmodium falciparum, an increase in the copy number of the dxr gene has been correlated with higher this compound resistance in vitro, suggesting that overexpression of the target enzyme can also be a resistance mechanism [2].

3. How can I optimize dosing schedules to improve efficacy and prevent recrudescence? Pharmacodynamic studies indicate that efficacy is significantly improved by maximizing the time the drug concentration remains above the minimum inhibitory concentration (MIC). Evidence from a murine malaria model showed that administering the same total daily dose in smaller, more frequent increments enhanced the cure rate compared to less frequent dosing [3]. This approach helps maintain a constant drug pressure on the parasite.

4. Are artemisinin-resistant parasite strains susceptible to this compound? Yes, current in vitro data suggests that this compound and clindamycin remain effective against artemisinin-resistant strains. Studies have shown that P. falciparum isolates with the C580Y mutation (associated with artemisinin resistance) exhibit similar susceptibility to this compound as drug-sensitive strains [3].

Experimental Guide: Investigating Resistance and Efficacy

The following table summarizes key experimental approaches for studying this compound recrudescence and resistance in a laboratory setting.

Experimental Goal Recommended Methodology Key Parameters & Observations
Inducing & Selecting Resistant Mutants Use error-prone PCR to create mutant libraries of the dxr gene. Transform into susceptible strains and screen on lethal this compound doses [1]. Screen for colonies that grow at this compound concentrations ≥50-100 μM. Sequence resistant colonies to identify mutations [1].
Testing In Vitro Drug Susceptibility Standard in vitro growth inhibition assays (e.g., SYBR Green assay) against cultured P. falciparum strains [3]. Calculate IC₅₀ values. Compare drug-sensitive vs. resistant strains (e.g., C580Y artemisinin-resistant line) [3].
Optimizing Combination Therapy & Dosing Use a murine malaria model (e.g., P. berghei GFP-luciferase). Test different dosing schedules (e.g., every 6h vs. every 12h) with the same total dose [3]. Monitor parasitemia via bioluminescence. Measure time to cure and recrudescence rate. Frequent dosing required ~4.5 days for cure in a mouse model [3].
Genotyping Recurrent Infections Perform PCR and genotyping of polymorphic genetic markers like Merozoite Surface Protein 1 (MSP-1) and MSP-2 on paired pre-treatment and post-recrudescence samples [4]. Differentiate recrudescence (same genotype) from new infection (different genotype).

Mechanism of Action and Resistance Pathways

The following diagram illustrates the antimalarial mechanism of this compound and the pathways through which resistance and recrudescence can occur.

G cluster_pathway This compound Action and Resistance MEP MEP Pathway (Isoprenoid Biosynthesis) DXR DXR Enzyme MEP->DXR Substrate: DOXP IPP Essential Isoprenoid Precursors (IPP/DMAPP) DXR->IPP Fos This compound Inhibition Fos->DXR Primary Target Death Parasite Death IPP->Death Res1 Genetic Resistance - DXR mutations (e.g., S222T) - DXR gene amplification Res1->DXR Reduced Binding Recrudescence Recrudescent Infection Res1->Recrudescence Res2 Pharmacologic Failure - Short half-life - Sub-therapeutic drug levels Res2->Fos Inadequate Exposure Res2->Recrudescence

Research Recommendations and Future Directions

To mitigate recrudescence in your research, consider these strategies rooted in current evidence:

  • Pursue Combination Therapies: this compound's future lies in combination with other agents. The short half-life makes it unsuitable as a monotherapy. Clinical trials have explored combinations with piperaquine and clindamycin to improve cure rates [1].
  • Focus on Pharmacokinetic Optimization: When designing new analogs or formulations, prioritize improving the plasma half-life and bioavailability. The highly polar nature of this compound is a key limitation [1].
  • Implement Robust Genotyping: Always use molecular tools like MSP-1/MSP-2 genotyping to confirm whether post-treatment parasites are a true recrudescence or a new infection [4]. This is critical for accurately assessing drug efficacy in animal models or clinical trials.

References

Fosmidomycin Stability Data & Handling Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key stability findings for fosmidomycin in plasma, based on a recently developed and validated LC-MS/MS method [1].

Stability Aspect Test Conditions Outcome & Recommendations
Bench-Top Stability Room temperature (23°C) for 90 minutes [1]. Stable. No significant degradation expected under typical sample handling durations.
Autosampler Stability Processed samples stored at 4°C in the autosampler [1]. Stable for at least the duration of an analytical run (e.g., 5 minutes). Confirm stability for longer sequences.
Freeze/Thaw Stability Information not explicitly stated in the searched literature. Recommendation: Conduct in-house validation for multiple freeze-thaw cycles.
Long-Term Storage Stored at -80°C for up to 2 weeks [1]. Stable. For longer storage, establish stability through validation.
Matrix & Anticoagulant Effect Heparinized plasma vs. human serum; plasma from 6 individuals [1]. No significant matrix effect or interference from heparin was observed.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol is adapted from the method developed for human and rat plasma, which was validated per European Medicines Agency guidelines [1].

Reagents and Equipment
  • Chemicals: this compound, Internal Standard (Fosfomycin), LC-MS grade water, acetonitrile, Trichloroacetic Acid (TCA), Ammonium formiate, Formic acid [1].
  • Equipment: LC-MS/MS system with electrospray ionization, Reverse-phase column (e.g., Ascentis Express AQ-C18, 150 x 3 mm, 5 µm) [1].
  • Plasma: Blank human heparin plasma or rat plasma [1].
Preparation of Standards and Controls
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound in deionized water. Use separate stocks for calibration standards and quality controls. Store at -80°C [1].
  • Working Solutions: On the day of analysis, prepare fresh spiking solutions from stock solutions by serial dilution [1].
  • Calibration Standards & QCs: Spike blank plasma to create a calibration curve (e.g., 0.25 to 15 mg/L) and Quality Controls at low, medium, and high concentrations. Store aliquots at -80°C [1].
  • Internal Standard Solution: Prepare a 4 µg/mL solution of Fosfomycin in 10 mM ammonium formate buffer with 0.25% formic acid [1].
Sample Preparation (Protein Precipitation)

This is a critical step for ensuring a clean sample and instrument longevity.

  • Mix: Combine 20 µL of plasma sample (calibrator, QC, or unknown) with 80 µL of the Internal Standard solution. Vortex for 5 seconds [1].
  • Precipitate: Add 50 µL of a 10% TCA (in water) solution to the mixture. Vortex for 10 seconds [1].
  • Separate: Centrifuge the samples at 4°C for 20 minutes at approximately 18,000 × g [1].
  • Collect: Transfer 80 µL of the clear supernatant to an HPLC vial for analysis. Store vials at 4°C in the autosampler until measurement [1].
LC-MS/MS Analysis Conditions
  • Chromatography:
    • Eluent: 10 mM Ammonium formate with 0.1% Formic acid (isocratic) [1].
    • Flow Rate: 0.3 mL/min [1].
    • Run Time: 5 minutes [1].
    • Injection Volume: 10 µL [1].
    • Column Temperature: 40°C [1].
  • Mass Spectrometry (Negative ESI Mode):
    • This compound Transition (Q1→Q3): m/z 181.9 → 135.9 (quantifier) and m/z 181.9 → 78.8 (qualifier) [1].
    • Fosfomycin (IS) Transition: m/z 136.9 → 78.9 [1].

The workflow for the sample preparation and analysis is as follows:

fosmidomycin_workflow start Plasma Sample step1 Add Internal Standard & Vortex start->step1 step2 Precipitate Protein with 10% TCA & Vortex step1->step2 step3 Centrifuge (4°C, 20 min, ~18,000 g) step2->step3 step4 Transfer Supernatant to HPLC Vial step3->step4 step5 LC-MS/MS Analysis step4->step5 end Data Acquisition step5->end

Frequently Asked Questions & Troubleshooting

  • Q1: My this compound peak shows low intensity or is absent. What could be wrong?

    • A: First, check the integrity of your stock solutions and ensure they were stored correctly at -80°C. Verify the sample preparation steps, particularly the protein precipitation. Incomplete precipitation or pipetting of the supernatant can lead to low recovery. Also, confirm the MS/MS transitions and instrument calibration [1].
  • Q2: I observe high background noise or interference in my chromatogram. How can I resolve this?

    • A: This method uses a 100% aqueous isocratic mobile phase, which provides excellent retention for the polar this compound molecule. High noise can result from insufficient sample cleanup. Ensure the centrifugation step after protein precipitation is performed at the recommended speed and temperature to obtain a clear supernatant. Also, check the selectivity of your method by analyzing blank plasma samples to rule out matrix interferences [1].
  • Q3: The results for my calibration standards are inconsistent. What should I check?

    • A: Prepare fresh spiking solutions from your stock solutions on the day of analysis. Do not store diluted working solutions. Ensure that the blank plasma used for making standards is truly analyte-free. Always include a fresh set of calibration standards with each analytical run [1].
  • Q4: Why is this compound's stability in biological matrices a point of concern?

    • A: While the cited method shows this compound is stable under several conditions, its phosphonic acid and hydroxamate groups can make it susceptible to chemical degradation (e.g., hydrolysis, chelation) under certain conditions. Furthermore, biological matrices contain enzymes that could potentially metabolize the drug. Therefore, establishing stability under the specific conditions of your laboratory is crucial for accurate quantification [1] [2].

Stability Assessment Workflow

For validating this compound stability in your own laboratory, you can follow this general decision-making workflow:

stability_workflow term term start Plan Stability Test q1 Is the test for short-term (bench-top) stability? start->q1 q2 Is the test for processed sample (autosampler) stability? q1->q2 No act1 Expose QCs to RT for intended handling duration (e.g., 1-4 hours). q1->act1 Yes q3 Is the test for long-term frozen storage stability? q2->q3 No act2 Store processed QCs in autosampler (4°C) over the sequence run time. q2->act2 Yes act3 Store QCs at target temperature (e.g., -80°C) for predetermined periods. q3->act3 Yes end Analyze results. Compare against fresh QCs. Deviation ≤ ±15% indicates stability. q3->end No (Re-evaluate) act1->end act2->end act3->end

References

optimizing fosmidomycin combination therapy regimens

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the key combination therapies for fosmidomycin being developed?

    • A: The two main combinations under investigation are:
      • This compound-Piperaquine: Developed as a non-artemisinin-based combination therapy (NACT) to combat artemisinin resistance. This compound provides rapid initial clearance, while piperaquine offers prolonged action [1].
      • This compound-Clindamycin: This combination has been explored, but a primary challenge has been a high rate of recrudescent infections by day 28 [2] [3]. Recent research focuses on optimizing its dosing schedule [3].
  • Q2: What is the recommended clinical dosing regimen for this compound-Piperaquine?

    • A: A phase 2 clinical trial for uncomplicated P. falciparum malaria used the following oral regimen [1] [4]:
      • This compound sodium: 30 mg/kg, administered twice daily (approximately every 12 hours) for 3 days.
      • Piperaquine tetraphosphate: 16 mg/kg, administered once daily for 3 days.
  • Q3: How can the efficacy of this compound combinations be improved preclinically?

    • A: Preclinical studies suggest that efficacy is schedule-dependent. Administering the same total daily dose in smaller, more frequent increments can maximize the time the drug concentration remains above the minimum inhibitory concentration (MIC), leading to improved parasite clearance and cure rates in mouse models [3]. For the this compound-clindamycin combination, one study found that dosing every 6 hours for 4.5 days was required for a cure [3].
  • Q4: What is the molecular mechanism of this compound?

    • A: this compound acts as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate (MEP/DOXP) pathway for isoprenoid biosynthesis in the malaria parasite Plasmodium falciparum [2] [5] [6]. This pathway is absent in humans, making it an ideal drug target.
  • Q5: What analytical method is recommended for this compound quantification in pharmacokinetic studies?

    • A: A robust and sensitive LC-MS/MS method has been recently developed and validated for quantifying this compound in human and rat plasma [7]. This method is superior to older techniques like disk diffusion assays, offering a simple protein precipitation preparation, a rapid 5-minute run time, and a calibration range of 0.25 to 15 mg/L [7].

Experimental Protocols & Data

Clinical Dosing and Efficacy Data

The table below summarizes key efficacy and safety findings from a phase 2 clinical trial of this compound-piperaquine.

Table 1: Efficacy and Safety Profile of this compound-Piperaquine (3-day regimen) [1]

Aspect Details and Results
Patient Population Adults and children with uncomplicated P. falciparum monoinfection in Gabon.
Primary Efficacy (Day 28) 100% PCR-corrected Adequate Clinical and Parasitological Response (ACPR) (83/83 patients).
Parasite Clearance Time Median of 36 hours (IQR: 6-60 hours).
Fever Clearance Time Median of 12 hours (IQR: 6-48 hours).
Common Adverse Events Transient, mild-to-moderate events affecting the gastrointestinal and respiratory tracts.
Cardiac Safety (QTc Interval) Transient prolongation of the QT interval was observed; 2 patients had QTc >500 msec.
Analytical Method for this compound Quantification

For reliable pharmacokinetic data, follow this LC-MS/MS method.

Protocol: LC-MS/MS Quantification of this compound in Plasma [7]

  • Sample Preparation:
    • Mix 20 µL of plasma sample with 80 µL of internal standard (IS) solution (fosfomycin, 4 µg/mL in 10 mM ammonium formate buffer with 0.25% formic acid).
    • Vortex for 5 seconds.
    • Add 50 µL of 10% Trichloroacetic Acid (TCA) in water and vortex for 10 seconds.
    • Centrifuge at 4°C for 20 minutes at 17,968 g.
    • Transfer 80 µL of the supernatant to an HPLC vial for analysis.
  • LC Conditions:
    • Column: Reverse-phase (e.g., Ascentis Express AQ-C18, 150 x 3 mm, 5 µm).
    • Elution: Isocratic with 10 mM ammonium formate + 0.1% formic acid.
    • Flow Rate: 0.3 mL/min.
    • Run Time: 5 minutes.
    • Injection Volume: 10 µL.
  • MS/MS Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), negative mode.
    • This compound Transition (Q1→Q3): m/z 181.9 → 135.9 (quantifier).

Mechanism of Action Visualization

The following diagram illustrates the mechanism of this compound action within the Plasmodium parasite.

fosmidomycin_mechanism Start Glucose/Pyruvate DOXP DOXP (1-deoxy-D-xylulose 5-phosphate) Start->DOXP DXR DXR Enzyme (DOXP reductoisomerase) DOXP->DXR  Conversion   MEP MEP (2-C-methyl-D- erythritol 4-phosphate) IPP_DMAPP Isoprenoid Precursors (IPP/DMAPP) MEP->IPP_DMAPP  Multiple  Steps   DXR->MEP Fos This compound Fos->DXR  Inhibits

Troubleshooting Guide

  • Problem: High recrudescence rates in animal models or clinical trials.
    • Potential Cause & Solution: The dosing schedule may not maintain sufficient drug exposure. Investigate more frequent dosing (e.g., every 6-8 hours) while keeping the total daily dose the same to extend the time above MIC [3].
  • Problem: Inconsistent this compound concentration measurements in plasma.
    • Potential Cause & Solution: Older analytical methods (e.g., disk diffusion, capillary electrophoresis) are prone to interference and variability. Adopt the validated LC-MS/MS method for higher sensitivity, specificity, and reliability [7].
  • Problem: Toxicity concerns, particularly cardiac effects.
    • Potential Cause & Solution: The partner drug piperaquine is known to cause QT interval prolongation. Ensure rigorous cardiac monitoring via ECG in clinical studies, especially around peak plasma concentration times (2-8 hours post-dosing) [1] [4].

References

fosmidomycin analytical method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Fosmidomycin Quantification

The table below summarizes three key analytical techniques used for quantifying this compound in biological samples, highlighting their advantages and limitations to help you select the appropriate method.

Method Key Features & Sensitivity Advantages Limitations & Challenges

| LC-MS/MS [1] | - Sensitivity (LLOQ): 0.25 mg/L

  • Linear Range: 0.25 - 15 mg/L
  • Run Time: ~5 minutes
  • Sample Prep: Protein precipitation with Trichloroacetic Acid (TCA) | - High sensitivity and specificity
  • Robust and less prone to biological variability [1]
  • Standard technique in most labs [1] | - Requires access to expensive LC-MS/MS instrumentation
  • Potential for ion suppression requires careful method development | | Capillary Electrophoresis (CE) [2] | - Sensitivity (LLOQ): ~0.5 mg/L
  • Detection: Direct UV at 214 nm
  • Sample Prep: Liquid-liquid extraction | - High separation efficiency
  • Low solvent consumption | - Work-intensive sample preparation [1]
  • Susceptible to interference from endogenous compounds [1]
  • Less common in routine small-molecule analysis [1] | | Bioassay (Disk Diffusion) [3] | - Sensitivity (LOQ): ~0.025 mg/L in plasma
  • Test Organism: Enterobacter cloacae ATCC 23355 | - Cost-effective; does not require specialized equipment
  • Selective (no interference from other common antibiotics) [3] | - Low sensitivity and susceptible to interference from other antibiotics and biological variability [1]
  • Long analysis time; not suitable for high-throughput |

Troubleshooting Guide & FAQs

Here are solutions to common problems encountered during this compound analysis, particularly with the LC-MS/MS method.

FAQ 1: How can I resolve rapid retention time decrease and peak broadening on an amino column?

This is a classic issue when analyzing this compound and related compounds (like fosfomycin) using HPLC with amino columns.

  • Problem Cause: The highly polar and reactive nature of this compound can lead to strong, irreversible interactions with the amino stationary phase. This causes column degradation, seen as decreasing retention times and broadening peaks [4].
  • Recommended Solutions:
    • Proper Column Equilibration: Amino columns are often shipped and stored in non-polar solvents. You must gradually equilibrate them by transitioning from high organic content (e.g., 100% acetonitrile) to your aqueous mobile phase [4].
    • Rigorous Post-Run Cleaning: After each sequence, thoroughly wash the column with deionized water (to remove buffer salts) followed by a high-percentage organic solvent (e.g., 50:50 acetonitrile/water or acetonitrile) [4].
    • Prevent Air Exposure: Never inject an empty vial or let the column run dry, as introducing air bubbles can permanently damage the stationary phase [4].
    • Consider Alternative Columns: If issues persist with one brand of amino column (e.g., Zorbax), try another (e.g., Phenomenex Luna NH2), as performance and stability can vary [4].
FAQ 2: My method lacks sensitivity. How can I improve the Lower Limit of Quantification (LLOQ)?

The modern LC-MS/MS method has significantly improved sensitivity over older techniques [1].

  • Optimize Sample Preparation: The protein precipitation method using 10% Trichloroacetic Acid (TCA) has been proven effective for plasma samples, providing a clean extract and good recovery [1].
  • Tune MS/MS Parameters: For this compound, the mass transition m/z 181.9 → 135.9 is used as the quantifier. Ensure your mass spectrometer's source and collision energy parameters are optimally tuned for this transition [1].
  • Confirm Chromatographic Conditions: Using an isocratic elution with a 10 mM ammonium formate buffer with 0.1% formic acid on a reverse-phase C18 column (e.g., Ascentis Express AQ-C18) provided a retention time of 2.32 minutes and a sharp peak, which is crucial for sensitivity [1].
FAQ 3: How should I handle stability issues during sample analysis?

This compound stability under various conditions must be validated as part of the method.

  • Short-Term Stability: The LC-MS/MS method validated that this compound in plasma is stable at room temperature for at least 90 minutes [1].
  • Long-Term Storage: Calibration standards and quality control samples should be stored at -80°C and are typically stable for up to two weeks under these conditions [1].
  • Autosampler Stability: After processing, samples can be stored in the autosampler at 4°C for the duration of an analytical run [1]. It is recommended to always include stability QC samples in your sequence to monitor any degradation.

Validated LC-MS/MS Protocol for this compound in Plasma

Here is a detailed methodology for quantifying this compound, based on the recently developed and validated LC-MS/MS method [1].

Equipment & Reagents
  • LC System: HPLC with autosampler and column oven (e.g., Agilent 1290 Infinity II).
  • Mass Spectrometer: Triple quadrupole MS with ESI source (e.g., SCIEX QTRAP 5500).
  • Column: Reverse-phase C18 column designed for aqueous retention (e.g., Ascentis Express AQ-C18, 150 x 3 mm, 5 µm).
  • Chemicals: this compound (analyte), Fosfomycin (internal standard), LC-MS grade water, acetonitrile, formic acid, ammonium formate, and Trichloroacetic Acid (TCA).
Sample Preparation Workflow

The following diagram illustrates the sample preparation steps for protein precipitation:

G start Start Sample Prep step1 Pipette 20 µL of Plasma Sample/Standard/QC start->step1 step2 Add 80 µL of Internal Standard Solution (4 µg/mL Fosfomycin) step1->step2 step3 Vortex Mix for 5 seconds step2->step3 step4 Add 50 µL of 10% TCA (Vortex for 10 seconds) step3->step4 step5 Centrifuge at 4°C for 20 min at 17,968 g step4->step5 step6 Transfer 80 µL of Supernatant to HPLC Vial step5->step6 end Analysis by LC-MS/MS step6->end

Instrumental Configuration
  • Chromatography:
    • Mobile Phase: 10 mM Ammonium Formate + 0.1% Formic Acid in water.
    • Elution: Isocratic.
    • Flow Rate: 0.3 mL/min.
    • Run Time: 5.0 minutes.
    • Column Temperature: 40 °C.
    • Injection Volume: 10 µL.
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI), Negative mode.
    • Ion Transitions (MRM):
      • This compound: 181.9 → 135.9 (Quantifier); 181.9 → 78.8 (Qualifier)
      • Fosfomycin (IS): 136.9 → 78.9
Method Validation Summary

This method has been validated per European Medicines Agency (EMA) guidelines [1]:

  • Selectivity: No interference from blank plasma matrices.
  • Linearity: Calibration curves from 0.25 to 15 mg/L were linear.
  • Accuracy & Precision: Intra- and inter-day accuracy within ±15%, and precision ≤15% CV.
  • Stability: Established under bench-top, autosampler, and frozen storage conditions.

References

fosmidomycin resistance mutations in DXR gene

Author: Smolecule Technical Support Team. Date: February 2026

Known Resistance-Conferring Mutations in DXR

The table below summarizes specific point mutations in the DXR gene that have been experimentally confirmed to confer fosmidomycin resistance.

Mutation (E. coli DXR) Experimental System Impact & Mechanism
S222T [1] [2] Error-prone PCR library in E. coli [1] Alters the this compound-binding site; increases bacterial resistance to this compound and its analogs by 10-fold [1].
P274K [3] [4] Saturation mutagenesis (CREATE) in genomic E. coli ispC [3] Confers resistance; highly enriched in selection experiments [3].
Other Mutations (e.g., V214I, I230M, N236H) [3] Saturation mutagenesis (CREATE) in genomic E. coli ispC [3] Identified as enriched in resistant colonies; located near the ligand binding pocket [3].

Mechanisms of Resistance Beyond Target Mutation

It is crucial to be aware that resistance can arise through mechanisms independent of the DXR target itself, which can confound experimental results.

  • Lack of Drug Uptake: In Mycobacterium tuberculosis and Mycobacterium smegmatis, high-level intrinsic resistance occurs because this compound cannot penetrate the impermeable mycobacterial cell wall. These bacteria lack the specific transporter (GlpT) used by sensitive organisms like E. coli for uptake [5].
  • Drug Efflux or Modification: Though not detailed in the primary results for this compound, other antibiotic resistance mechanisms include the expression of efflux pumps or drug-modifying enzymes (e.g., FosB in Staphylococcus aureus for fosfomycin) [6]. Researchers should consider these possibilities if no DXR mutations are found in resistant strains.

Experimental Protocols for Studying Resistance

Here are key methodologies from the research that you can adapt for your own investigations.

Generating and Screening a Mutant Library

This protocol is used to discover novel resistance-conferring mutations [1].

  • Step 1: Create a Mutant Library. Use error-prone PCR on the dxr gene. The reaction buffer can include skewed dNTP concentrations (e.g., 0.2 mM dATP, 0.2 mM dGTP, 2 mM dCTP, 2 mM dTTP) and Mn²⁺ to increase mutation rate [1].
  • Step 2: Clone and Express. Clone the PCR products into a suitable expression vector and transform into a susceptible bacterial strain (e.g., E. coli TOP10).
  • Step 3: Screen for Resistance. Plate the transformed library on agar containing a lethal dose of this compound (e.g., 50-100 µM). Isolate colonies that grow and restreak them on fresh selective plates to confirm resistance [1].
  • Step 4: Sequence and Validate. Sequence the dxr gene from resistant clones to identify mutations. Finally, reintroduce the mutant allele into a fresh host to confirm that it alone confers the resistance phenotype.
Saturation Mutagenesis of Specific Sites (CREATE Method)

This method tests the contribution of every single amino acid at pre-selected residues [3].

  • Step 1: Design. Select specific residues near the this compound-binding pocket (e.g., based on crystal structure).
  • Step 2: Synthesize Cassettes. Use the CREATE technology to synthesize a library of cassettes, each containing a specific single-amino-acid mutation, a protective silent PAM mutation, and its corresponding guide RNA.
  • Step 3: Genome Editing. Co-transform the cassette library into a strain expressing CRISPR-Cas9. The system will edit the genomic copy of dxr, and cells with successful edits are protected from Cas9 cleavage.
  • Step 4: Selection and Sequencing. Challenge the library with this compound (e.g., 100 µM) in liquid culture or on plates. Sequence the pooled plasmids or genomic DNA from the selected population to identify which mutations are enriched [3].

Workflow for Troubleshooting Resistance

The following diagram outlines a logical pathway for diagnosing the cause of this compound resistance in your experiments.

G Start Observe this compound Resistance A Sequence dxr/ispC gene Start->A B Mutation in DXR found? A->B C Confirmed: Target-based Resistance B->C Yes D Investigate alternative mechanisms B->D No E Check for drug uptake (e.g., absence of GlpT transporter) D->E F Test for efflux pump activity using inhibitors D->F G Assay for drug modification (e.g., fos gene presence) D->G

Key Considerations for Your Experiments

  • Confirm the Primary Target: The S222T mutation in DXR provides a powerful tool. If you develop a new this compound analog, demonstrating that its activity is overcome in a strain expressing Dxr-S222T strongly confirms that DXR is its primary cellular target [1].
  • Account for Native Resistance: Be cautious when working with intrinsically resistant organisms like M. tuberculosis. Their resistance is due to lack of uptake, not an insensitive target. Activity against recombinant DXR enzyme does not predict whole-cell activity [5] [7].
  • Weak Selection Pressure: this compound can be a relatively weak selective agent in E. coli, with growth inhibition lasting only 16-24 hours before adaptive events occur. This short window can affect the outcome of selection experiments [3].

References

The Core Challenge: Fosmidomycin Permeability

Author: Smolecule Technical Support Team. Date: February 2026

Fosmidomycin is a potent inhibitor of the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) enzyme, a key target in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis used by many pathogens but absent in humans [1]. Its strong polarity due to a charged phosphonate group results in poor membrane permeability, limiting efficacy against intracellular pathogens [2] [1].

The table below summarizes pathogens and the role of specific uptake mechanisms.

Pathogen Susceptibility to this compound Primary Uptake Mechanism & Notes
Plasmodium falciparum (malaria blood stage) Susceptible (IC~50~ ~0.8 µM) [1] Parasite-induced New Permeability Pathways (NPP) in the host erythrocyte membrane [3] [4].
Mycobacterium tuberculosis Resistant Lacks efficient import systems like GlpT; its thick, waxy cell wall presents a major barrier [1].
Toxoplasma gondii Resistant Infected host cells (fibroblasts) show no specific uptake; the drug cannot reach the apicoplast-localized DXR [3] [1].
Escherichia coli Susceptible Glycerol-3-phosphate transporter (GlpT) facilitates active uptake [1].
Plasmodium berghei (liver stage) Resistant The drug cannot enter the infected hepatocyte [2] [3].

This permeability issue is visualized in the following pathway diagram, which also shows two key strategies to overcome it: Cell-Penetrating Peptides (CPPs) and Prodrug modifications.

Fosmidomycin_Strategies Strategies to Overcome this compound Permeability Barriers clusterCPP Strategy 1: Cell-Penetrating Peptides (CPPs) clusterProdrug Strategy 2: Prodrug Approach FSM This compound Barrier Poor Membrane Permeability FSM->Barrier Problem Ineffective against pathogens like M. tuberculosis and T. gondii Barrier->Problem Conjugate FSM-CPP Conjugate (Salt Complex or Covalent) Barrier->Conjugate Address with Prodrug Prodrug Ester (Masks negative charges) Barrier->Prodrug Address with CPP Octaarginine (R8) CPP CPP->Conjugate Uptake1 Enhanced cellular uptake via CPP properties Conjugate->Uptake1 Result1 Restored FSM efficacy against M. tuberculosis and P. falciparum Uptake1->Result1 Uptake2 Improved passive diffusion across membranes Prodrug->Uptake2 Esterase Intracellular Esterases Uptake2->Esterase Activation Hydrolysis to active This compound Esterase->Activation Result2 Increased antibacterial activity Activation->Result2

Diagram 1: Visualizing the core permeability problem and two primary strategies to overcome it.

Troubleshooting Guide & FAQs

Q1: Why is this compound ineffective against my intracellular pathogen model, even though it has a susceptible DXR enzyme?

This is a classic symptom of poor drug uptake. Confirm the presence of specific transporters or permeability pathways in your pathogen model.

  • Check the literature for known uptake mechanisms (e.g., GlpT in E. coli, NPP in Plasmodium-infected RBCs) [1] [4].
  • Use a positive control: Test a pathogen known to be susceptible (e.g., P. falciparum blood stages) alongside your model in the same assay to rule out compound quality issues.
  • Consider engineering uptake: As a proof-of-concept, one study showed that engineering T. gondii to express the E. coli GlpT transporter rendered it susceptible to this compound [1].
Q2: How can I experimentally confirm and quantify this compound uptake in my cell model?

A radiolabeled uptake assay is a direct method, as used with [^14^C]-FR900098 (a this compound analog) [3].

Protocol: Radiolabeled Drug Uptake Assay

  • Cell Preparation: Culture your cells (e.g., infected vs. non-infected erythrocytes, fibroblasts) in an appropriate medium.
  • Incubation with Drug: Expose the cells to a solution containing the radiolabeled drug (e.g., [^14^C]-FR900098) for a defined period (e.g., 15 minutes to 2 hours) at 37°C.
  • Washing and Lysis: Terminate uptake by rapid cooling and immediately wash cells multiple times with ice-cold buffer to remove extracellular drug. Lyse the washed cell pellet.
  • Quantification: Measure the cell-associated radioactivity using a liquid scintillation counter. Compare counts between infected and non-infected cells, or against a known positive control. A significant increase in counts in infected cells indicates parasite-specific uptake [3].
Q3: What are the most promising strategies to improve this compound delivery, and how do I choose?

The two most documented strategies are CPP conjugation and prodrug design. The choice depends on your target pathogen and experimental goals.

Strategy Mechanism Best For Key Considerations

| CPP Conjugation | Covalently or ionically links this compound to a cell-penetrating peptide (e.g., octaarginine) to hijack its cellular uptake machinery. | Targeting pathogens within host cells, especially those where CPP uptake is enhanced (e.g., P. falciparum-infected RBCs [2]). | - Synthesis complexity is high.

  • May require control experiments to rule out CPP toxicity.
  • The octaarginine-fosmidomycin complex has been shown to revert resistance in Mycobacteria [2]. | | Prodrug Approach | Chemically modifies this compound (e.g., esterification) to mask negative charges, increasing passive diffusion. The prodrug is converted to the active form inside the cell. | Improving broad-spectrum activity, especially against pathogens with impermeable barriers (e.g., M. tuberculosis) [1]. | - Stability and conversion rate of the prodrug are critical.
  • Requires confirmation of intracellular activation.
  • A wide range of ester prodrugs have been synthesized and tested [1]. |

Experimental Protocols for Key Strategies

Protocol 1: Evaluating this compound-CPP Conjugates

This protocol is adapted from studies that used octaarginine (R8) to deliver this compound into P. falciparum-infected red blood cells and mycobacteria [2].

  • Conjugate Preparation:

    • Synthesize the this compound-octaarginine conjugate either as a covalent conjugate or a salt complex [2]. Detailed chemical synthesis is provided in the supplemental material of [2].
    • Prepare a stock solution in a suitable buffer like PBS or sterile water.
  • In Vitro Growth Inhibition Assay (e.g., for P. falciparum):

    • Culture Setup: Maintain P. falciparum (e.g., strain 3D7) in human O+ erythrocytes at 5% hematocrit using complete RPMI 1640 medium.
    • Drug Treatment: Add the this compound-CPP conjugate, free this compound, and free CPP to synchronized cultures in triplicate. Use a range of concentrations (e.g., 1 nM to 100 µM). Include untreated controls.
    • Incubation & Monitoring: Incubate cultures for 72 hours at 37°C in a gas mixture (90% N₂, 5% O₂, 5% CO₂). Change the medium and prepare Giemsa-stained blood smears every 24 hours.
    • Parasitemia Determination: Count parasitemia from smears by examining at least 30 microscopy fields per sample.
    • Data Analysis: Plot mean parasitemia against drug concentration to determine the IC₅₀ value. A significantly lower IC₅₀ for the conjugate compared to free this compound indicates enhanced efficacy [2].
Protocol 2: Assessing this compound Prodrug Efficacy

This general protocol can be adapted for testing ester prodrugs of this compound or its analog FR900098 [1].

  • Prodrug Preparation:

    • Synthesize the prodrug (e.g., acetoxymethyl ester, pivaloyloxymethyl ester) to mask the phosphonate group.
    • Dissolve in DMSO to create a concentrated stock solution.
  • Whole-Cell Antibacterial/Antiparasitic Assay:

    • Culture Setup: Prepare cultures of the target pathogen (e.g., M. smegmatis as a model for M. tuberculosis, or P. falciparum).
    • Drug Treatment: Add the prodrug, parent this compound, and a negative control (e.g., DMSO vehicle) to the cultures in a microtiter plate. Test a serial dilution of concentrations.
    • Incubation: Incubate for a predetermined time (e.g., 72 hours for Plasmodium, 24-48 hours for bacteria).
    • Viability Readout:
      • For bacteria, measure optical density (OD₆₀₀) or use alamarBlue assay.
      • For Plasmodium, use a SYBR Green I-based fluorescence assay to quantify parasitemia.
    • Data Analysis: Calculate the IC₅₀ or minimum inhibitory concentration (MIC). A lower MIC for the prodrug compared to the parent compound suggests successful uptake and conversion.

Quantitative Data Summary

The table below consolidates key efficacy data from the literature to help you benchmark your results.

Compound / Strategy Target Efficacy (IC₅₀, Ki, or Result) Notes / Context
This compound P. falciparum DXR enzyme K~i~ = 90 nM [1] In vitro enzyme inhibition.
This compound P. falciparum blood stages IC~50~ = 0.81 µM [1] In vitro whole-cell activity.
FR900098 (this compound analog) P. falciparum DXR enzyme K~i~ = 48 nM [1] More potent enzyme inhibitor than this compound.
This compound T. gondii DXR enzyme K~i~ = 90 nM [1] Active in cell-free system but inactive in whole-cell assays.
This compound T. gondii tachyzoites Inactive at >100 µM [3] Demonstrates the permeability barrier.
This compound + Octaarginine This compound-resistant Mycobacteria Reverted resistance [2] Both salt complex and covalent conjugate were effective.

References

Fosmidomycin Plasma Protein Binding & Key PK Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on fosmidomycin's protein binding and other relevant pharmacokinetic parameters.

Parameter Reported Value Experimental Note / Context
Human Plasma Protein Binding < 5% [1]; 4% or less [2] Considered very low; not a major factor affecting antimicrobial activity [3].
Oral Bioavailability ~20-40% (average ~30%) [1] Absorption is slow and moderate.
Elimination Half-life 1.6 - 1.87 hours [1] [4] Short half-life is a recognized limitation.
Urinary Recovery (Oral Dose) 26% [1] Consistent with partial oral absorption.
Urinary Recovery (IV Dose) 85.5% [1] Indicates renal route is primary for elimination.

Primary PK Challenges and Optimization Strategies

The main shortcomings of this compound are its insufficient membrane permeability and short half-life, primarily due to its highly polar phosphonate and hydroxamate moieties [5] [6]. The following diagram outlines the core challenges and the main strategic approaches to address them.

G Start This compound PK Challenges Challenge1 High Polarity Start->Challenge1 Challenge2 Short Half-Life (~1.8h) Start->Challenge2 Challenge3 Species-Dependent Uptake Start->Challenge3 Cause1 Charged phosphonate group Challenge1->Cause1 Cause2 Polar hydroxamate moiety Challenge1->Cause2 Cause3 Rapid renal excretion Challenge2->Cause3 Cause4 Relies on specific transporters (e.g., GlpT) Challenge3->Cause4 Strategy1 Prodrug Approach Cause1->Strategy1 Mask charge to improve permeability Strategy2 Chelating Group Modification Cause2->Strategy2 Replace to alter PK/chelation Cause3->Strategy1 Slow release from prodrug Cause4->Strategy1 Bypass transporter dependency

Experimental Guidance

Analytical Method for this compound Quantification in Plasma

Robust bioanalysis is critical for PK studies. A modern LC-MS/MS method for quantifying this compound in human and rat plasma has been developed and validated per EMA guidelines [7].

  • Sample Preparation: Use a simple protein precipitation with 10% Trichloroacetic Acid (TCA).
    • Mix 20 µL of plasma sample with 80 µL of internal standard (IS) solution (e.g., fosfomycin at 4 µg/mL in 10 mM ammonium formate buffer with 0.25% formic acid).
    • Add 50 µL of 10% TCA, vortex for 10 seconds, and centrifuge at 4°C for 20 min at ~18,000 g.
    • Inject the supernatant.
  • LC Conditions:
    • Column: Reverse-phase (e.g., Ascentis Express AQ-C18, 150 x 3 mm, 5 µm).
    • Mobile Phase: Isocratic elution with 10 mM ammonium formate + 0.1% formic acid.
    • Flow Rate: 0.3 mL/min.
    • Run Time: 5 min.
    • Retention Time: ~2.3 min for this compound.
  • MS Detection:
    • Ionization: ESI Negative mode.
    • MRM Transition: m/z 181.9 → 135.9 (quantifier for this compound).
  • Validation Highlights:
    • Linear Range: 0.25 to 15 mg/L.
    • LLOQ: 0.25 mg/L.
    • No significant matrix effect was observed using human plasma from 6 individuals [7].
Assessing Protein Binding

While this compound binding is minimal, if experimental confirmation is needed:

  • Ultrafiltration or Equilibrium Dialysis are standard techniques.
  • Given the very low binding (<5%), ensure your analytical method (e.g., the LC-MS/MS above) is sufficiently sensitive and precise to accurately measure the small difference between total and unbound drug concentration [2] [1] [3].

Key Insights for Researchers

  • Focus on Permeability, Not Protein Binding: The primary optimization barrier for this compound is its high polarity and dependence on active transport, not plasma protein binding [5] [6] [4].
  • Consider the Target Organism: Uptake is a major variable. E. coli uses the GlpT transporter, making it susceptible, while M. tuberculosis lacks this transporter and is intrinsically resistant. This impacts the translation of enzymatic inhibition to whole-cell activity [5].
  • The Prodrug Strategy is Promising: Masking the negative charge of the phosphonate group through prodrugs (e.g., ester prodrugs) is a well-established and actively researched strategy to improve oral bioavailability and cell penetration [5] [8] [6].

References

Fosmidomycin vs. FR900098: Efficacy and Property Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Fosmidomycin FR900098
Chemical Structure 3-(N-formyl-N-hydroxyamino)propylphosphonate [1] 3-(N-acetyl-N-hydroxyamino)propylphosphonate (N-acetyl derivative) [2] [1]
Molecular Target Plasmodium falciparum 1-deoxy-D-xylulose 5-phosphate reductoisomerase (PfDXR) [3] [1] Plasmodium falciparum 1-deoxy-D-xylulose 5-phosphate reductoisomerase (PfDXR) [3] [4]
Target Pathway Non-mevalonate (MEP) pathway of isoprenoid biosynthesis [3] [4] Non-mevalonate (MEP) pathway of isoprenoid biosynthesis [3] [4]
In Vitro Antiplasmodial Activity (P. falciparum) IC₅₀ ~ 0.81 µM [4] [5] Approximately twice as active as this compound in vitro [2]
In Vivo Efficacy (Mouse Model) Cured mice infected with P. vinckei [1] Greater potency than this compound in a mouse model [2]
Enzyme Inhibition (Recombinant PfDXR) Potent inhibitor [1] Potent inhibitor; Ki = 48 nM (against T. gondii DXR) [4]
Key Limitation Unfavorable pharmacokinetics (poor membrane permeability, short half-life) [4] [5] Unfavorable pharmacokinetics (poor membrane permeability, short half-life) [4] [5]
Prodrug Development Subject of extensive prodrug and analog research (e.g., "MEPicides") [3] Its prodrugs have shown improved in vitro and in vivo antiplasmodial activity [2]
Clinical Status Under clinical development (e.g., Fos-Clin-Art combination) [3] Has not entered clinical trials, despite greater potency [3]

Experimental Data and Methodologies

The comparative data for these compounds are generated through standardized biochemical and cellular assays.

  • In Vitro Antiplasmodial Activity Assay: This test determines the compound's concentration required to kill 50% of Plasmodium falciparum parasites (IC₅₀) in culture. FR900098 consistently shows about twofold greater potency than this compound in these assays [2].
  • Enzyme Inhibition Assay: This measures a compound's ability to inhibit the purified DXR enzyme. The inhibition constant (Ki) for FR900098 against Toxoplasma gondii DXR was found to be 48 nM, which is more potent than this compound (Ki = 90 nM), suggesting a tighter binding affinity [4].
  • In Vivo Efficacy Studies: Experiments in mouse models, such as those infected with P. vinckei, have demonstrated that both compounds can cure the infection. Research indicates that FR900098 exhibits greater potency in these live animal models [2].

Mechanism of Action and Target Pathway

This compound and FR900098 are structural analogs of the native substrate, 1-deoxy-D-xylulose 5-phosphate (DOXP). They act as potent inhibitors of DXR, the second enzyme in the methylerythritol phosphate (MEP) pathway. This pathway is essential for the malaria parasite's production of isoprenoid precursors but is absent in humans, making it an attractive drug target [3] [4] [1].

The following diagram illustrates the targeted pathway and the inhibitors' mechanism:

g cluster_mep Methylerythritol Phosphate (MEP) Pathway (Essential in Plasmodium, Absent in Humans) Pyruvate Pyruvate DOXP DOXP Pyruvate->DOXP IspA G3P G3P G3P->DOXP IspC DXR Enzyme (IspC) DOXP->IspC Substrate MEP MEP Isoprenoids Isoprenoids MEP->Isoprenoids Multiple Steps IspC->MEP Normal Reaction Inhibitors This compound / FR900098 Inhibitors->IspC Competitive Inhibition

Research Status and Future Directions

  • Clinical Development of this compound: While FR900098 is more potent, this compound has advanced further in development. Deutsche Malaria GmbH is currently progressing a triple therapy combining this compound, clindamycin, and artesunate (Fos-Clin-Art) through clinical trials for malaria treatment and prophylaxis [3]. Recent studies also show that more frequent dosing of this compound with clindamycin can maximize parasite inhibition [6].
  • Addressing Limitations: The primary shortcoming of both drugs is their high polarity, which leads to poor membrane permeability and unfavorable pharmacokinetics [4] [5]. Current research is heavily focused on developing lipophilic prodrugs to improve oral bioavailability and cellular uptake. Prodrugs of FR900098 have already demonstrated significantly enhanced antiplasmodial activity in pre-clinical models [2].

References

fosmidomycin DXR inhibition potency across bacterial species

Author: Smolecule Technical Support Team. Date: February 2026

Fosmidomycin's Mechanism and Variable Potency

This compound inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second step in the essential Methylerythritol Phosphate (MEP) pathway for isoprenoid biosynthesis [1] [2] [3]. This pathway is absent in humans, making DXR an attractive drug target [1] [3].

Despite DXR's highly conserved active site across pathogens [1], this compound's whole-cell activity differs greatly. A major factor is the presence or absence of specific transporters that allow the drug into the cell [1].

G Pyruvate Pyruvate DXP 1-deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP G3P Glyceraldehyde 3-Phosphate (G3P) G3P->DXP DXR DXR Enzyme (Target of this compound) DXP->DXR  Conversion   MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DXR->MEP IPP_DMAPP IPP & DMAPP (Isoprenoid Precursors) MEP->IPP_DMAPP  Multiple Steps   This compound This compound This compound->DXR  Inhibits  

Comparative Inhibition Data Across Species

The following tables compile this compound's potency against the DXR enzyme and whole cells of various pathogens.

Table 1: this compound and FR900098 Enzyme Inhibition (DXR) and Whole-Cell Activity

Pathogen DXR Enzyme IC₅₀/Kᵢ (nM) Whole-Cell IC₅₀ / MIC Key Findings & Notes
P. falciparum (Malaria parasite) 21 - 160 nM (IC₅₀) [3] ~0.4 - 3.7 µM (IC₅₀) [3] Potent enzyme inhibition; whole-cell activity is good but limited by uptake through a parasite-induced pathway [1].
E. coli 38 nM (Kᵢ) [2] Potent activity [1] Highly effective due to uptake via the cAMP-dependent glycerol 3-phosphate transporter (GlpT) [1].
M. tuberculosis Potent enzyme inhibition [1] Intrinsically resistant [1] Lacks an efficient this compound transporter; highly lipophilic cell wall prevents passive diffusion [1].
T. gondii 90 nM (Kᵢ, this compound) [1] Not active [1] This compound cannot penetrate the membranes due to lack of GlpT. Engineered strains expressing GlpT become susceptible [1].
Synechocystis sp. (Cyanobacterium) Potent inhibition [4] Information Missing Used as a model for studying DXR inhibition kinetics [4].

Table 2: Activity of this compound Analogs and Prodrugs

Compound Target / Organism Potency (IC₅₀) Key Improvement
α,β-unsaturated analog (18a) P. falciparum (whole cell) 13 nM [5] >75-fold more potent than this compound against whole parasites [5].
Prodrug RCB-185 P. falciparum (whole cell) 18.3 nM [3] Lipophilic prodrug (diPOM ester) dramatically improves uptake and potency [3].
Bisubstrate Inhibitors (e.g., Compound 4) DXR Enzyme Competitive with both DOXP and NADPH [5] Designed to access the adjacent NADPH binding pocket, improving affinity [5].

Key Experimental Protocols

To contextualize the data, here are summaries of common experimental methods used to generate these results.

  • Recombinant DXR Enzyme Inhibition Assay [1] [4]: The target DXR enzyme is purified. Inhibition is measured by monitoring the consumption of NADPH (cofactor) at 340 nm spectrophotometrically. IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values are calculated from dose-response curves.
  • Whole-Cell Antimicrobial Susceptibility Testing [1] [3]:
    • For bacteria (MIC): Serial dilutions of this compound are incubated with bacteria in culture broth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth.
    • For P. falciparum (IC₅₀): Infected erythrocytes are cultured with drug dilutions. Parasite growth is quantified after 72-96 hours (e.g., via HRP2 ELISA or hypoxanthine incorporation). The IC₅₀ is the concentration that inhibits 50% of parasite growth.
  • Chemical Rescue Assay [3]: To confirm on-target MEP pathway inhibition in whole cells, parasites are treated with the drug in the presence or absence of exogenous isopentenyl pyrophosphate (IPP). If IPP supplementation restores parasite growth, it confirms the drug's action is specifically on the MEP pathway.

Research Implications and Future Directions

The data reveals clear priorities for ongoing research:

  • Overcoming Permeability Barriers: The primary challenge is poor drug uptake in key pathogens like M. tuberculosis [1]. Strategies include lipophilic prodrugs (e.g., POM esters) that mask the polar phosphonate group [5] [3] and designing bisubstrate inhibitors that exploit additional binding pockets [5].
  • Exploring Combination Therapies: Due to recrudescence in malaria monotherapy, clinical research focuses on combinations (e.g., this compound with clindamycin or piperaquine) [2].

References

Clinical Safety and Tolerability Profile in Antimalarial Trials

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the safety and tolerability data for fosmidomycin-based therapies from key clinical trials.

Trial Description Therapy Regimen Reported Adverse Events (AEs) Serious Adverse Events (SAEs) General Tolerability Conclusion
RCT in Gabonese children (n=105) [1] This compound-Clindamycin (FC) vs. Sulfadoxine-Pyrimethamine (SP) FC Group: Headache (33%), Abdominal pain (32%), Anorexia (14%), Coughing (14%), Diarrhea (6%), Vomiting (2%) [1]. One subject (1%) in the FC group had convulsions [1]. "well tolerated" [1]
Phase 2 study in Gabon (n=100) [2] [3] This compound-Piperaquine Majority: gastrointestinal and respiratory tracts; were "transient and mild to moderate in severity" [2] [3]. Two patients showed transient QT interval prolongation on ECG (>500 ms) [2] [3]. "safe and well tolerated" [2] [3]
Uncontrolled trial in adults (n=20) [4] This compound monotherapy Mild gastrointestinal side effects in 5 subjects [4]. Not reported [4]. "well tolerated" [4]

Detailed Experimental Data and Protocols

For researchers, the methodological details of the cited trials are crucial for interpreting the safety data.

  • Randomized Controlled Trial of FC vs. SP (2007) [1]

    • Objective: To evaluate the efficacy, safety, and tolerability of FC versus SP for uncomplicated P. falciparum malaria in children.
    • Participants: 105 children aged 3-14 years in Gabone.
    • Methodology: This was a randomized, comparator-controlled trial. Treatment was allocated based on a computer-generated list. Safety and tolerance were evaluated in the intention-to-treat population (all who took at least one dose). A study clinician recorded symptoms from a standardized checklist during follow-up visits on days 7, 14, 21, and 28.
  • Proof-of-Concept Study of this compound-Piperaquine (2018) [2] [3]

    • Objective: To assess the efficacy, tolerability, and safety of this compound-piperaquine as a non-artemisinin combination therapy.
    • Participants: 100 patients (adults and children) in Gabon.
    • Methodology: This was a phase 2, single-arm, open-label study. Patients were hospitalized for at least 3 days and followed for 63 days. Safety assessments included daily clinical evaluations, laboratory tests (hematology, biochemistry), and electrocardiogram (ECG) monitoring to check for QT interval prolongation.
  • This compound Monotherapy Trial (2003) [4]

    • Objective: To evaluate the efficacy and safety of this compound monotherapy.
    • Participants: 20 adults with acute uncomplicated P. falciparum malaria in Gabon and Thailand.
    • Methodology: This was an open-label, uncontrolled trial. Subjects received 1,200 mg of this compound orally every 8 hours for 7 days and were monitored in the hospital. Adverse events were categorized based on intensity and causality.

Mechanism of Action and Resistance

Understanding the biochemical basis of this compound's action and potential resistance is key for drug development.

  • Novel Mechanism of Action: this compound is a phosphonic acid derivative that inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), a key enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis [4] [5]. This pathway is essential for malaria parasites but absent in humans, providing a basis for selective toxicity [4].
  • Resistance Profile: Research in E. coli has shown that specific mutations in the dxr gene (e.g., S222T) can confer resistance to this compound, confirming Dxr as its primary cellular target [5]. This highlights the potential for resistance development, reinforcing the need for use in combination therapies.

The diagram below illustrates the mechanism of action of this compound within the MEP pathway of Plasmodium falciparum.

Key Takeaways for Drug Development Professionals

  • Favorable Safety Profile: this compound-based combinations are generally well-tolerated in both adults and children. The most common AEs are mild to moderate gastrointestinal symptoms [1] [4].
  • Cardiac Monitoring is Advised: The combination with piperaquine necessitates cardiac monitoring due to the risk of QT interval prolongation, a known effect of piperaquine [2] [3].
  • Overcoming Monotherapy Limitations: While safe, this compound monotherapy leads to a high rate of recrudescence (return of infection) [4]. Its development is therefore focused on combination therapies (e.g., with clindamycin or piperaquine) to improve efficacy and delay resistance [1] [2].
  • A Promising NACT: The this compound-piperaquine combination represents a novel non-artemisinin-based combination therapy (NACT) with high efficacy, making it a valuable candidate in the face of spreading artemisinin resistance [2] [3].

References

fosmidomycin activity spectrum against Gram-negative bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Activity Spectrum Against Gram-Negative Bacteria

Bacterial Species / Group Demonstrated Activity Key Factors Influencing Activity & Notes
Escherichia coli Active [1] [2] Possesses glycerol-3-phosphate transporter (GlpT), enabling effective drug uptake [1] [2].
Pseudomonas aeruginosa Active [1] [3] Relies on the MEP pathway; susceptible to fosmidomycin inhibition [1].
Klebsiella pneumoniae Active [1] [3] Relies on the MEP pathway; susceptible to this compound inhibition [1].
Acinetobacter baumannii Active [1] [3] Relies on the MEP pathway; susceptible to this compound inhibition [1].
Mycobacterium tuberculosis Not Active (Intrinsically Resistant) [1] [2] Lacks an efficient this compound transporter; highly lipophilic cell wall prevents penetration [1] [2].
Borrelia spp. Not Active [1] Does not use the MEP pathway; utilizes the mevalonate pathway for isoprenoid synthesis [1].

Mechanism of Action and Experimental Insights

This compound's activity is highly specific due to its unique mechanism of action.

  • Molecular Target: this compound is a potent and selective inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) [1] [2] [4]. This is the second, rate-limiting enzyme in the methylerythritol phosphate (MEP) pathway (also known as the non-mevalonate pathway) [1] [3].
  • Pathway Essentiality: The MEP pathway is essential for the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids [1] [2]. This pathway is absent in humans, who use a different mevalonate pathway, making DXR an attractive target for antimicrobial drugs with low target-related toxicity [1] [3].

The following diagram illustrates the MEP pathway and the specific step inhibited by this compound.

fosmidomycin_mechanism Pyruvate Pyruvate DXS DXS (1-deoxy-D-xylulose 5-phosphate synthase) Pyruvate->DXS G3P Glyceraldehyde 3-phosphate (G3P) G3P->DXS DOXP DOXP DXS->DOXP DXR DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) DOXP->DXR DXR Reaction MEP MEP DXR->MEP IPP_DMAPP IPP & DMAPP (Isoprenoid Precursors) MEP->IPP_DMAPP MEP Pathway (5 more steps) This compound This compound This compound->DXR Inhibition

Key Experimental Protocols for Assessment

For researchers aiming to evaluate this compound's activity, here are the core methodologies derived from the literature.

  • 1. Enzyme Inhibition Assays (Target Validation)

    • Purpose: To confirm that a compound directly inhibits the DXR enzyme and determine its potency (IC50/Ki values) [2] [5].
    • Typical Protocol: Recombinant DXR enzyme is incubated with its substrate (DOXP) and cofactor (NADPH). The reaction is monitored spectrophotometrically by tracking the consumption of NADPH at 340 nm. This compound is added at varying concentrations to measure the degree of inhibition [2].
  • 2. Whole-Cell Susceptibility Testing

    • Purpose: To determine the minimum inhibitory concentration (MIC) against live bacterial cultures, reflecting both target engagement and cellular uptake [1] [6].
    • Typical Protocol: Standard broth microdilution or agar dilution methods are used according to guidelines (e.g., CLSI). It is critical to note that medium composition can significantly affect results, as the presence of inducters like glucose-6-phosphate or glycerol-3-phosphate can enhance this compound uptake in some bacteria, thereby potentiating its activity [7].
  • 3. Resistance Mechanism Studies

    • Purpose: To identify mutations conferring resistance and validate DXR as the primary cellular target.
    • Protocol: Libraries of random mutants can be generated (e.g., via error-prone PCR of the dxr gene) and screened under lethal this compound doses. A common resistance mutation identified in E. coli DXR is S222T, which alters the this compound-binding site and can confer a 10-fold increase in resistance [2].

Research Implications and Limitations

For drug development professionals, several key considerations emerge from the data:

  • Spectrum Limitation: Activity is restricted to pathogens that solely rely on the MEP pathway and possess efficient uptake transporters [1] [7]. Organisms using the mevalonate pathway (e.g., Borrelia) or lacking transporters (e.g., Mycobacterium tuberculosis) are intrinsically resistant [1] [2].
  • Synergy Potential: this compound shows synergistic effects with other antibiotic classes, including aminoglycosides and β-lactams, which can be a promising avenue for combination therapy [7].
  • PK/PD Challenges: The highly polar nature of this compound leads to poor membrane permeability and a short plasma half-life, which has limited its clinical success as a monotherapy [1] [3]. This has spurred extensive research into prodrug strategies to improve its pharmacokinetic properties [6] [3].

References

Efficacy Comparison of Fosmidomycin, FR900098, and Their Prodrugs

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key experimental data comparing the efficacy of fosmidomycin, FR900098, and their prodrugs from various studies.

Table 1: In Vitro and In Vivo Efficacy against Plasmodium falciparum (Malaria)

Compound / Prodrug In Vitro IC₅₀ / EC₅₀ In Vivo Model (P. vinckei) Key Findings & Efficacy
This compound Nanomolar range activity [1] Cured mice [1] High recrudescence rate in human trials due to poor PK [2] [1].
FR900098 Generally more potent than this compound in some strains [1] Effective [3] Improved potency over this compound [1].
FR900098 Diaryl Ester (e.g., 60) Information missing Enhanced activity vs. P. vinckei [1] Information missing
FR900098 Bis(pivaloyloxymethyl) Ester (e.g., 61) Information missing Particularly efficient in rodent model [1] Information missing
FR900098 Double Ester Prodrugs Enhanced intrinsic antimalarial activity [3] Information missing Masking phosphonate improves oral bioavailability and activity [3].

Table 2: Efficacy Against Bacterial Pathogens

Compound / Prodrug Pathogen Model / Finding Evidence & Implication
This compound E. coli Inhibits purified DXR (IC₅₀ ~100 nM) [4]; Antibiotic activity [2] Requires GlpT transporter for uptake [5].
FR900098 Francisella tularensis Inhibits purified DXR (IC₅₀ = 230 nM) [5] More potent than this compound against this pathogen's enzyme [5].
E. coli Antibiotic activity [2] Information missing
Lipophilic FR900098 Prodrug ("Compound 1") Francisella novicida GlpT-independent antimicrobial activity [5] Bypasses need for GlpT transporter; effective in macrophage and Galleria mellonella infection models [5].
Dehydrothis compound Various bacteria (incl. M. tuberculosis, E. coli) Potent DXR inhibition and antibiotic activity [4] Major bioactive compound from S. lavendulae; overcomes this compound resistance from Dxr S222T mutation in E. coli [4].

Detailed Experimental Protocols

The efficacy data is derived from standardized and complex biological experiments.

  • In Vitro DXR Enzyme Inhibition Assay: The inhibitory potency (IC₅₀) of compounds is determined by measuring their ability to disrupt the conversion of DOXP to MEP by purified DXR enzyme. Activity is often monitored by quantifying the consumption of the enzyme's cofactor, NADPH, which results in a decrease in absorbance at 340 nm [4].
  • In Vitro Whole-Cell Antimicrobial Activity:
    • Minimum Inhibitory Concentration (MIC): Bacteria or plasmodia are cultured in the presence of serial dilutions of the compound. The lowest concentration that visually prevents growth is recorded as the MIC [2].
    • IC₅₀ for Plasmodium: The drug concentration that inhibits the growth of intraerythrocytic P. falciparum by 50% is calculated, typically using a hypoxanthine incorporation assay [3].
  • In Vivo Efficacy Models:
    • Rodent Malaria Model (e.g., P. vinckei): Mice are infected with the parasite and then treated with the compound. Parameters like survival time and parasitemia levels are monitored to determine cure rates [1].
    • Galleria mellonella (Wax Moth Larvae) Model: Larvae are infected with bacteria (e.g., Francisella novicida) and treated with the compound. Survival rates are tracked over time to evaluate the antibiotic's efficacy in a live host [5].

Mechanism of Action and Resistance

This compound and FR900098 are phosphonate compounds that act as potent inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis [2] [6]. This pathway is essential in many pathogens but absent in humans, making it an attractive drug target.

pathway cluster_pathway MEP Pathway (Essential in Bacteria & Plasmodium) cluster_inhibition Pyruvate Pyruvate DOXP DOXP Pyruvate->DOXP DXS G3P G3P G3P->DOXP MEP MEP DOXP->MEP DXR Isoprenoids Isoprenoids MEP->Isoprenoids Multiple Steps DXR DXR FSM This compound/ FR900098 FSM->DXR Inhibits

Diagram Title: MEP Pathway Inhibition by this compound and FR900098

A primary mechanism of resistance involves mutations in the Dxr enzyme. For example, the S222T mutation in E. coli Dxr confers a 10-fold increase in resistance to this compound by altering the compound's binding site [6]. Furthermore, some pathogens lack the GlpT glycerol-3-phosphate transporter, which is required for the active uptake of this compound and FR900098, rendering them naturally resistant (e.g., Mycobacterium tuberculosis) [5]. Lipophilic prodrugs bypass this transporter dependency.

Key Insights for Research and Development

  • FR900098 is a superior candidate to this compound for prodrug development due to its generally higher potency [1].
  • Lipophilic ester prodrugs (e.g., bis-POM) are a validated strategy to overcome the poor membrane permeability of these phosphonate drugs, enhancing efficacy against both malaria and bacterial infections [3] [1] [5].
  • Consider the target pathogen's biology. While GlpT-dependent uptake is a limitation for some bacteria, lipophilic prodrugs offer a broad-spectrum solution. Additionally, the discovery of dehydrothis compound, which retains activity against this compound-resistant Dxr mutants, highlights a promising alternative scaffold [4].
  • Advanced prodrug technologies like VCY15 for the SF-2312/HEX enolase inhibitor series demonstrate the potential for conditionally activated prodrugs (e.g., activated by hypoxia in tumors), which could be adapted for FR900098 to improve targeted delivery [2].

References

fosmidomycin artemisinin conjugate versus individual drug activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Comparative View

The table below summarizes and compares the distinct mechanisms of action of the individual drugs and the proposed advantage of their conjugate.

Compound Molecular Target Mechanistic Action Key Advantage
Fosmidomycin Dxr/IspC (Plasmodium apicoplast) [1] [2] [3] Inhibits the non-mevalonate pathway (MEP/DOXP), essential for isoprenoid synthesis in parasites [1] [2]. Novel target, absent in humans, reducing potential host toxicity [2].
Artemisinin Heme iron (parasite's food vacuole) [4] [5] Endoperoxide bridge reacts with heme, generating cytotoxic carbon-centered free radicals that alkylate and damage parasite proteins [4] [5]. Rapid, broad-stage activity against malaria parasites.
FSM-ART Conjugate Dual/Tandem Action Designed to simultaneously deliver both moieties, targeting both the apicoplast and the cytosol/food vacuole [2]. Hybrid molecules have a higher barrier to resistance and potential for synergistic action [2].

The following diagram illustrates the proposed dual mechanism of action of a this compound-Artemisinin conjugate within a Plasmodium falciparum parasite.

G cluster_parasite Plasmodium falciparum Parasite cluster_cytosol Cytosol cluster_apicoplast Apicoplast Organelle FSM_ART_Conjugate FSM-ART Conjugate Enters Parasite Artemisinin_Activation Artemisinin Moiety Activated by Heme Iron FSM_ART_Conjugate->Artemisinin_Activation 1. FSM_Action This compound Moiety Inhibits Dxr Enzyme FSM_ART_Conjugate->FSM_Action 2. Protein_Alkylation Generation of Free Radicals & Protein Alkylation Artemisinin_Activation->Protein_Alkylation Parasite_Death Parasite Death Protein_Alkylation->Parasite_Death Pathway_Block Block of Isoprenoid Biosynthesis (MEP Pathway) FSM_Action->Pathway_Block Pathway_Block->Parasite_Death

Comparative Antiplasmodial Activity Data

The core experimental data from a 2020 study demonstrates the superior potency of the conjugates. Researchers synthesized novel FSM-ART conjugates and tested them alongside the individual drugs against the chloroquine-resistant P. falciparum FcB1/Colombia strain [1] [2] [6].

Compound In Vitro IC₅₀ (Presumed nM) Relative Potency vs. This compound Notes / Strain
This compound (FSM) 1x (Baseline) 1x Baseline activity [2] [6].
Artemisinin (ART) Information not provided in search results Information not provided in search results Used as a control and for conjugation [2].
FSM-ACQ Conjugates Not fully quantified 3.5 to 5.4 times more potent Two conjugates with aminochloroquinoline [2] [6].
FSM-ART Conjugates Not fully quantified 41.5 to 23.1 times more potent Two conjugates with artemisinin [1] [2] [6].

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the key methodologies from the cited research.

Synthesis of FSM-ART Conjugates

The synthesis employed a multi-step organic chemistry approach [2] [6]:

  • Key Intermediate: A protected this compound derivative (compound 39) was synthesized first.
  • Coupling Reaction: This intermediate was coupled with an artemisinin acid derivative (compound 50) using peptide coupling conditions (e.g., HBTU/Et₃N) to form the protected conjugate (compound 51).
  • Deprotection: The final FSM-ART conjugate (compound 21) was obtained by removing the protective benzyl group via catalytic hydrogenolysis. The reported yield for these final steps was 45% over two steps [2] [6].
In Vitro Antiplasmodial Activity Assay

The biological evaluation of the compounds was conducted as follows [2]:

  • Parasite Strain: Chloroquine-resistant Plasmodium falciparum FcB1/Colombia.
  • Culture Conditions: Parasites were maintained in RPMI 1640 medium supplemented with human serum.
  • Drug Incubation: Infected erythrocytes were exposed to serial dilutions of the test compounds.
  • Endpoint Measurement: After a set incubation period (typically 48-72 hours), antiplasmodial activity was measured using a standard assay like the incorporation of [³H]-hypoxanthine, which indicates parasite growth.
  • Data Analysis: The IC₅₀ values (concentration that inhibits 50% of parasite growth) were calculated from the dose-response curves. The relative potency was determined by comparing the IC₅₀ of the conjugates to that of this compound.

Research Context and Clinical Status

While conjugates are promising in the lab, other this compound combinations have advanced to clinical trials.

  • This compound-Piperaquine: A Phase 2 clinical trial in Gabon showed this non-artemisinin-based combination therapy (NACT) was effective and well-tolerated for uncomplicated P. falciparum malaria, with a 100% PCR-corrected cure rate at Day 28 [7].
  • Fos-Cli-Art: Deutsche Malaria GmbH is developing a triple combination of this compound with clindamycin and artesunate for both treatment and prophylaxis [3]. This strategy aims to create a high barrier to resistance.

Conclusion and Research Implications

  • Superior Potency: The most active FSM-ART conjugates demonstrated a >40-fold increase in antiplasmodial activity compared to this compound alone against resistant parasites [2].
  • Dual Mechanism: This strategy leverages two independent mechanisms, which is a validated approach to overcome and prevent drug resistance [2].
  • Research Focus: These conjugates are currently in the preclinical research stage, demonstrating a compelling proof of concept. In contrast, simpler this compound combinations (e.g., with piperaquine or clindamycin) are already in clinical development [7] [3].

For your work as a researcher, this indicates that the covalent conjugation of this compound and artemisinin is a highly promising avenue for creating novel antimalarial agents with enhanced potency and a high barrier to resistance.

References

×

XLogP3

-2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

183.02965942 Da

Monoisotopic Mass

183.02965942 Da

Heavy Atom Count

11

UNII

5829E3D9I9

Related CAS

66508-37-0 (mono-hydrochloride salt)

Other CAS

66508-53-0

Wikipedia

Fosmidomycin

Dates

Last modified: 07-20-2023

Synthesis and anti-parasitic activity of N-benzylated phosphoramidate Mg

Christiana M Adeyemi, Heinrich C Hoppe, Michelle Isaacs, Dumisani Mnkandhla, Kevin A Lobb, Rosalyn Klein, Perry T Kaye
PMID: 33152647   DOI: 10.1016/j.bioorg.2020.104280

Abstract

A series of N-benzylated phosphoramidate esters, containing a 3,4-dihydroxyphenyl Mg
-chelating group, has been synthesised in five steps as analogues of fosmidomycin, a Plasmodium falciparum 1-deoxy-1-d-xylulose-5-phosphate reductoisomerase (PfDXR) inhibitor. The 3,4-dihydroxyphenyl group effectively replaces the Mg
-chelating hydroxamic acid group in fosmidomycin. The compounds showed very encouraging anti-parasitic activity with IC
values of 5.6-16.4 µM against Plasmodium falciparum parasites and IC
values of 5.2 - 10.2 µM against Trypanosoma brucei brucei (T.b.brucei). Data obtained from in silico docking of the ligands in the PfDXR receptor cavity (3AU9)
support their potential as PfDXR inhibitors.


Exploration of Free Energy Surfaces Across a Membrane Channel Using Metadynamics and Umbrella Sampling

Vinaya Kumar Golla, Jigneshkumar Dahyabhai Prajapati, Manas Joshi, Ulrich Kleinekathöfer
PMID: 32167296   DOI: 10.1021/acs.jctc.9b00992

Abstract

To reach their site of action, it is essential for antibiotic molecules to cross the bacterial outer membrane. The progress of enhanced sampling techniques in molecular dynamics simulations enables us to understand these translocations at an atomic level. To this end, calculations of free energy surfaces for these permeation processes are of key importance. Herein, we investigate the translocation of a variety of anionic solutes through the outer membrane pore OprO of the Gram-negative bacterium
using the metadynamics and umbrella sampling techniques at the all-atom level. Free energy calculations have been performed employing these two distinct methods in order to illustrate the difference in computed free energies, if any. The investigated solutes range from a single atomic chloride ion over a multiatomic monophosphate ion to a more bulky fosmidomycin antibiotic. The role of complexity of the permeating solutes in estimating accurate free energy profiles is demonstrated by performing extensive convergence analysis. For simple monatomic ions, good agreement between the well-tempered metadynamics and the umbrella sampling approaches is achieved, while for the permeation of the monophosphate ion differences start to appear. In the case of larger molecules such as fosmidomycin it is a tough challenge to achieve converged free energy profiles. This issue is mainly due to neglecting orthogonal degrees of freedom during the free energy calculations. Nevertheless, the freely driven metadynamics approach leads to clearly advantageous results. Additionally, atomistic insights of the translocation mechanisms of all three solutes are discussed.


α,α-Difluorophosphonohydroxamic Acid Derivatives among the Best Antibacterial Fosmidomycin Analogues

Aurore Dreneau, Fanny S Krebs, Mathilde Munier, Chheng Ngov, Denis Tritsch, Didier Lièvremont, Michel Rohmer, Catherine Grosdemange-Billiard
PMID: 34443699   DOI: 10.3390/molecules26165111

Abstract

Three α,α-difluorophosphonate derivatives of fosmidomycin were synthesized from diethyl 1,1-difluorobut-3-enylphosphonate and were evaluated on
. Two of them are among the best 1-deoxy-d-xylulose 5-phosphate reductoisomerase inhibitors, with IC
in the nM range, much better than fosmidomycin, the reference compound. They also showed an enhanced antimicrobial activity against
on Petri dishes in comparison with the corresponding phosphates and the non-fluorinated phosphonate.


Metabolic Survival Adaptations of Plasmodium falciparum Exposed to Sublethal Doses of Fosmidomycin

Shivendra G Tewari, Krithika Rajaram, Russell P Swift, Jaques Reifman, Sean T Prigge, Anders Wallqvist
PMID: 33495219   DOI: 10.1128/AAC.02392-20

Abstract

The malaria parasite
contains the apicoplast organelle that synthesizes isoprenoids, which are metabolites necessary for posttranslational modification of
proteins. We used fosmidomycin, an antibiotic that inhibits isoprenoid biosynthesis, to identify mechanisms that underlie the development of the parasite's adaptation to the drug at sublethal concentrations. We first determined a concentration of fosmidomycin that reduced parasite growth by ∼50% over one intraerythrocytic developmental cycle (IDC). At this dose, we maintained synchronous parasite cultures for one full IDC and collected metabolomic and transcriptomic data at multiple time points to capture global and stage-specific alterations. We integrated the data with a genome-scale metabolic model of
to characterize the metabolic adaptations of the parasite in response to fosmidomycin treatment. Our simulations showed that, in treated parasites, the synthesis of purine-based nucleotides increased, whereas the synthesis of phosphatidylcholine during the trophozoite and schizont stages decreased. Specifically, the increased polyamine synthesis led to increased nucleotide synthesis, while the reduced methyl-group cycling led to reduced phospholipid synthesis and methyltransferase activities. These results indicate that fosmidomycin-treated parasites compensate for the loss of prenylation modifications by directly altering processes that affect nucleotide synthesis and ribosomal biogenesis to control the rate of RNA translation during the IDC. This also suggests that combination therapies with antibiotics that target the compensatory response of the parasite, such as nucleotide synthesis or ribosomal biogenesis, may be more effective than treating the parasite with fosmidomycin alone.


The Metabolite Repair Enzyme Phosphoglycolate Phosphatase Regulates Central Carbon Metabolism and Fosmidomycin Sensitivity in Plasmodium falciparum

Laure Dumont, Mark B Richardson, Phillip van der Peet, Danushka S Marapana, Tony Triglia, Matthew W A Dixon, Alan F Cowman, Spencer J Williams, Leann Tilley, Malcolm J McConville, Simon A Cobbold
PMID: 31822583   DOI: 10.1128/mBio.02060-19

Abstract

Members of the haloacid dehalogenase (HAD) family of metabolite phosphatases play an important role in regulating multiple pathways in
central carbon metabolism. We show that the
HAD protein, phosphoglycolate phosphatase (PGP), regulates glycolysis and pentose pathway flux in asexual blood stages via detoxifying the damaged metabolite 4-phosphoerythronate (4-PE). Disruption of the
gene caused accumulation of two previously uncharacterized metabolites, 2-phospholactate and 4-PE. 4-PE is a putative side product of the glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase, and its accumulation inhibits the pentose phosphate pathway enzyme, 6-phosphogluconate dehydrogenase (6-PGD). Inhibition of 6-PGD by 4-PE leads to an unexpected feedback response that includes increased flux into the pentose phosphate pathway as a result of partial inhibition of upper glycolysis, with concomitant increased sensitivity to antimalarials that target pathways downstream of glycolysis. These results highlight the role of metabolite detoxification in regulating central carbon metabolism and drug sensitivity of the malaria parasite.
The malaria parasite has a voracious appetite, requiring large amounts of glucose and nutrients for its rapid growth and proliferation inside human red blood cells. The host cell is resource rich, but this is a double-edged sword; nutrient excess can lead to undesirable metabolic reactions and harmful by-products. Here, we demonstrate that the parasite possesses a metabolite repair enzyme (PGP) that suppresses harmful metabolic by-products (via substrate dephosphorylation) and allows the parasite to maintain central carbon metabolism. Loss of PGP leads to the accumulation of two damaged metabolites and causes a domino effect of metabolic dysregulation. Accumulation of one damaged metabolite inhibits an essential enzyme in the pentose phosphate pathway, leading to substrate accumulation and secondary inhibition of glycolysis. This work highlights how the parasite coordinates metabolic flux by eliminating harmful metabolic by-products to ensure rapid proliferation in its resource-rich niche.


A mevalonate bypass system facilitates elucidation of plastid biology in malaria parasites

Russell P Swift, Krithika Rajaram, Hans B Liu, Amanda Dziedzic, Anne E Jedlicka, Aleah D Roberts, Krista A Matthews, Hugo Jhun, Namandje N Bumpus, Shivendra G Tewari, Anders Wallqvist, Sean T Prigge
PMID: 32059044   DOI: 10.1371/journal.ppat.1008316

Abstract

Malaria parasites rely on a plastid organelle for survival during the blood stages of infection. However, the entire organelle is dispensable as long as the isoprenoid precursor, isopentenyl pyrophosphate (IPP), is supplemented in the culture medium. We engineered parasites to produce isoprenoid precursors from a mevalonate-dependent pathway, creating a parasite line that replicates normally after the loss of the apicoplast organelle. We show that carbon-labeled mevalonate is specifically incorporated into isoprenoid products, opening new avenues for researching this essential class of metabolites in malaria parasites. We also show that essential apicoplast proteins, such as the enzyme target of the drug fosmidomycin, can be deleted in this mevalonate bypass parasite line, providing a new method to determine the roles of other important apicoplast-resident proteins. Several antibacterial drugs kill malaria parasites by targeting basic processes, such as transcription, in the organelle. We used metabolomic and transcriptomic methods to characterize parasite metabolism after azithromycin treatment triggered loss of the apicoplast and found that parasite metabolism and the production of apicoplast proteins is largely unaltered. These results provide insight into the effects of apicoplast-disrupting drugs, several of which have been used to treat malaria infections in humans. Overall, the mevalonate bypass system provides a way to probe essential aspects of apicoplast biology and study the effects of drugs that target apicoplast processes.


Fosmidomycin, an inhibitor of isoprenoid synthesis, induces persistence in Chlamydia by inhibiting peptidoglycan assembly

Jessica A Slade, Mary Brockett, Raghuveer Singh, George W Liechti, Anthony T Maurelli
PMID: 31622442   DOI: 10.1371/journal.ppat.1008078

Abstract

The antibiotic, fosmidomycin (FSM) targets the methylerythritol phosphate (MEP) pathway of isoprenoid synthesis by inhibiting the essential enzyme, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr) and is lethal to intracellular parasites and bacteria. The obligate intracellular bacterial pathogen, Chlamydia trachomatis, alternates between two developmental forms: the extracellular, infectious elementary body (EB), and the intracellular, replicative form called the reticulate body (RB). Several stressful growth conditions including iron deprivation halt chlamydial cell division and cause development of a morphologically enlarged, but viable form termed an aberrant body (AB). This phenotype constitutes the chlamydial developmental state known as persistence. This state is reversible as removal of the stressor allows the chlamydiae to re-enter and complete the normal developmental cycle. Bioinformatic analysis indicates that C. trachomatis encodes a homolog of Dxr, but its function and the requirement for isoprenoid synthesis in chlamydial development is not fully understood. We hypothesized that chlamydial Dxr (DxrCT) is functional and that the methylerythritol phosphate (MEP) pathway is required for normal chlamydial development. Thus, FSM exposure should be lethal to C. trachomatis. Overexpression of chlamydial Dxr (DxrCT) in Escherichia coli under FSM exposure and in a conditionally lethal dxr mutant demonstrated that DxrCT functions similarly to E. coli Dxr. When Chlamydia-infected cultures were exposed to FSM, EB production was significantly reduced. However, titer recovery assays, electron microscopy, and peptidoglycan labeling revealed that FSM inhibition of isoprenoid synthesis is not lethal to C. trachomatis, but instead induces persistence. Bactoprenol is a critical isoprenoid required for peptidoglycan precursor assembly. We therefore conclude that FSM induces persistence in Chlamydia by preventing bactoprenol production necessary for peptidoglycan precursor assembly and subsequent cell division.


Predicting Drug Resistance Using Deep Mutational Scanning

Gur Pines, Reilly G Fankhauser, Carrie A Eckert
PMID: 32403408   DOI: 10.3390/molecules25092265

Abstract

Drug resistance is a major healthcare challenge, resulting in a continuous need to develop new inhibitors. The development of these inhibitors requires an understanding of the mechanisms of resistance for a critical mass of occurrences. Recent genome editing technologies based on high-throughput DNA synthesis and sequencing may help to predict mutations resulting in resistance by testing large mutagenesis libraries. Here we describe the rationale of this approach, with examples and relevance to drug development and resistance in malaria.


A computational study of the molecular basis of antibiotic resistance in a DXR mutant

Fanny S Krebs, Jérémy Esque, Roland H Stote
PMID: 31654265   DOI: 10.1007/s10822-019-00229-5

Abstract

Proteins of the independent mevalonate pathway for isoprenoid biosynthesis are important targets for the development of new antibacterial compounds as this pathway is present in most pathogenic organisms such as Mycobacterium tuberculosis, DPlasmodium falciparum and Escherichia coli, but is not present in mammalian species, including humans. Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is an important target in this pathway and the most effective DXR inhibitor to date is fosmidomycin, which is used to treat malaria and, more recently, tuberculosis. Recently, Armstrong C. M. et al. showed that a mutant of DXR, S222T, induces a loss of the fosmidomycin inhibition efficiency, even though the bacteria culture is still viable and able to produce isoprenoids. As this represents a potential fosmidomycin-resistant mutation, it is important to understand the mechanism of this apparent mutation-induced resistance to fosmidomycin. Here, we used molecular dynamics simulations and Molecular Mechanics/Poisson Boltzmann Surface Area analysis to understand the structural and energetic basis of the resistance. Our results suggest that the point mutation results in changes to the structural dynamics of an active site loop that probably protects the active site and facilitates enzymatic reaction. From the simulation analysis, we also showed that the mutation results in changes in the interaction energy profiles in a way that can explain the observed activity of the mutant protein toward the natural inhibitor deoxy-D-xylulose 5-phosphate. These results should be taken into consideration in future efforts to develop new therapeutic antibiotic compounds that target DXR.


Synthesis and Antiplasmodial Activity of Novel Fosmidomycin Derivatives and Conjugates with Artemisinin and Aminochloroquinoline

Despina Palla, Antonia I Antoniou, Michel Baltas, Christophe Menendez, Philippe Grellier, Elisabeth Mouray, Constantinos M Athanassopoulos
PMID: 33096817   DOI: 10.3390/molecules25204858

Abstract

Malaria, despite many efforts, remains among the most problematic infectious diseases worldwide, mainly due to the development of drug resistance by
The antibiotic fosmidomycin (FSM) is also known for its antimalarial activity by targeting the non-mevalonate isoprenoid synthesis pathway, which is essential for the malaria parasites but is absent in mammalians. In this study, we synthesized and evaluated against the chloroquine-resistant
strain, a series of FSM analogs, derivatives, and conjugates with other antimalarial agents, such as artemisinin (ART) and aminochloroquinoline (ACQ). The biological evaluation revealed four new compounds with higher antimalarial activity than FSM: two FSM-ACQ derivatives and two FSM-ART conjugates, with 3.5-5.4 and 41.5-23.1 times more potent activities than FSM, respectively.


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